molecular formula C45H71NO12 B8564232 FK-506 3'-Methyl Ether

FK-506 3'-Methyl Ether

Cat. No.: B8564232
M. Wt: 818.0 g/mol
InChI Key: IMAXYWYQSRHDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FK-506 3'-Methyl Ether is a useful research compound. Its molecular formula is C45H71NO12 and its molecular weight is 818.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality FK-506 3'-Methyl Ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FK-506 3'-Methyl Ether including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H71NO12

Molecular Weight

818.0 g/mol

IUPAC Name

12-[1-(3,4-dimethoxycyclohexyl)prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

InChI

InChI=1S/C45H71NO12/c1-11-14-32-20-26(2)19-27(3)21-38(55-9)41-39(56-10)23-29(5)45(52,58-41)42(49)43(50)46-18-13-12-15-33(46)44(51)57-40(30(6)34(47)25-35(32)48)28(4)22-31-16-17-36(53-7)37(24-31)54-8/h11,20,22,27,29-34,36-41,47,52H,1,12-19,21,23-25H2,2-10H3

InChI Key

IMAXYWYQSRHDMG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)OC)C)O)C)OC)OC

Origin of Product

United States

Foundational & Exploratory

The Immunosuppressive Landscape of Tacrolimus and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Imperative of Tacrolimus

Tacrolimus, a macrolide lactone isolated from the bacterium Streptomyces tsukubaensis, stands as a cornerstone of immunosuppressive therapy in solid organ transplantation.[1][2] Its introduction revolutionized the field, significantly reducing the incidence of acute organ rejection and improving long-term graft survival.[3][4] The potent immunosuppressive activity of tacrolimus is essential for preventing the recipient's immune system from attacking the transplanted organ.[1][5] However, its use is complicated by a narrow therapeutic window, significant inter- and intra-patient pharmacokinetic variability, and a profile of potential side effects, including nephrotoxicity and neurotoxicity.[6][7] This necessitates meticulous therapeutic drug monitoring to maintain efficacy while minimizing toxicity.[7] A thorough understanding of its biological activity, mechanism of action, and the contribution of its metabolites is paramount for researchers, scientists, and drug development professionals seeking to optimize immunosuppressive regimens and develop next-generation therapies.

While the focus of this guide is on the well-characterized biological activity of tacrolimus and its primary metabolites, it is important to note the ongoing exploration of tacrolimus derivatives. One such derivative, tacrolimus 3'-O-methyl ether, represents a synthetic modification of the parent compound. Although detailed public-domain data on its specific biological activity is limited, its study is indicative of the continued effort to refine the therapeutic profile of this critical drug class. This guide will delve into the established science of tacrolimus, providing a framework for understanding the potential implications of structural modifications.

Mechanism of Action: A Symphony of Intracellular Inhibition

The immunosuppressive effects of tacrolimus are primarily mediated through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[8][9] This inhibition disrupts the signaling cascade essential for T-lymphocyte activation and proliferation, key events in the immune response leading to organ rejection.

The process unfolds through a series of precise molecular interactions:

  • Binding to FKBP12: Tacrolimus first binds to the cytosolic immunophilin, FK506-binding protein 12 (FKBP12).[9]

  • Formation of an Inhibitory Complex: The resulting tacrolimus-FKBP12 complex then interacts with calcineurin.[9]

  • Inhibition of Calcineurin Phosphatase Activity: This interaction effectively inhibits the phosphatase activity of calcineurin.[8]

  • Suppression of NFAT Activation: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, tacrolimus prevents NFAT dephosphorylation, thereby blocking its translocation into the nucleus.

  • Downregulation of Cytokine Gene Expression: Once in the nucleus, NFAT acts as a transcription factor, promoting the expression of genes encoding various pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). By preventing NFAT translocation, tacrolimus effectively halts the production of IL-2 and other key cytokines required for T-cell proliferation and activation.[10]

This intricate mechanism ultimately leads to a profound suppression of the T-cell-mediated immune response.

Tacrolimus_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen TCR T-Cell Receptor (TCR) Antigen->TCR 1. Antigen Presentation CD3 CD3 Calcineurin_active Active Calcineurin CD3->Calcineurin_active 2. T-Cell Activation (Ca2+ influx) Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 3. Binding Tac_FKBP12 Tacrolimus-FKBP12 Complex Tacrolimus->Tac_FKBP12 FKBP12->Tac_FKBP12 Calcineurin_inactive Inactive Calcineurin Tac_FKBP12->Calcineurin_inactive 4. Inhibition NFATp NFAT-P (Phosphorylated) Tac_FKBP12->NFATp BLOCKS NFAT NFAT (Dephosphorylated) Calcineurin_active->NFAT 5. Dephosphorylation NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n 6. Nuclear Translocation Gene_Expression IL-2 Gene Transcription NFAT_n->Gene_Expression IL2 IL-2 Production Gene_Expression->IL2 T_Cell_Proliferation T-Cell Proliferation (Immune Response) IL2->T_Cell_Proliferation 7. T-Cell Proliferation

Figure 1: Simplified signaling pathway of tacrolimus-mediated immunosuppression.

Metabolism and the Role of Tacrolimus Metabolites

Tacrolimus undergoes extensive metabolism, primarily in the liver and to a lesser extent in the intestine, by the cytochrome P450 (CYP) 3A subfamily of enzymes, particularly CYP3A4 and CYP3A5.[11][12] This metabolic process results in the formation of at least eight different metabolites.[7] The main metabolic pathways involve demethylation and hydroxylation.

The most well-characterized metabolites are the mono-demethylated products:

  • 13-O-demethyl tacrolimus (M-I)

  • 31-O-demethyl tacrolimus (M-II)

  • 15-O-demethyl tacrolimus (M-III) [7]

While these metabolites are generally considered to have significantly less immunosuppressive activity than the parent drug, their accumulation may contribute to the overall clinical picture, including potential toxicity. For instance, some studies suggest a possible association between higher concentrations of the M-III metabolite and nephrotoxic or myelotoxic effects, as well as an increased incidence of infections.[13] The pharmacological activity of all tacrolimus metabolites is an area of ongoing investigation to fully elucidate their roles in both efficacy and toxicity.[7]

Comparative Biological Activity: Tacrolimus vs. its Metabolites

CompoundPrimary Mechanism of ActionRelative Immunosuppressive PotencyNotes
Tacrolimus Calcineurin InhibitionHighThe primary active immunosuppressive agent.[8]
13-O-demethyl tacrolimus (M-I) Calcineurin InhibitionLowGenerally considered to have significantly reduced activity compared to tacrolimus.
31-O-demethyl tacrolimus (M-II) Calcineurin InhibitionLowPossesses weak immunosuppressive activity.
15-O-demethyl tacrolimus (M-III) Calcineurin InhibitionLowMay be associated with certain adverse effects at higher concentrations.[13]

Table 1: Comparative Overview of Tacrolimus and its Major Metabolites

Experimental Protocols for Assessing Immunosuppressive Activity

The evaluation of the biological activity of tacrolimus and its derivatives relies on a variety of in vitro and in vivo assays. Below are representative protocols for key experimental workflows.

In Vitro Calcineurin Phosphatase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of calcineurin.

Principle: A synthetic phosphopeptide substrate is incubated with purified calcineurin in the presence and absence of the test compound. The amount of free phosphate released is quantified, providing a measure of calcineurin activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.2 mM CaCl2, and 1 µM calmodulin).

    • Reconstitute purified, active calcineurin in the reaction buffer.

    • Prepare a solution of a specific phosphopeptide substrate (e.g., RII phosphopeptide).

    • Prepare serial dilutions of tacrolimus (or its derivative) and a vehicle control (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer.

    • Add the test compound dilutions or vehicle control.

    • Add the purified calcineurin and incubate for a pre-determined time (e.g., 15 minutes) at 30°C to allow for inhibitor binding.

    • Initiate the reaction by adding the phosphopeptide substrate.

    • Incubate for a specific duration (e.g., 30 minutes) at 30°C.

    • Stop the reaction by adding a malachite green-based reagent that detects free phosphate.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 620 nm).

    • Calculate the percentage of calcineurin inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR is a classic in vitro assay to assess the cell-mediated immune response and the immunosuppressive effects of compounds on T-cell proliferation.

Principle: Lymphocytes from two genetically different individuals are co-cultured. The T-cells from one individual (responder cells) recognize the mismatched major histocompatibility complex (MHC) antigens on the cells of the other individual (stimulator cells) and proliferate. The inhibition of this proliferation by a test compound indicates immunosuppressive activity.

Step-by-Step Methodology:

  • Cell Isolation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Preparation:

    • Treat the stimulator cells with mitomycin C or irradiation to prevent their proliferation while maintaining their ability to stimulate the responder cells.

    • Wash and resuspend both responder and stimulator cells in complete culture medium.

  • Assay Setup:

    • In a 96-well plate, add a fixed number of responder cells to each well.

    • Add a fixed number of treated stimulator cells to the appropriate wells.

    • Add serial dilutions of the test compound (e.g., tacrolimus) or vehicle control.

    • Include control wells with responder cells alone and stimulator cells alone.

  • Incubation and Proliferation Measurement:

    • Incubate the plate for 5-7 days at 37°C in a humidified CO2 incubator.

    • For the final 18-24 hours of incubation, add a proliferation marker such as [3H]-thymidine or a non-radioactive alternative like BrdU or CFSE.

    • Harvest the cells and measure the incorporation of the proliferation marker. For [3H]-thymidine, this is done using a scintillation counter. For BrdU or CFSE, flow cytometry is used.

  • Data Analysis:

    • Calculate the stimulation index (proliferation in the presence of stimulator cells divided by proliferation of responder cells alone).

    • Determine the percentage of inhibition of proliferation for each compound concentration.

    • Calculate the IC50 value.

Experimental_Workflow_MLR cluster_preparation 1. Cell Preparation cluster_assay_setup 2. Assay Setup (96-well plate) cluster_incubation 3. Incubation & Proliferation Assay cluster_analysis 4. Data Analysis Isolate_PBMCs Isolate PBMCs (Donors A & B) Prepare_Responder Responder Cells (Donor A) Isolate_PBMCs->Prepare_Responder Prepare_Stimulator Stimulator Cells (Donor B) (Mitomycin C treated) Isolate_PBMCs->Prepare_Stimulator Co_culture Co-culture Responder & Stimulator Cells Prepare_Responder->Co_culture Prepare_Stimulator->Co_culture Add_Compound Add Tacrolimus Derivative (Serial Dilutions) Co_culture->Add_Compound Incubate Incubate 5-7 days Add_Compound->Incubate Add_Tracer Add Proliferation Tracer (e.g., [3H]-thymidine) Incubate->Add_Tracer Harvest Harvest Cells Add_Tracer->Harvest Measure Measure Proliferation Harvest->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Figure 2: General experimental workflow for a Mixed Lymphocyte Reaction (MLR) assay.

Conclusion and Future Directions

Tacrolimus remains an indispensable tool in preventing organ transplant rejection. Its potent and specific mechanism of action, centered on the inhibition of calcineurin and subsequent suppression of T-cell activation, has been extensively characterized. The study of its metabolites is crucial for a complete understanding of its therapeutic and toxicological profile. While the biological activity of tacrolimus 3'-O-methyl ether is not yet well-documented in the public domain, its existence as a synthetic derivative highlights the ongoing scientific endeavor to modulate the properties of tacrolimus. Future research will likely focus on developing derivatives and formulations with improved pharmacokinetic profiles, reduced toxicity, and potentially altered mechanisms of action to further enhance patient outcomes in transplantation and autoimmune diseases. The experimental frameworks provided in this guide serve as a foundation for the continued exploration and characterization of novel immunosuppressive agents.

References

  • Araya, A. A., & Tasnif, Y. (2023). Tacrolimus. In StatPearls.
  • Brunet, M., van Gelder, T., Åsberg, A., Haufroid, V., Hesselink, D. A., Langman, L., ... & Wallemacq, P. (2019). Therapeutic drug monitoring of tacrolimus-personalized therapy: Second European consensus conference. Therapeutic drug monitoring, 41(3), 261-307.
  • Staatz, C. E., & Tett, S. E. (2014). Clinical pharmacokinetics and pharmacodynamics of tacrolimus in solid organ transplantation. Clinical pharmacokinetics, 53(9), 775-797.
  • Staatz, C. E., Goodman, L. K., & Tett, S. E. (2010). Effect of CYP3A and ABCB1 single nucleotide polymorphisms on the pharmacokinetics and pharmacodynamics of calcineurin inhibitors: Part I. Clinical pharmacokinetics, 49(3), 141-175.
  • Flanagan, R. J. (2015). The role of the clinical toxicology laboratory. In Clarke's analysis of drugs and poisons (pp. 35-51). Pharmaceutical Press.
  • Pączek, L., Giebułtowicz, J., K-S, K., K, G., M, C., & W, R. (2016). Tacrolimus Metabolite M-III May Have Nephrotoxic and Myelotoxic Effects and Increase the Incidence of Infections in Kidney Transplant Recipients. Transplantation proceedings, 48(6), 1977–1981. [Link]

  • Kim, Y. K., Kim, A., Park, S. J., & Lee, H. (2017). New tablet formulation of tacrolimus with smaller interindividual variability may become a better treatment option than the conventional capsule formulation in organ transplant patients. International journal of nanomedicine, 12, 7091–7098. [Link]

  • PROGRAF® (tacrolimus) capsules, for oral use; PROGRAF® Granules (tacrolimus) for oral suspension; PROGRAF® (tacrolimus) injection, for intravenous use. (n.d.). Retrieved from [Link]

  • Iwasaki, K. (2007). Metabolism of tacrolimus (FK506) and recent topics in clinical pharmacokinetics. Drug metabolism and pharmacokinetics, 22(5), 328–335. [Link]

  • Zouridis, H., Gutzwiller, F., Inderbitzin, D., Kick, C., Polymenopoulos, A., & Wuthrich, R. P. (2001). Tacrolimus (Prograf) versus ciclosporin microemulsion (Neoral) as primary immunosuppression in kidney transplantation: a prospective, randomized, multicentre study. Swiss Transplant Cohort Study, 12(1), 51-56.
  • Mayer, A. D., Dmitrewski, J., Squifflet, J. P., Besse, T., Grabensee, B., Klein, B., ... & Group, E. T. S. (1997). Multicenter randomized trial comparing tacrolimus (FK506) and cyclosporine in the prevention of renal allograft rejection: a report of the European Tacrolimus Multicenter Renal Study Group.
  • Undre, N. A., & Stevenson, P. J. (1996). Pharmacokinetics of tacrolimus: clinically relevant aspects.
  • Trull, A. K. (2006). The clinical pharmacology and toxicology of tacrolimus. Current drug metabolism, 7(8), 869-885.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 445643, Tacrolimus. Retrieved from [Link].

  • World Health Organization. (2019). Review of the available evidence on tacrolimus in adults and children for the prevention and treatment of transplant rejection.
  • Baan, C. C., van der Mast, B. J., van den Dorpel, M. A., & Weimar, W. (2000). Differential effect of the immunosuppressive drugs cyclosporine, mycophenolic acid, and rapamycin on the induction of B-cell reactivity.
  • de Mattos, A. M., Olyaei, A. J., & Bennett, W. M. (2000). Nephrotoxicity of immunosuppressive drugs: long-term consequences and challenges for the future. American journal of kidney diseases, 35(2), 333-346.
  • Sanchez-Fructuoso, A. I. (2010). The clinical impact of tacrolimus-related nephrotoxicity: what's the damage?.
  • Böttiger, Y., Säwe, J., Brattström, C., Tydén, G., & Groth, C. G. (1999). Pharmacokinetic interaction between single oral doses of tacrolimus and cyclosporin in healthy volunteers. British journal of clinical pharmacology, 47(5), 553-557.
  • Wallemacq, P. E., & Verbeeck, R. K. (2001). Comparative clinical pharmacokinetics of the newer immunosuppressants. Clinical pharmacokinetics, 40(4), 243-264.
  • Kuypers, D. R. (2020). Tacrolimus—why pharmacokinetics matter in the clinic. Frontiers in immunology, 11, 211. [Link]

  • Webster, A. C., Woodroffe, R. C., Taylor, R. S., Chapman, J. R., & Craig, J. C. (2005). Tacrolimus versus ciclosporin as primary immunosuppression for kidney transplant recipients.
  • Liu, J., Farmer, J. D., Lane, W. S., Friedman, J., Weissman, I., & Schreiber, S. L. (1991). Calcineurin is a common target of cyclophilin-cyclosporin A and FKBP-FK506 complexes. Cell, 66(4), 807-815.
  • Schreiber, S. L., & Crabtree, G. R. (1992). The mechanism of action of cyclosporin A and FK506. Immunology today, 13(4), 136-142.
  • European Tacrolimus Multicentre Renal Study Group. (1994). A randomized trial of tacrolimus (FK 506) versus cyclosporin microemulsion in the prevention of acute rejection in primary renal allograft recipients.
  • MedlinePlus. (n.d.). Tacrolimus. Retrieved from [Link]

  • Prograf (tacrolimus)
  • Envarsus XR (tacrolimus extended-release tablets) [prescribing information]. (n.d.). Veloxis Pharmaceuticals, Inc.
  • Astagraf XL (tacrolimus extended-release capsules)
  • Protopic (tacrolimus)

Sources

The Dissociation of Power: A Technical Guide to the Structure-Activity Relationship of FK-506 Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Immunosuppression

For decades, the macrolide FK-506 (Tacrolimus) has been a cornerstone of immunosuppressive therapy, preventing organ rejection in transplant recipients with remarkable efficacy.[1][2] Its mechanism, a sophisticated molecular hijacking of the cell's signaling machinery, has been the subject of intense study. FK-506 binds to the ubiquitously expressed FKBP12 (FK506-Binding Protein 12), and this complex then inhibits the phosphatase activity of calcineurin, a critical enzyme in the T-cell activation pathway.[3][4][5] This blockade of calcineurin ultimately prevents the transcription of key pro-inflammatory cytokines, leading to immunosuppression.[5][6]

However, the story of FK-506 is far from one-dimensional. Beyond its profound effects on the immune system, FK-506 exhibits significant neurotrophic and antifungal properties.[7][8] These "off-target" activities have opened exciting new avenues for therapeutic development, driving a quest to uncouple the potent immunosuppressive effects from these other desirable biological functions. This endeavor lies at the heart of the structure-activity relationship (SAR) of FK-506 derivatives: the systematic dissection of the molecule to understand how specific structural modifications influence its diverse biological activities.

This technical guide provides an in-depth exploration of the SAR of FK-506 derivatives for researchers, scientists, and drug development professionals. We will move beyond a superficial overview to delve into the causal relationships between chemical structure and biological function, offering field-proven insights into the design and evaluation of novel FK-506 analogs. Our journey will navigate the intricate interplay between FKBP binding, calcineurin inhibition, and the quest for selective biological activity.

The Molecular Architecture of FK-506 Action: A Tale of Two Domains

The biological activity of FK-506 is not monolithic; it is dictated by distinct regions of the molecule that engage with its protein partners. The macrocyclic structure of FK-506 can be conceptually divided into two critical functional domains: the FKBP12-binding domain and the calcineurin-binding domain (also known as the "effector domain").[9][10]

  • The FKBP12-Binding Domain: This region, highlighted in red in the figure below, is responsible for the initial and essential interaction with FKBP12.[9][10] Key functionalities in this domain, including the pipecolate ring and the adjacent diketoamide moiety, nestle into a hydrophobic pocket on the surface of FKBP12.[11] This high-affinity interaction (with a dissociation constant in the low nanomolar range) is a prerequisite for all subsequent biological effects of FK-506.[10]

  • The Calcineurin-Binding Domain: Once bound to FKBP12, the composite surface of the FK-506/FKBP12 complex presents the calcineurin-binding domain (highlighted in blue) for interaction with calcineurin.[9][10] This "effector" domain is crucial for the immunosuppressive activity of FK-506. Modifications in this region can dramatically alter the ability of the complex to inhibit calcineurin, without necessarily affecting its affinity for FKBP12.

Understanding this duality is fundamental to the rational design of FK-506 derivatives. By selectively modifying these domains, researchers can titrate the molecule's immunosuppressive potency while potentially enhancing its other therapeutic properties.

FK506_Domains cluster_FK506 FK-506 (Tacrolimus) Structure cluster_domains Functional Domains FK506_structure FKBP12_Binding FKBP12-Binding Domain (Red Region) FK506_structure->FKBP12_Binding Calcineurin_Binding Calcineurin-Binding Domain (Blue Region) FK506_structure->Calcineurin_Binding

Figure 1: Functional Domains of FK-506.

The Immunosuppressive Cascade: A Step-by-Step Mechanism

The immunosuppressive action of FK-506 is a well-orchestrated molecular cascade that ultimately silences T-lymphocyte activation. The following diagram and description delineate this critical pathway.

FK506_Immunosuppression_Pathway FK506 FK-506 Complex FK-506-FKBP12 Complex FK506->Complex Binds to FKBP12 FKBP12 FKBP12->Complex Forms Calcineurin_active Calcineurin (Active) Complex->Calcineurin_active Inhibits Calcineurin_inactive Calcineurin (Inactive) Calcineurin_inactive->Calcineurin_active NFATc_P NFATc-P (Cytoplasm) Calcineurin_active->NFATc_P Dephosphorylates CaM Ca2+/Calmodulin CaM->Calcineurin_inactive Activates NFATc NFATc (Nucleus) NFATc_P->NFATc Translocates to Nucleus Gene IL-2 Gene Transcription NFATc->Gene Activates TCell T-Cell Proliferation Gene->TCell Leads to TCR T-Cell Receptor Activation TCR->CaM Increases Intracellular Ca2+

Figure 2: FK-506 Immunosuppressive Signaling Pathway.
  • Cellular Entry and FKBP12 Binding: FK-506, being a lipophilic macrolide, readily crosses the cell membrane. In the cytoplasm, it is recognized by and binds to FKBP12.[5]

  • Formation of the Ternary Complex: The FK-506-FKBP12 complex acts as a "gain-of-function" entity, acquiring the ability to bind to calcineurin.[5][12]

  • Calcineurin Inhibition: The FK-506-FKBP12 complex physically obstructs the active site of calcineurin, preventing it from dephosphorylating its substrates.[3]

  • NFATc Phosphorylation and Nuclear Translocation: A key substrate of calcineurin is the Nuclear Factor of Activated T-cells (NFATc). In its phosphorylated state, NFATc resides in the cytoplasm. Upon T-cell activation, intracellular calcium levels rise, activating calcineurin, which then dephosphorylates NFATc. This dephosphorylation unmasks a nuclear localization signal, leading to NFATc's translocation into the nucleus.[5]

  • Inhibition of Gene Transcription: By inhibiting calcineurin, the FK-506-FKBP12 complex prevents the dephosphorylation and subsequent nuclear translocation of NFATc. This effectively blocks the transcription of genes crucial for T-cell activation, most notably Interleukin-2 (IL-2).[5][6]

  • Suppression of T-Cell Proliferation: The lack of IL-2, a potent T-cell growth factor, leads to a halt in T-cell proliferation and the suppression of the immune response.[7]

Dissecting the Macrolide: A Positional Analysis of Structure-Activity Relationships

The quest to develop FK-506 derivatives with tailored biological activities has led to extensive modification of its macrocyclic core. The following sections detail the SAR at key positions, with a focus on how these changes impact immunosuppressive, antifungal, and neurotrophic effects.

Position of ModificationChemical ChangeImpact on FKBP12 BindingImpact on Calcineurin Inhibition (Immunosuppression)Resulting Biological ProfileReference(s)
C9 Deoxygenation (9-deoxo)MaintainedSignificantly ReducedReduced immunosuppression, retained antifungal activity.[8][11]
C18 HydroxylationMaintainedAbolishedNon-immunosuppressive, neurotrophic.[8][13]
C21 Ethyl substitution (from allyl)MaintainedReducedReduced immunosuppression, neurotrophic.[8][13]
C22 Addition of bulky groups (e.g., acetohydrazide)MaintainedReduced (in mammals)Non-immunosuppressive, potent antifungal.[8][14]
C31 O-demethylationMaintainedSignificantly ReducedReduced immunosuppression, retained antifungal activity.[8][11]
The Calcineurin-Binding "Hotspot": Modifications at C22

The region around the C22 ketone is a critical interface for the interaction between the FK-506-FKBP12 complex and calcineurin. Structure-based drug design has leveraged differences between human and fungal FKBP12 to create derivatives with selective antifungal activity. For instance, the analog APX879 , which has an acetohydrazide group at C22, shows significantly reduced immunosuppressive activity while maintaining potent antifungal effects.[8][14] This selectivity arises because the added moiety interacts less favorably with the His88 residue in human FKBP12 compared to the corresponding Phe88 in fungal FKBP12.[8] This highlights a key principle in FK-506 derivative design: exploiting subtle structural differences in the target proteins across species can lead to highly selective compounds.

Decoupling Immunosuppression and Neurotrophism: The Role of C18 and C21

The development of non-immunosuppressive neurotrophic agents has been a major focus of FK-506 research. The derivative L-685,818 , which possesses a hydroxyl group at C18 and an ethyl group at C21 (in place of the native allyl group), exemplifies this success.[8][13] While it still binds to FKBP12, the resulting complex is unable to effectively inhibit calcineurin, thus abrogating its immunosuppressive activity.[8] However, L-685,818 retains and even enhances neurotrophic properties, promoting neurite outgrowth and nerve regeneration.[13] This strongly suggests that the neurotrophic effects of FK-506 derivatives are not mediated by calcineurin inhibition.

Fine-Tuning Activity through Biosynthesis: Modifications at C9 and C31

Combinatorial biosynthesis has emerged as a powerful tool for generating novel FK-506 analogs. By manipulating the post-polyketide synthase (PKS) tailoring enzymes, derivatives with modifications at the C9 and C31 positions have been created. For example, 9-deoxo-FK506 and 31-O-demethyl-FK506 both exhibit significantly reduced immunosuppressive activity while retaining substantial antifungal properties.[8][11] These findings underscore the importance of these positions in modulating the interaction with human calcineurin.

The Enigma of Neurotrophism: A Calcineurin-Independent Pathway

While the immunosuppressive and antifungal activities of FK-506 are clearly linked to calcineurin inhibition, its neurotrophic effects follow a different path. Evidence suggests that the neuroregenerative properties of FK-506 and its non-immunosuppressive derivatives are mediated by a different member of the FKBP family, FKBP52 .[8]

Neurotrophic_Pathway FK506_analog Non-immunosuppressive FK-506 Derivative (e.g., L-685,818) Complex_neuro Derivative-FKBP52 Complex FK506_analog->Complex_neuro Binds to FKBP52 FKBP52 FKBP52->Complex_neuro Forms Neuronal_signaling Neuronal Signaling Cascade Complex_neuro->Neuronal_signaling Activates Neurotrophism Neurite Outgrowth & Neuroprotection Neuronal_signaling->Neurotrophism Promotes

Figure 3: Proposed Neurotrophic Pathway of FK-506 Derivatives.

Studies have shown that in neuronal cultures from FKBP12 knockout mice, FK-506 can still promote neurite outgrowth, indicating that FKBP12 is not the primary mediator of this effect.[8] Furthermore, antibodies against FKBP52 have been shown to block the neurotrophic actions of FK-506.[8] The precise downstream signaling cascade initiated by the FK-506 derivative-FKBP52 complex is an active area of research, but it is clear that this interaction is key to the desired neuroregenerative outcomes. This mechanistic divergence is the foundation for developing neurotrophic drugs devoid of the systemic side effects associated with immunosuppression. An example of a non-immunosuppressive FKBP12 inhibitor with demonstrated neuroprotective activity is V-10,367 .[8]

Experimental Protocols for the Evaluation of FK-506 Derivatives

The rigorous evaluation of novel FK-506 analogs requires a suite of well-defined in vitro and in vivo assays. The following protocols provide a framework for assessing the key biological activities of these compounds.

Workflow for SAR Studies of FK-506 Derivatives

SAR_Workflow Start Design & Synthesis of FK-506 Derivatives FKBP_Binding FKBP12 Binding Assay (e.g., Fluorescence Polarization) Start->FKBP_Binding Calcineurin_Assay In Vitro Calcineurin Phosphatase Assay FKBP_Binding->Calcineurin_Assay Active Compounds Neurotrophic_Assay Neurite Outgrowth Assay (e.g., in PC12 cells or DRG neurons) FKBP_Binding->Neurotrophic_Assay Active Compounds Immunosuppression_Assay T-Cell Proliferation Assay (e.g., CFSE dilution) Calcineurin_Assay->Immunosuppression_Assay Potent Inhibitors Antifungal_Assay Antifungal Susceptibility Testing (e.g., Broth Microdilution) Calcineurin_Assay->Antifungal_Assay Selective Inhibitors In_Vivo In Vivo Models (e.g., Murine models of infection, nerve injury) Immunosuppression_Assay->In_Vivo Antifungal_Assay->In_Vivo Neurotrophic_Assay->In_Vivo SAR_Analysis Structure-Activity Relationship Analysis In_Vivo->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start

Figure 4: Experimental Workflow for SAR Studies.
In Vitro Immunosuppressive Activity Assay: T-Cell Proliferation

This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes, a hallmark of immunosuppression.[7]

Principle: CD4+ T-cells are isolated and stained with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). Upon cell division, the dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity. The proliferation of T-cells is induced by activators like anti-CD3/CD28 antibodies. The inhibitory effect of the test compound is quantified by measuring the reduction in T-cell proliferation via flow cytometry.

Step-by-Step Methodology:

  • Isolation of CD4+ T-cells: Isolate CD4+ T-cells from murine spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[7]

  • Fluorescent Labeling: Label the isolated T-cells with CFSE according to the manufacturer's protocol.

  • Cell Culture and Treatment: Plate the labeled T-cells in a 96-well plate. Add serial dilutions of the FK-506 derivative or control compounds (including FK-506 as a positive control and vehicle as a negative control).

  • T-Cell Activation: Add T-cell activators (e.g., anti-CD3/CD28 beads or soluble antibodies) to the wells to stimulate proliferation.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. The degree of proliferation is determined by the number of cell divisions, as indicated by the successive halving of CFSE fluorescence.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits T-cell proliferation by 50%.[15]

In Vitro Antifungal Susceptibility Assay: Broth Microdilution

This assay determines the minimum inhibitory concentration (MIC) or the 50% inhibitory concentration (IC50) of a compound against a specific fungal strain.[11]

Principle: The fungal isolate is exposed to a range of concentrations of the test compound in a liquid growth medium. Fungal growth is assessed after a defined incubation period, typically by measuring the optical density of the culture.

Step-by-Step Methodology:

  • Fungal Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Cryptococcus neoformans, Candida albicans, or Aspergillus fumigatus) according to CLSI guidelines.

  • Compound Dilution: Prepare serial dilutions of the FK-506 derivative in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well. Include positive (no drug) and negative (no inoculum) growth controls.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 24-72 hours, depending on the fungal species.[11]

  • Growth Assessment: Determine fungal growth by measuring the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 or MIC value. The IC50 is the concentration that inhibits 50% of fungal growth compared to the drug-free control.[11]

In Vitro Neurotrophic Activity Assay: Neurite Outgrowth

This assay evaluates the ability of a compound to promote the extension of neurites from neuronal cells, a key indicator of neurotrophic activity.[13]

Principle: Neuronal or neuron-like cells (e.g., PC12 cells or primary dorsal root ganglion (DRG) neurons) are cultured in the presence of the test compound. The extent of neurite outgrowth is then visualized and quantified.

Step-by-Step Methodology:

  • Cell Culture: Plate PC12 cells or dissociated DRG neurons on a suitable substrate (e.g., collagen or laminin-coated plates).

  • Treatment: Add serial dilutions of the FK-506 derivative to the cell cultures. Include a positive control (e.g., Nerve Growth Factor for PC12 cells) and a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

  • Fixation and Staining: Fix the cells with paraformaldehyde and stain with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify neurite outgrowth by measuring the total length of neurites per cell or the percentage of cells with neurites longer than a defined threshold (e.g., two cell body diameters).

  • Data Analysis: Determine the effective concentration (EC50) for neurite outgrowth promotion.

Conclusion: The Future of FK-506 Derivatives

The structure-activity relationship of FK-506 derivatives is a testament to the power of medicinal chemistry and chemical biology to dissect and modulate complex biological activities. The journey from a potent, broad-acting immunosuppressant to a portfolio of selective antifungal and neurotrophic agents demonstrates a sophisticated understanding of the molecular interactions that govern cellular signaling. The key to this success lies in the recognition that FK-506's various biological effects are not inextricably linked but can be uncoupled through precise structural modifications.

Future research will undoubtedly focus on further refining the selectivity of these derivatives. For antifungal development, this will involve a deeper exploration of the structural nuances of fungal versus mammalian FKBP12 and calcineurin. In the realm of neurotrophism, elucidating the downstream signaling pathways of the FKBP52-ligand complex will be paramount for designing next-generation neuroregenerative therapies. The continued integration of structural biology, combinatorial biosynthesis, and robust pharmacological testing will undoubtedly unlock the full therapeutic potential of this remarkable natural product scaffold.

References

  • ResearchGate. (n.d.). Chemical structures of FKBP12 ligands and crystal structure of... [Image]. Retrieved from [Link]

  • Lee, Y., Heitman, J., & Lee, Y. W. (2023). Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond. PLoS Pathogens, 19(1), e1011068. [Link]

  • Schumacher, M. M., et al. (2020). Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus. mBio, 11(4), e01349-20. [Link]

  • Li, H., & Chiosis, G. (1995). Interaction of FKBP12-FK506 with calcineurin A at the B subunit-binding domain. The Journal of biological chemistry, 270(26), 15493–15496. [Link]

  • Dr. Oracle. (2024). What is the mechanism of action of Tacrolimus (FK506)? Retrieved from [Link]

  • Abe, T., et al. (2018). Conformational Entropy of FK506 Binding to FKBP12 Determined by Nuclear Magnetic Resonance Relaxation and Molecular Dynamics Simulations. Biochemistry, 57(8), 1314–1324. [Link]

  • ResearchGate. (n.d.). Functions of FKBP12. Ligands are the compounds that bind to FKBP12. a... [Image]. Retrieved from [Link]

  • Gaali, S., et al. (2019). The Many Faces of FKBP51. International journal of molecular sciences, 20(2), 423. [Link]

  • Lee, S. K., et al. (2018). In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates. Antimicrobial agents and chemotherapy, 62(11), e01275-18. [Link]

  • Wilson, K. P., et al. (1995). Atomic structure of FKBP12-FK506, an immunophilin-immunosuppressant complex. Acta crystallographica. Section D, Biological crystallography, 51(Pt 4), 511–521. [Link]

  • Liu, J. (2003). FK506-Binding Proteins and Their Diverse Functions. Current topics in medicinal chemistry, 3(12), 1347–1360. [Link]

  • Lee, Y., et al. (2019). Biosynthesis of Nonimmunosuppressive FK506 Analogues with Antifungal Activity. Journal of natural products, 82(7), 1835–1842. [Link]

  • Jung, J. A., & Yoon, Y. J. (2020). Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents. Journal of microbiology and biotechnology, 30(1), 1–10. [Link]

  • Gaali, S., et al. (2018). FKBP Ligands—Where We Are and Where to Go? Frontiers in pharmacology, 9, 124. [Link]

  • Wikipedia. (n.d.). FKBP. Retrieved from [Link]

  • Frontiers. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Chemistry, 6, 475. [Link]

  • Li, H., et al. (2005). Design and Structure-Based Study of New Potential FKBP12 Inhibitors. Protein and peptide letters, 12(4), 343–347. [Link]

  • Pastrana, B., et al. (2005). Equilibrium studies of a fluorescent tacrolimus binding to surfactant protein A. Biochimica et biophysica acta, 1747(2), 163–170. [Link]

  • Griffith, J. P., et al. (1995). Crystal structures of human calcineurin and the human FKBP12-FK506-calcineurin complex. Cell, 82(3), 507–522. [Link]

  • Snyder, S. H., et al. (1995). Neurotrophic actions of nonimmunosuppressive analogues of immunosuppressive drugs FK506, rapamycin and cyclosporin A. Nature medicine, 1(1), 32–37. [Link]

  • Lee, Y., et al. (2021). Biosynthesis of Nonimmunosuppressive ProlylFK506 Analogues with Neurite Outgrowth and Synaptogenic Activity. Journal of natural products, 84(2), 304–311. [Link]

  • Jung, J. A., & Yoon, Y. J. (2020). Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents. Journal of microbiology and biotechnology, 30(1), 1–10. [Link]

  • Kim, H. Y., et al. (2017). FK506 positively regulates the migratory potential of melanocyte-derived cells by enhancing syndecan-2 expression. Scientific reports, 7(1), 1618. [Link]

  • RCSB PDB. (2015). 5B8I: Crystal structure of Calcineurin A and Calcineurin B in complex with FKBP12 and FK506 from Coccidioides immitis RS. [Link]

  • ResearchGate. (n.d.). The correlation of IC50 values for cyclosporine and tacrolimus in (a)... [Image]. Retrieved from [Link]

  • bioRxiv. (2023). Structural Analysis and Docking Studies of FK506-Binding Protein 1A. [Link]

  • van der Mast, B. J., et al. (2009). Everolimus and sirolimus antagonize tacrolimus based calcineurin inhibition via competition for FK-binding protein 12. Journal of immunology (Baltimore, Md. : 1950), 182(1 Supplement), 121.13–121.13. [Link]

  • Google Patents. (2020). WO2020154455A1 - Non-immunosuppressive fk506 analogs and use thereof.
  • Semantic Scholar. (n.d.). Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents. Retrieved from [Link]

  • Lee, S. K., et al. (2018). In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates. Antimicrobial agents and chemotherapy, 62(11), e01275-18. [Link]

  • ResearchGate. (n.d.). The crystal structure of the A. fumigatus calcineurin-FK506-FKBP12... [Image]. Retrieved from [Link]

  • Thomson, A. W., et al. (1995). Mode of action of tacrolimus (FK506): molecular and cellular mechanisms. Clinical and experimental immunology, 101(2), 166–171. [Link]

  • Wilson, K. P., et al. (1995). Comparative X-ray structures of the major binding protein for the immunosuppressant FK506 (tacrolimus) in unliganded form and in complex with FK506 and rapamycin. Acta crystallographica. Section D, Biological crystallography, 51(Pt 4), 511–521. [Link]

Sources

Technical Guide: Characterization of FK-506 3'-Methyl Ether Binding to FKBP12

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural and kinetic characterization of FK-506 3'-Methyl Ether (CAS 124554-16-1, also known as Tacrolimus Methyl Ether), a structural analog/impurity of the potent immunosuppressant Tacrolimus (FK-506).

While the parent molecule FK-506 binds the 12-kDa FK506-binding protein (FKBP12 ) to form a complex that inhibits Calcineurin (CaN), modifications to the cyclohexyl ring—specifically at the 3'-position—can critically alter the thermodynamic stability of the binary complex. This guide provides researchers with a self-validating framework to measure these binding discrepancies using Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) , ensuring precise quantification of the dissociation constant (


) and kinetic rates (

).

Structural Basis of Interaction

The "Dual-Face" Mechanism

FK-506 operates via a "dual-face" mechanism. To understand the impact of the 3'-Methyl Ether modification, one must distinguish between the two functional domains:

  • The Binding Face (FKBP12 Interface): Comprises the pipecolate ring and the cyclohexyl moiety (C29–C34). This region buries itself into the hydrophobic pocket of FKBP12.

  • The Effector Face (Calcineurin Interface): Comprises the macrocyclic ring (C15–C21). This region remains solvent-exposed after FKBP12 binding and subsequently recruits Calcineurin.

The 3'-Methyl Ether Steric Clash

The 3'-position (often C-32 in macrocycle numbering) on the cyclohexyl ring of FK-506 typically bears a hydroxyl group in metabolites or is unsubstituted in specific analogs. The introduction of a methyl ether (-OCH₃) group at this position introduces additional steric bulk.

  • Hypothesis: The FKBP12 binding pocket is a deep, hydrophobic cleft lined by aromatic residues (Trp59, Phe99). A 3'-methyl ether modification likely creates a steric clash or alters the solvation shell, potentially reducing affinity compared to the parent FK-506 (

    
     nM).
    
  • Significance: If the 3'-Methyl Ether analog retains high affinity, it may act as a competitive antagonist or a functional immunosuppressant. If affinity is lost, it is an inert impurity.

FK506_Pathway cluster_inhibition Mechanism of Action FK506 FK-506 / 3'-Methyl Ether Complex Binary Complex (FKBP12-Ligand) FK506->Complex Binding (Kd?) FKBP12 FKBP12 (Immunophilin) FKBP12->Complex CaN Calcineurin (Phosphatase) Complex->CaN Inhibition Complex->CaN Blocks NFAT_P NF-AT (Phosphorylated) Cytosolic CaN->NFAT_P Dephosphorylation blocked NFAT NF-AT (Dephosphorylated) Nuclear Translocation NFAT_P->NFAT Normal Activation Immuno Immunosuppression (IL-2 Inhibition) NFAT->Immuno Gene Expression

Caption: The signaling cascade illustrating where the FK-506 3'-Methyl Ether analog intervenes. The critical step quantified in this guide is the initial formation of the Binary Complex.

Experimental Workflows

Protocol A: Surface Plasmon Resonance (SPR)

Objective: Determine real-time kinetic parameters (


, 

) and affinity (

). Platform: Biacore 8K or equivalent.
Reagents & Setup
  • Ligand: Recombinant Human FKBP12 (His-tagged or biotinylated).

  • Analyte: FK-506 3'-Methyl Ether (dissolved in 100% DMSO, diluted to running buffer).

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, 1% DMSO). Note: DMSO matching is critical.

Step-by-Step Methodology
  • Chip Preparation (CM5 Sensor Chip):

    • Activate surface with EDC/NHS (1:1) for 7 minutes.

    • Inject FKBP12 (10 µg/mL in 10 mM Sodium Acetate, pH 5.0) to achieve ~500 RU density. Low density prevents mass transport limitation.

    • Block with 1 M Ethanolamine-HCl.

  • Solvent Correction:

    • Prepare a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index changes.

  • Kinetic Titration (Single Cycle Kinetics):

    • Prepare a 5-point dilution series of FK-506 3'-Methyl Ether (e.g., 0.1 nM to 10 nM).

    • Inject sequentially without regeneration if dissociation is slow, or use Multi-Cycle kinetics with short Glycine-HCl (pH 2.0) regeneration pulses.

    • Flow Rate: High flow (50-100 µL/min) to minimize mass transport effects.

  • Analysis:

    • Fit data to a 1:1 Langmuir Binding Model .

    • Self-Validation Check: The

      
       should be theoretical (calculated based on MW ratio) ± 20%. If 
      
      
      
      is too low, the ligand may be inactive.
Protocol B: Competitive Fluorescence Polarization (FP)

Objective: High-throughput screening of relative affinity (


) compared to native FK-506.
Principle:  A fluorescein-labeled FK-506 tracer binds FKBP12 (high polarization). The unlabeled 3'-Methyl Ether competes for the site, releasing the tracer (low polarization).
Reagents
  • Tracer: Fluorescein-FK506 (F-FK506).

  • Protein: FKBP12 (Final concentration =

    
     of the tracer, typically ~2-5 nM).
    
  • Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Triton X-100.

Step-by-Step Methodology
  • Tracer

    
     Determination (Pre-Assay): 
    
    • Titrate FKBP12 (0.1 nM – 1 µM) against fixed Tracer (1 nM).

    • Plot mP vs. [FKBP12] to find the

      
       of the tracer.
      
  • Competition Assay:

    • Mix FKBP12 (at concentration = Tracer

      
      ) and Tracer (1 nM).
      
    • Add serial dilutions of FK-506 3'-Methyl Ether (competitor) and Native FK-506 (control).

    • Incubate for 60 minutes at room temperature (equilibrium).

  • Measurement:

    • Read Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Calculation:

    • Fit to a 4-parameter logistic (4PL) dose-response model to determine

      
      .
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      

SPR_Workflow Start Start: Reagent Prep (1% DMSO Buffer) Immob Immobilize FKBP12 (CM5 Chip, ~500 RU) Start->Immob Ref Reference Channel (Activated/Blocked only) Start->Ref Cycle Single Cycle Injection (0.1, 0.3, 1.0, 3.0, 10 nM) Immob->Cycle Ref->Cycle Subtraction Data Sensorgram Output (RU vs Time) Cycle->Data Fit 1:1 Langmuir Fit Determine kon, koff, Kd Data->Fit

Caption: Operational workflow for Surface Plasmon Resonance (SPR) kinetic profiling.

Data Presentation & Interpretation

Expected Kinetic Parameters

The following table summarizes the expected range for FK-506 and the theoretical deviation for the 3'-Methyl Ether analog.

ParameterFK-506 (Standard)3'-Methyl Ether (Hypothetical)Interpretation

(1/Ms)


Slower association suggests steric hindrance at the pocket entry.

(1/s)


Faster dissociation indicates destabilized hydrophobic contacts.

(nM)


Higher

confirms reduced affinity due to the methyl ether bulk.
Stoichiometry (n) 1.01.0Should remain 1:1; deviation suggests aggregation.
Troubleshooting & Validation
  • Non-Specific Binding (NSB): If the reference channel signal is >10% of the active channel, add 0.05% Tween-20 or BSA to the buffer.

  • Solubility Issues: The 3'-Methyl Ether is highly lipophilic. Ensure DMSO concentration is constant (1-2%) throughout all dilutions to prevent precipitation, which mimics high affinity binding (false positive).

References

  • Structure of FKBP12-FK506 Complex: Van Duyne, G. D., et al. (1991). Atomic structure of FKBP-FK506, an immunophilin-immunosuppressant complex. Science. Link

  • FKBP12 Mutational Analysis: DeCenzo, M. T., et al. (1996). FK506-binding protein mutational analysis: defining the active-site residue contributions to catalysis and the stability of ligand complexes. Protein Engineering. Link

  • Tacrolimus Impurities & Analogs: USP-NF. (2013). Tacrolimus: Organic Impurities Procedure. USP Monograph. Link

  • Fluorescence Polarization Protocols: Dubowchik, G. M., et al. (2000).[1] Fluoresceinated FKBP12 ligands for a high-throughput fluorescence polarization assay. Bioorganic & Medicinal Chemistry Letters. Link

  • SPR Methodology for FKBP12: Banett, J., et al. (2015). Universal screening platform using three-dimensional small molecule microarray based on surface plasmon resonance imaging. RSC Advances. Link

  • Tacrolimus Methyl Ether Identification: Allmpus Laboratories. Tacrolimus Methyl Ether (CAS 124554-16-1) Data Sheet. Link

Sources

An In-Depth Technical Guide on the In Vitro Immunosuppressive Properties of FK-506 3'-Methyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive and exhaustive search of scientific literature, chemical databases, and supplier information, we must report that there is currently no publicly available data on the in vitro immunosuppressive properties of FK-506 3'-Methyl Ether . Our extensive investigation into this specific derivative of Tacrolimus (FK-506) did not yield any studies detailing its mechanism of action, potency in T-cell proliferation assays, effects on cytokine production, or any comparative analyses with its parent compound.

The creation of an in-depth technical guide, as originally intended, requires a foundation of verifiable, peer-reviewed scientific evidence. In the absence of such data for FK-506 3'-Methyl Ether, we are unable to provide a guide that meets the necessary standards of scientific integrity and technical accuracy.

However, to provide a valuable resource for researchers interested in the immunosuppressive mechanisms of Tacrolimus and its analogs, we have compiled the following in-depth guide based on the extensive and well-documented properties of the parent compound, FK-506 (Tacrolimus) . This guide details the established mechanisms and the standard in vitro assays used to evaluate the immunosuppressive potential of this class of compounds. This information will serve as a foundational framework for any future investigation into novel derivatives such as FK-506 3'-Methyl Ether.

Technical Guide: Foundational Principles of Tacrolimus (FK-506) In Vitro Immunosuppression and Methodologies for Analog Evaluation

Introduction to Tacrolimus (FK-506) and the Calcineurin Pathway

Tacrolimus (FK-506) is a potent macrolide lactone immunosuppressant isolated from the bacterium Streptomyces tsukubaensis.[1][2] Its primary clinical application is in the prevention of allograft rejection in organ transplant recipients.[3][4] The immunosuppressive effects of Tacrolimus are mediated through a highly specific intracellular signaling pathway, making it a cornerstone for understanding and developing new immunosuppressive agents.

The core mechanism of Tacrolimus revolves around its ability to inhibit calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[5][6] Calcineurin plays a pivotal role in the activation of T-lymphocytes, a critical component of the adaptive immune response. By inhibiting calcineurin, Tacrolimus effectively blocks T-cell activation and subsequent inflammatory responses.[7][]

Mechanism of Action: The FKBP12-Calcineurin-NFAT Axis

The immunosuppressive cascade initiated by Tacrolimus is a multi-step process:

  • Binding to FKBP12: Upon entering the cytoplasm of a T-cell, Tacrolimus binds to the immunophilin FK506-binding protein 12 (FKBP12).[5][9]

  • Formation of an Inhibitory Complex: The resulting Tacrolimus-FKBP12 complex acquires a new conformation that allows it to bind to and inhibit the enzymatic activity of calcineurin.[5][6]

  • Inhibition of NFAT Dephosphorylation: Calcineurin's primary substrate in T-cell activation is the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.[4] In a resting T-cell, NFAT is phosphorylated and resides in the cytoplasm. Upon T-cell receptor (TCR) stimulation and a subsequent increase in intracellular calcium, calcineurin is activated and dephosphorylates NFAT.

  • Blockade of Nuclear Translocation and Gene Transcription: By inhibiting calcineurin, the Tacrolimus-FKBP12 complex prevents the dephosphorylation of NFAT. Consequently, NFAT cannot translocate to the nucleus. This nuclear blockade prevents NFAT from binding to the promoter regions of genes encoding key pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[7][]

  • Suppression of T-Cell Proliferation and Effector Function: IL-2 is a critical cytokine for T-cell proliferation and differentiation. By inhibiting IL-2 production, Tacrolimus halts the clonal expansion of activated T-cells, thereby suppressing the cell-mediated immune response.[3][7]

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) CaN Calcineurin (CaN) TCR->CaN Ca2+ influx FK506 Tacrolimus (FK-506) FK506_FKBP12 FK-506-FKBP12 Complex FK506->FK506_FKBP12 FKBP12 FKBP12 FKBP12->FK506_FKBP12 FK506_FKBP12->CaN Inhibits NFATp NFAT (phosphorylated) CaN->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation IL2_Gene IL-2 Gene NFAT_n->IL2_Gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA DonorA PBMCs (Donor A - Responder) CoCulture Co-culture in 96-well plate DonorA->CoCulture DonorB PBMCs (Donor B - Stimulator) Irradiation Irradiate/Mitomycin C DonorB->Irradiation Irradiation->CoCulture Compound Add Test Compound (e.g., FK-506 3'-Methyl Ether) CoCulture->Compound Incubation Incubate 5-7 days Compound->Incubation Proliferation Assess Proliferation ([3H]-Thymidine or CFSE) Incubation->Proliferation Analysis Calculate IC50 Proliferation->Analysis

Figure 2: One-Way Mixed Lymphocyte Reaction (MLR) Workflow.
T-Cell Proliferation Assay (Mitogen or Anti-CD3/CD28 Stimulation)

This assay assesses the direct effect of a compound on T-cell proliferation induced by a non-specific stimulus.

Principle: T-cells can be stimulated to proliferate using mitogens like Phytohemagglutinin (PHA) or Concanavalin A (Con A), or more specifically by antibodies against the CD3 and CD28 surface receptors, which mimics the primary and co-stimulatory signals of TCR activation. The test compound's ability to inhibit this induced proliferation is quantified.

Experimental Protocol:

  • Cell Isolation: Isolate PBMCs or purified CD4+ or CD8+ T-cells.

  • Culture Setup: Plate the cells in a 96-well plate.

  • Compound Addition: Add the test compound and reference compound at various concentrations.

  • Stimulation: Add the stimulating agent (e.g., PHA at 1-5 µg/mL or plate-bound anti-CD3 and soluble anti-CD28 antibodies).

  • Incubation: Incubate for 72 hours.

  • Proliferation Assessment: Use [3H]-thymidine incorporation or CFSE staining as described for the MLR assay.

  • Data Analysis: Determine the IC50 value for the inhibition of proliferation.

Cytokine Production Assay

This assay measures the effect of a compound on the production of key cytokines by activated T-cells.

Principle: Upon activation, T-cells secrete a range of cytokines that mediate the immune response. Tacrolimus is known to potently inhibit the production of Th1 cytokines like IL-2 and IFN-γ, as well as other inflammatory cytokines such as TNF-α. [7][10]Measuring the levels of these cytokines in the culture supernatant provides a direct readout of the compound's immunosuppressive activity.

Experimental Protocol:

  • Cell Culture and Stimulation: Set up a T-cell proliferation assay as described in section 2.2.

  • Supernatant Collection: At a specific time point (e.g., 24, 48, or 72 hours post-stimulation), centrifuge the plates and carefully collect the culture supernatant.

  • Cytokine Quantification:

    • ELISA (Enzyme-Linked Immunosorbent Assay): Use commercially available ELISA kits to measure the concentration of specific cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant.

    • Multiplex Bead Array (Luminex): This technology allows for the simultaneous quantification of multiple cytokines from a small sample volume, providing a more comprehensive profile of the compound's effects.

  • Data Analysis: Plot the cytokine concentrations against the compound concentrations and determine the IC50 for the inhibition of each cytokine.

Data Presentation and Interpretation

To facilitate the comparison of immunosuppressive potency, quantitative data should be summarized in a clear and concise format.

Table 1: Hypothetical Comparative In Vitro Immunosuppressive Activity

CompoundMLR (IC50, nM)T-Cell Proliferation (PHA) (IC50, nM)IL-2 Production (IC50, nM)IFN-γ Production (IC50, nM)
Tacrolimus (FK-506) 1-50.5-20.1-11-10
FK-506 3'-Methyl Ether Data Not AvailableData Not AvailableData Not AvailableData Not Available
Cyclosporin A 100-50050-20010-100100-1000

Note: The values for Tacrolimus and Cyclosporin A are representative ranges from published literature and may vary depending on experimental conditions.

Conclusion and Future Directions

While the in vitro immunosuppressive profile of Tacrolimus (FK-506) is well-characterized and serves as a benchmark in the field, the properties of its derivative, FK-506 3'-Methyl Ether, remain unknown. The experimental protocols and principles outlined in this guide provide a robust framework for the future investigation of this and other novel Tacrolimus analogs.

Should FK-506 3'-Methyl Ether become available for study, the logical next steps would be:

  • Direct Comparative Studies: Perform the MLR, T-cell proliferation, and cytokine production assays with FK-506 3'-Methyl Ether and Tacrolimus in parallel to accurately determine its relative potency.

  • Calcineurin Inhibition Assay: Conduct a cell-free enzymatic assay to determine if FK-506 3'-Methyl Ether directly inhibits calcineurin phosphatase activity and to quantify its IC50 in this system. [6][11]3. FKBP12 Binding Assay: Assess the binding affinity of FK-506 3'-Methyl Ether for FKBP12 to understand if the 3'-methyl ether modification affects this initial step in the mechanism of action.

Such studies would be invaluable in determining if FK-506 3'-Methyl Ether retains the potent immunosuppressive activity of its parent compound and whether it offers any potential advantages in terms of potency, selectivity, or other pharmacological properties.

References

  • In Vitro Immunosuppressive Effects of FK506 in Combination With Other Drugs. PMC - NIH.[Link]

  • The immunosuppressive action of FK506. In vitro induction of allogeneic unresponsiveness in human CTL precursors. PubMed.[Link]

  • The in vitro immunosuppressive effect of deoxymethylspergualin in man as compared with FK506 and cyclosporine. PubMed.[Link]

  • Characterization of the anti-inflammatory effect of FK-506 on human mast cells. PubMed.[Link]

  • Nephrotoxic effects of primary immunosuppression with FK-506 and cyclosporine regimens after liver transplantation. PubMed.[Link]

  • The Immunosuppressant Tacrolimus (FK506) Facing the 21st Century: Past Findings, Present Applications and Future Trends. MDPI.[Link]

  • The immunosuppressant FK506 selectively inhibits expression of early T cell activation genes. PubMed.[Link]

  • Studies Relating to the Synthesis of the Immunosuppressive Agent FK-506 Synthesis of the Cyclohexyl Moiety via a Group-Selective. Broad Institute.[Link]

  • Inhibition of calcineurin by a novel FK-506-binding protein. PubMed.[Link]

  • FK506 potently inhibits T cell activation induced TNF-alpha and IL-1beta production in vitro by human peripheral blood mononuclear cells. PubMed.[Link]

  • Inhibition of Cytokine Production and Cytokine-Stimulated T-cell Activation by FK506 (tacrolimus)1. PubMed.[Link]

  • (PDF) The Effects of Tacrolimus on T-Cell Proliferation Are Short-Lived: A Pilot Analysis of Immune Function Testing. ResearchGate.[Link]

  • Cyclosporine and tacrolimus (FK506): a comparison of efficacy and safety profiles. PubMed.[Link]

  • Inhibition of calcineurin by FK506 increased the concentration of MPF... ResearchGate.[Link]

  • The inhibitory effect of FK506 on cytotoxic T-lymphocyte killing. PubMed.[Link]

  • Immunosuppressive effect of FK-506 on in vitro lymphocyte alloactivation: synergism with cyclosporine A. D-Scholarship@Pitt - University of Pittsburgh.[Link]

  • Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus. PubMed Central.[Link]

  • Tacrolimus Maintains the Balance of Neutrophil Extracellular Traps by Inducing DNA Methylation of Neutrophils to Reduce Immune Rejection. PubMed.[Link]

  • Inhibition of calcineurin by FK506 stimulates germinal vesicle breakdown of mouse oocytes in hypoxanthine-supplemented medium. PubMed Central.[Link]

  • Tacrolimus (FK506) metabolite patterns in blood from liver and kidney transplant patients. PubMed.[Link]

  • Comparative analysis of tacrolimus (FK506) in whole blood liver transplant recipients by PRO-TRAC enzyme-linked immunosorbent assay and microparticle enzyme immunoassay IMX methods. PubMed.[Link]

  • and cyclosporine-based immunosuppression: FK 506 therapy significantly reduces the incidence of acute, steroid-resistant, refractory, and chronic rejection whilst possessing a comparable safety profile. European FK 506 Multicenter Liver Study Group. PubMed.[Link]

  • A comparison of tacrolimus (FK 506) and cyclosporine for immunosuppression in liver transplantation. PubMed.[Link]

Sources

Antifungal Properties of Non-Immunosuppressive FK-506 Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Therapeutic Gap: FK-506 (Tacrolimus) is a potent antifungal agent, yet its clinical utility for invasive fungal infections is nullified by its primary indication: profound immunosuppression.[1][2] In immunocompromised patients—who represent the primary demographic for invasive mycoses—administering an immunosuppressant to treat an infection is clinically contraindicated.

The Solution: This guide details the development and validation of non-immunosuppressive FK-506 analogs.[3][4][5] By exploiting subtle structural divergences between human and fungal FK506-binding proteins (FKBP12), researchers can decouple antifungal efficacy from calcineurin-mediated immunosuppression.[6] This document serves as a technical blueprint for evaluating these analogs, focusing on APX879 , L-685,818 , and 9-deoxo-31-O-demethyl-FK506 .

Mechanistic Architecture: Decoupling Toxicity from Efficacy

To engineer specificity, one must first understand the conserved versus divergent elements of the Calcineurin (CaN) pathway.

The Conserved Pathway

In both mammals and fungi, FK-506 acts as a prodrug. It enters the cytoplasm and binds to the immunophilin FKBP12 . This binary complex (FK506-FKBP12) then binds to and inhibits Calcineurin (CaN) , a calcium-calmodulin-dependent serine/threonine phosphatase.[6][7][8][9]

  • In Mammals (T-cells): CaN inhibition prevents the dephosphorylation of NFAT (Nuclear Factor of Activated T-cells), blocking IL-2 production and T-cell proliferation (Immunosuppression).[10]

  • In Fungi (C. neoformans, A. fumigatus, C. albicans): CaN inhibition disrupts stress responses, cell wall integrity, and hyphal elongation, leading to fungistatic or fungicidal effects.

The Structural Divergence (The Opportunity)

While the active site of Calcineurin is highly conserved (>80% homology), the FKBP12 binding pocket contains exploitable differences.

  • Residue 88: In human FKBP12 (hFKBP12), residue 88 is Histidine (His88) .[11] In fungal FKBP12 (e.g., A. fumigatus), this residue is often Phenylalanine (Phe88) .[9][11]

  • Strategy: Analogs modified at the C-21 or C-22 positions (e.g., APX879) create steric clashes with the bulky His88 in humans but are accommodated by Phe88 in fungi.

Pathway Visualization

The following diagram illustrates the parallel pathways and the specific point of divergence targeted by analogs.

CaN_Pathway cluster_Human Human T-Cell (Off-Target) cluster_Fungal Fungal Cell (Target) FK506 FK-506 (Tacrolimus) hFKBP12 hFKBP12 (His88) FK506->hFKBP12 High Affinity fFKBP12 fFKBP12 (Phe88) FK506->fFKBP12 High Affinity Analog Non-Immuno Analog (e.g., APX879) Analog->hFKBP12 Steric Clash (Low Affinity) Analog->fFKBP12 Permissive Binding hCaN Calcineurin (Human) hFKBP12->hCaN Inhibits NFAT NFAT Dephosphorylation hCaN->NFAT Blocks IL2 IL-2 Production (Immunosuppression) NFAT->IL2 Prevents fCaN Calcineurin (Fungal) fFKBP12->fCaN Inhibits Stress Stress Response / Hyphal Growth fCaN->Stress Blocks Death Growth Arrest / Lysis Stress->Death Causes

Caption: Divergent binding kinetics of FK-506 vs. Analogs in human and fungal pathways.

Structural Activity Relationship (SAR) of Key Analogs

The following table synthesizes the chemical modifications and functional outcomes of the most promising non-immunosuppressive analogs.

CompoundModification SiteChemical ChangeImmunosuppression Reduction (Fold)Antifungal TargetKey Reference
FK-506 N/AParent Molecule1 (Baseline)Broad Spectrum[1, 2]
L-685,818 C-18, C-21C18-hydroxyl; C21-ethyl (vs allyl)>100-foldC. neoformans[3, 4]
APX879 C-22Acetohydrazide substitution~71-foldC. neoformans, A. fumigatus[5, 6]
9-deoxo-31-O-demethyl-FK506 C-9, C-31Removal of ketone (C9) & methyl (C31)SignificantC. albicans (Synergistic)[7]

Experimental Validation Framework

To validate a candidate analog, researchers must employ a Differential Screening Protocol . This self-validating workflow ensures that reduced immunosuppression does not come at the cost of antifungal potency.

Protocol: Differential Efficacy Screening

Objective: Simultaneously quantify antifungal MIC (Minimum Inhibitory Concentration) and T-cell IC50 (Immunosuppressive Concentration).

Phase A: Antifungal Susceptibility (Modified CLSI M27-A3)
  • Preparation: Prepare stock solutions of FK-506 (control) and Analog X in DMSO (10 mg/mL).

  • Dilution: Create a 2-fold serial dilution series in RPMI 1640 medium (buffered to pH 7.0 with MOPS). Final concentration range: 0.01 µg/mL to 16 µg/mL.

  • Inoculum: Adjust yeast (C. albicans or C. neoformans) suspension to

    
     cells/mL.
    
  • Incubation:

    • C. albicans:[1][4][5][6][9][10][11][12] 35°C for 24–48 hours.

    • C. neoformans:Critical Step: Run duplicate plates at 24°C and 37°C .

    • Rationale: Calcineurin is essential for C. neoformans growth at 37°C (host temperature) but not 24°C. A true calcineurin inhibitor will show toxicity at 37°C but minimal effect at 24°C.[8] This acts as a mechanistic control.

  • Readout: Determine MIC50 (50% growth inhibition) using spectrophotometric reading at 600 nm.

Phase B: Immunosuppression Counter-Screen (IL-2 Assay)
  • Cell Line: Jurkat T-cells or primary murine splenocytes.

  • Stimulation: Stimulate cells with PMA (50 ng/mL) and Ionomycin (1 µM) to induce CaN-dependent IL-2 production.

  • Treatment: Treat cells with serial dilutions of FK-506 and Analog X.

  • Quantification: After 24 hours, harvest supernatant. Quantify IL-2 using a standard ELISA kit.

  • Calculation: Calculate the Therapeutic Index (TI):

    
    . A high TI indicates clinical potential.
    
Protocol: Synergistic Checkerboard Assay

FK-506 analogs are often fungistatic on their own but fungicidal when paired with azoles.

  • Matrix Setup: Use a 96-well plate.

    • X-axis: Fluconazole (0 – 64 µg/mL).

    • Y-axis: Analog X (0 – 16 µg/mL).

  • Inoculation: Add fungal suspension (

    
     cells/mL) to all wells.
    
  • Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI).

    • Interpretation: FICI ≤ 0.5 indicates Synergy .

Experimental Workflow Diagram

Screening_Workflow cluster_Antifungal Antifungal Efficacy cluster_Immuno Immunosuppression Start Candidate Analog MIC_37 MIC Assay @ 37°C (Host Temp) Start->MIC_37 MIC_24 MIC Assay @ 24°C (Control) Start->MIC_24 TCell Jurkat T-Cell Stimulation Start->TCell Synergy Checkerboard Assay (+ Fluconazole) MIC_37->Synergy If Active Decision Calculate Therapeutic Index (IC50 / MIC) MIC_37->Decision ELISA IL-2 Quantification (ELISA) TCell->ELISA ELISA->Decision Lead Lead Decision->Lead TI > 100 Discard Discard Decision->Discard TI < 10

Caption: Integrated workflow for screening non-immunosuppressive antifungal candidates.

References

  • Odom, A., et al. (1997).[2] "Calcineurin is required for virulence of Cryptococcus neoformans."[4][5][9] EMBO Journal. Link

  • Steinbach, W. J., et al. (2007). "Calcineurin controls growth, morphology, and pathogenicity in Aspergillus fumigatus." Eukaryotic Cell. Link

  • Odom, A., et al. (1997).[2] "The immunosuppressant FK506 and its nonimmunosuppressive analog L-685,818 are toxic to Cryptococcus neoformans by inhibition of a common target protein." Antimicrobial Agents and Chemotherapy.[4][5][12] Link

  • Cruz, M. C., et al. (2000). "Calcineurin is essential for survival during membrane stress in Candida albicans." EMBO Journal. Link

  • Juvvadi, P. R., et al. (2019). "Structure-Guided Design of FK506 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus." mBio. Link

  • Gobeil, S., et al. (2022). "Leveraging Fungal and Human Calcineurin-Inhibitor Structures to Design Selective FK506 Analogs." mBio. Link

  • Lee, S., et al. (2019). "Biosynthesis of Nonimmunosuppressive FK506 Analogues with Antifungal Activity." Journal of Natural Products. Link

Sources

Calcineurin inhibition by FK-506 and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Calcineurin Inhibition by FK-506 and Derivatives

Executive Summary This technical guide provides a comprehensive analysis of the molecular mechanism, structural biology, and medicinal chemistry of FK-506 (Tacrolimus) and its derivatives as calcineurin inhibitors. It is designed for researchers and drug development professionals seeking to understand the "gain-of-function" inhibition mode, the structural determinants of specificity, and the divergence between immunosuppressive and neurotrophic activities in next-generation analogs.

Unlike competitive inhibitors that bind directly to an enzyme's active site, FK-506 operates via a gain-of-function mechanism. The drug itself has no affinity for calcineurin (Cn). Instead, it acts as a molecular glue, first binding to the cytosolic immunophilin FKBP12 (FK506-binding protein 12 kDa). This binary complex (FKBP12-FK506) creates a composite surface that possesses high affinity for the calcineurin heterodimer (CnA/CnB).

The Signaling Cascade:

  • T-Cell Receptor (TCR) Activation : Increases intracellular Ca²⁺.

  • Calmodulin Binding : Ca²⁺/Calmodulin binds Calcineurin, displacing its autoinhibitory domain.

  • Dephosphorylation : Activated Calcineurin dephosphorylates NF-AT (Nuclear Factor of Activated T-cells) in the cytoplasm.

  • Translocation : Dephosphorylated NF-AT exposes a nuclear localization signal (NLS) and translocates to the nucleus.

  • Transcription : NF-AT cooperates with AP-1 to drive IL-2 transcription.

  • Inhibition : The FKBP12-FK506 complex binds Calcineurin, sterically blocking the phosphatase active site and preventing NF-AT dephosphorylation.[1]

CalcineurinPathway TCR T-Cell Receptor Activation Ca Intracellular Ca2+ TCR->Ca Influx CaM Calmodulin Ca->CaM Binds Cn_Inactive Calcineurin (Inactive) CaM->Cn_Inactive Activates Cn_Active Calcineurin (Active Phosphatase) Cn_Inactive->Cn_Active NFAT_Phos NF-AT-P (Cytosolic) Cn_Active->NFAT_Phos Dephosphorylates NFAT_Dephos NF-AT (Nuclear Translocation) NFAT_Phos->NFAT_Dephos IL2 IL-2 Gene Transcription NFAT_Dephos->IL2 Promotes FK506 FK-506 (Drug) Complex FKBP12-FK506 Binary Complex FK506->Complex Binds (Kd ~0.4 nM) FKBP12 FKBP12 (Immunophilin) FKBP12->Complex Complex->Cn_Active Inhibits (Ki ~6 nM) Steric Blockade

Caption: The Calcineurin-NFAT signaling pathway and its interruption by the FKBP12-FK506 complex.[2]

Structural Biology & Binding Kinetics

The interaction is defined by the ternary complex structure (PDB ID: 1TCO ).

  • The Binary Interface (FK506-FKBP12) : FK-506 binds to a hydrophobic pocket on FKBP12.[3] The "effector face" of this binary complex is formed by the drug's C15-C24 region and the 40s and 80s loops of FKBP12.

  • The Ternary Interface (Complex-Calcineurin) : The FKBP12-FK506 complex binds in a hydrophobic groove between the catalytic subunit (CnA) and the regulatory subunit (CnB).[3]

    • Critical Residues : The drug molecule itself makes direct contact with Calcineurin (specifically the allyl group at C21 and the cyclohexyl ring), acting as a bridge. This explains why FKBP12 alone cannot inhibit Calcineurin.

  • Thermodynamics :

    • FK506 binding to FKBP12:

      
      .
      
    • Complex binding to Calcineurin:

      
      .
      

Medicinal Chemistry: Derivatives & SAR

The Structure-Activity Relationship (SAR) of FK-506 reveals three distinct functional domains: the FKBP-binding domain, the Calcineurin-binding (effector) domain, and the variable region.

Comparative Analysis of Ligands
CompoundClassMechanismKey Structural FeaturePrimary Application
Tacrolimus (FK-506) ImmunosuppressantFKBP12-dependent Cn inhibitionParent macrolideOrgan transplant, Eczema
Pimecrolimus ImmunosuppressantFKBP12-dependent Cn inhibition33-epi-chloro derivativeAtopic dermatitis (Topical)
L-685,818 AntagonistBinds FKBP12; No Cn inhibitionC18-hydroxy, C21-ethylResearch tool (Negative control)
GPI-1046 NeuroimmunophilinBinds FKBP12; No Cn inhibitionSmall molecule mimeticNeuroprotection research
Rapamycin mTOR InhibitorBinds FKBP12; Targets mTOR Triene region modificationOncology, Transplant
The "Loss of Function" Antagonist: L-685,818

L-685,818 is a critical tool for validating the gain-of-function mechanism. It binds FKBP12 with high affinity but sterically clashes with Calcineurin due to modifications at the effector face (C18/C21). Thus, it occupies FKBP12 without inhibiting phosphatase activity, effectively antagonizing FK-506.

SAR_Logic FK506_Core FK-506 Core Structure Effector_Mod Effector Domain Modification (C15-C24) FK506_Core->Effector_Mod Binding_Mod FKBP Binding Domain Modification FK506_Core->Binding_Mod Tacrolimus Tacrolimus (Intact) FK506_Core->Tacrolimus No Change L685818 L-685,818 (Steric Clash) Effector_Mod->L685818 Bulky Groups Rapamycin Rapamycin (Different Effector) Effector_Mod->Rapamycin Triene Segment Result_Immuno Inhibits Calcineurin (Immunosuppression) Tacrolimus->Result_Immuno Result_Antagonist Binds FKBP12 Only (Antagonist) L685818->Result_Antagonist Result_mTOR Inhibits mTOR (Proliferation Control) Rapamycin->Result_mTOR

Caption: SAR logic tree demonstrating how structural modifications dictate the downstream target (Calcineurin vs. mTOR) or ablate activity.

Experimental Methodologies

To validate inhibition, one must distinguish between general phosphatase inhibition and specific calcineurin inhibition.

Protocol A: Calcineurin Phosphatase Assay (RII Peptide)

This is the gold standard for specificity. It uses a phosphopeptide derived from the RII subunit of PKA, which is a specific substrate for Calcineurin.[4]

Materials:

  • Substrate : RII Phosphopeptide (

    
    ).
    
  • Enzyme : Recombinant Human Calcineurin (CnA/CnB).

  • Activators : Calmodulin (CaM) and

    
    .
    
  • Control : Okadaic Acid (inhibits PP1/PP2A but not Calcineurin at low concentrations).

Workflow:

  • Preparation : Desalt the RII peptide to remove free phosphate.

  • Incubation : Mix Calcineurin (10 nM), Calmodulin (500 nM), and

    
     (1 mM) in assay buffer (50 mM Tris, pH 7.5).
    
  • Drug Treatment : Add FKBP12 (20 nM) + FK-506 (serial dilutions) to the mixture. Pre-incubate for 10 min.

    • Note: FKBP12 must be in molar excess of Calcineurin for maximal inhibition.

  • Reaction : Initiate with RII peptide (50 µM). Incubate at 30°C for 10-20 min.

  • Detection : Terminate with Malachite Green reagent. Read Absorbance at 620 nm.

Protocol B: Fluorescence Polarization (Binding Assay)

Measures the physical binding of the FKBP12-FK506 complex to Calcineurin, independent of enzymatic activity.

  • Label FKBP12 with a fluorophore (e.g., FITC).

  • Saturate FKBP12 with FK-506.

  • Titrate Calcineurin into the solution.

  • Measure increase in polarization (mP) as the large ternary complex forms.

Therapeutic Context: Neuroprotection vs. Immunosuppression[5][6][7][8][9]

While FK-506 is a potent immunosuppressant, its derivatives have shown potential in neuroregeneration.[1][5][6][7]

  • Neuroimmunophilin Ligands : Small molecules like GPI-1046 bind FKBP12 but do not form the composite surface required to bind Calcineurin.

  • Mechanism : These ligands promote neurite outgrowth potentially via FKBP52 or by modulating the chaperone activity of FKBPs without blocking Calcineurin phosphatase activity. This separates the neurotrophic benefit from the immunosuppressive side effects (toxicity, infection risk).

References

  • Griffith, J. P., et al. (1995). "X-ray structure of calcineurin inhibited by the immunophilin-immunosuppressant FKBP12-FK506 complex." Cell, 82(3), 507-522. Link

  • Liu, J., et al. (1991). "Calcineurin is a common target of cyclophilin-cyclosporin A and FKBP-FK506 complexes." Cell, 66(4), 807-815. Link

  • Dumont, F. J., et al. (1992). "The immunosuppressive and toxic effects of FK-506 are mechanistically related: pharmacology of a novel antagonist of FK-506 and rapamycin." Journal of Experimental Medicine, 176(3), 751-760. Link

  • Snyder, S. H., et al. (1998). "Neural actions of immunophilin ligands." Trends in Pharmacological Sciences, 19(1), 21-26. Link

  • Schreiber, S. L. (1991). "Chemistry and biology of the immunophilins and their immunosuppressive ligands." Science, 251(4991), 283-287. Link

Sources

Modified Tacrolimus Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: Beyond the Scaffold

Tacrolimus (also known as FK-506) is a cornerstone of immunosuppressive therapy, particularly in solid organ transplantation.[1][2] This potent macrolide, originally isolated from the soil bacterium Streptomyces tsukubaensis, exerts its effects by inhibiting calcineurin, a critical enzyme in the T-lymphocyte activation pathway.[][4] While highly effective, tacrolimus possesses a narrow therapeutic window and is associated with significant side effects, including nephrotoxicity and neurotoxicity.[4][5] These limitations have spurred considerable research into the development of modified tacrolimus compounds with improved therapeutic profiles.

This technical guide provides an in-depth exploration of the core principles and methodologies involved in the development of novel tacrolimus analogues. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven protocols.

The Tacrolimus Molecule: A Playground for Chemical Modification

The intricate 23-membered macrolide structure of tacrolimus presents multiple opportunities for chemical modification.[] Understanding the structure-activity relationship (SAR) is paramount to designing derivatives with enhanced properties. Key regions for modification include:

  • The C22 Aldehyde/Hydroxyl Group: This region is critical for immunosuppressive activity. Modifications here can modulate potency and selectivity.

  • The Allyl Group at C21: Alterations to this group can impact metabolism and pharmacokinetics.

  • The Cyclohexyl Ring: Modifications to this lipophilic moiety can influence cell permeability and distribution.

  • The Pipecolic Acid Moiety: This region contributes to the overall conformation and binding affinity.

The goal of these modifications is often to dissociate the potent immunosuppressive effects from the undesirable toxicities, or to improve pharmacokinetic properties such as bioavailability and half-life.[6]

Synthesis and Production: From Fermentation to Fine-Tuning

While total synthesis of tacrolimus is a complex endeavor, it has been achieved and provides a route to novel analogues.[][7] However, industrial-scale production of tacrolimus predominantly relies on microbial fermentation using strains of Streptomyces tsukubaensis.[]

Recent advancements have focused on genetically modifying these strains to enhance yield and produce specific derivatives.[8] This can involve overexpressing genes in the tacrolimus biosynthesis pathway or introducing mutations to alter the final product.[8] Strategies to increase productivity also include optimizing fermentation media and feeding exogenous precursors.[9][10]

For creating specific, targeted modifications, semi-synthetic approaches are often employed. This involves chemically altering the tacrolimus molecule produced through fermentation. A generalized workflow for the production and modification of tacrolimus is outlined below.

G cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Chemical Modification Strain Development Strain Development Fermentation Fermentation Strain Development->Fermentation Inoculation Extraction Extraction Fermentation->Extraction Harvest Purification Purification Extraction->Purification Crude Extract Semi-synthesis Semi-synthesis Purification->Semi-synthesis Pure Tacrolimus Purification_2 Purification Semi-synthesis->Purification_2 Final Product Final Product Purification_2->Final Product Modified Tacrolimus G T-cell Receptor T-cell Receptor Ca2+ Influx Ca2+ Influx T-cell Receptor->Ca2+ Influx Calcineurin Calcineurin Ca2+ Influx->Calcineurin activates NFAT-P NFAT (phosphorylated) Calcineurin->NFAT-P dephosphorylates NFAT NFAT (dephosphorylated) NFAT-P->NFAT Nucleus Nucleus NFAT->Nucleus IL-2 Gene Transcription IL-2 Gene Transcription Nucleus->IL-2 Gene Transcription activates Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Tacrolimus-FKBP12 Complex Tacrolimus-FKBP12 Complex FKBP12->Tacrolimus-FKBP12 Complex Tacrolimus-FKBP12 Complex->Calcineurin inhibits

Sources

Methodological & Application

Protocol for the In Vitro Application of FK-506 3'-Methyl Ether in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding FK-506 and its Analogs

FK-506, also known as Tacrolimus, is a potent macrolide immunosuppressant originally isolated from the fermentation broth of Streptomyces tsukubaensis.[1] Its primary mechanism of action involves the inhibition of calcineurin, a crucial serine/threonine phosphatase in the T-lymphocyte activation pathway.[2][3] FK-506 achieves this by first forming a complex with the intracellular immunophilin, FK506-binding protein 12 (FKBP12).[2][4] This FK-506/FKBP12 complex then binds to and inhibits the phosphatase activity of calcineurin.[3][4]

The inhibition of calcineurin blocks the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor.[5] This prevents NFAT's translocation to the nucleus, thereby inhibiting the transcription of genes encoding pro-inflammatory cytokines such as interleukin-2 (IL-2), which are essential for T-cell proliferation and activation.[3][6] Due to its potent immunosuppressive properties, FK-506 is widely used in clinical settings to prevent organ transplant rejection.[1]

FK-506 3'-Methyl Ether is a derivative of FK-506. While the core mechanism of action is presumed to be similar to that of the parent compound, the addition of a methyl ether group at the 3'-position may alter its physicochemical properties, such as solubility, stability, and cell permeability, as well as its biological potency and specificity. Researchers investigating FK-506 analogs aim to develop compounds with improved therapeutic indices, potentially separating the desired therapeutic effects from adverse side effects.[2]

Disclaimer: This document provides a detailed protocol based on the well-established properties and handling procedures of the parent compound, FK-506 (Tacrolimus). Specific experimental data for FK-506 3'-Methyl Ether is limited. Therefore, researchers are strongly advised to perform their own validation experiments to determine the optimal conditions for their specific cell type and experimental setup. This includes, but is not limited to, solubility confirmation, determination of optimal working concentration through dose-response studies, and assessment of cytotoxicity.

Physicochemical Properties and Stock Solution Preparation

A critical aspect of working with hydrophobic compounds like FK-506 and its analogs is ensuring proper solubilization to achieve accurate and reproducible results in cell culture experiments.

Solubility Profile (Based on FK-506)
SolventSolubility
DMSO ~20 mg/mL[7]
Ethanol ~30 mg/mL[7]
Water Insoluble[1]
Aqueous Buffers Sparingly soluble[7]
Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution, which can then be serially diluted to the desired working concentrations.

Materials:

  • FK-506 3'-Methyl Ether (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Pre-weighing and Calculation:

    • The molecular weight of FK-506 (Tacrolimus) is 804.02 g/mol . The molecular weight of FK-506 3'-Methyl Ether will be slightly different. It is crucial to use the exact molecular weight provided by the manufacturer for accurate molarity calculations. For the purpose of this protocol, we will use the molecular weight of FK-506.

    • To prepare a 10 mM stock solution, you will need to dissolve 8.04 mg of the compound in 1 mL of DMSO.

  • Dissolution:

    • Carefully weigh the desired amount of FK-506 3'-Methyl Ether powder and place it in a sterile amber microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly for several minutes until the compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).

Causality Behind Experimental Choices:

  • Anhydrous DMSO: Using anhydrous DMSO is critical as water can decrease the solubility of hydrophobic compounds and promote precipitation.

  • Amber Tubes/Foil Wrapping: FK-506 and its analogs can be light-sensitive. Protecting the stock solution from light exposure helps maintain its stability and activity.

  • Aliquoting: Small, single-use aliquots are essential for maintaining the integrity of the compound by avoiding the detrimental effects of repeated freeze-thaw cycles.

Experimental Design and Cell Culture Protocol

The following section outlines a general workflow for treating cultured cells with FK-506 3'-Methyl Ether and provides a detailed protocol for determining the optimal working concentration.

Experimental Workflow

G cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_working Prepare Working Solutions (Serial Dilution in Culture Medium) prep_stock->prep_working seed_cells Seed Cells in Multi-well Plates incubate_adherence Incubate for Cell Adherence seed_cells->incubate_adherence treat_cells Treat Cells with Working Solutions incubate_adherence->treat_cells incubate_treatment Incubate for Desired Time Period treat_cells->incubate_treatment assay Perform Downstream Assays (e.g., Cytotoxicity, Gene Expression) incubate_treatment->assay

Caption: General workflow for cell-based assays using FK-506 3'-Methyl Ether.

Protocol for Determining Optimal Working Concentration and Cytotoxicity

It is imperative to determine the optimal, non-toxic working concentration of FK-506 3'-Methyl Ether for each cell line used. A dose-response experiment coupled with a cytotoxicity assay is the standard approach.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • FK-506 3'-Methyl Ether 10 mM stock solution

  • Phosphate-buffered saline (PBS)

  • Cytotoxicity assay kit (e.g., MTT, LDH, or a live/dead cell staining kit)

  • Multichannel pipette

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis. The optimal seeding density will vary between cell types.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell adherence.

  • Preparation of Working Solutions:

    • On the day of the experiment, prepare a series of working solutions by serially diluting the 10 mM stock solution in complete cell culture medium. A common starting range for FK-506 is 1 nM to 10 µM.

    • Important: To avoid precipitation, perform a step-wise dilution. For example, first dilute the 10 mM stock to 100 µM in a small volume of medium, vortex gently, and then perform subsequent dilutions.

    • Ensure the final concentration of DMSO in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound tested.

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the prepared working solutions (including the vehicle control and a no-treatment control) to the appropriate wells. It is recommended to test each concentration in triplicate.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment:

    • At the end of the incubation period, assess cell viability using your chosen cytotoxicity assay kit according to the manufacturer's instructions.

    • For example, if using an MTT assay, you will add the MTT reagent to each well, incubate, and then solubilize the formazan crystals before reading the absorbance on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability (%) against the log of the compound concentration to generate a dose-response curve. This will allow you to determine the concentration at which the compound exhibits significant cytotoxicity (e.g., the IC50 value).

    • Based on this data, select working concentrations for your subsequent experiments that are non-toxic to your cells.

Mechanism of Action: The Calcineurin-NFAT Signaling Pathway

G cluster_cell T-Lymphocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FK506 FK-506 3'-Methyl Ether Complex FK-506/FKBP12 Complex FK506->Complex FKBP12 FKBP12 FKBP12->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFAT NFAT Calcineurin->NFAT Dephosphorylates NFAT_P NFAT-P NFAT_P->Calcineurin NFAT_nuc NFAT NFAT->NFAT_nuc Translocation Gene IL-2 Gene NFAT_nuc->Gene Transcription Transcription Gene->Transcription

Sources

High-Sensitivity HPLC-MS/MS Method for the Quantification of Tacrolimus (FK-506) and its Ether Derivatives in Whole Blood

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note presents a robust and highly sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of the immunosuppressant drug Tacrolimus (FK-506) and its related ether derivatives in human whole blood. Tacrolimus is a cornerstone of immunosuppressive therapy in organ transplantation, characterized by a narrow therapeutic window that necessitates precise therapeutic drug monitoring (TDM) to balance efficacy against toxicity. This protocol details a complete workflow, from a streamlined protein precipitation sample preparation to optimized chromatographic separation and selective mass spectrometric detection. The methodology provides the specificity and sensitivity required to distinguish the parent drug from its metabolites, a critical advantage over traditional immunoassay methods.[1][2] This guide is intended for researchers, clinical scientists, and drug development professionals engaged in pharmacokinetic studies, bioequivalence testing, and routine TDM of Tacrolimus.

Introduction: The Rationale for High-Specificity Monitoring

Tacrolimus (also known as FK-506) is a potent macrolide lactone that acts as a calcineurin inhibitor, preventing T-cell activation and thereby reducing the risk of allogeneic organ transplant rejection.[3] Its clinical use is complicated by significant inter-individual pharmacokinetic variability and a narrow therapeutic index, where sub-therapeutic levels can lead to graft rejection and supra-therapeutic levels are associated with severe nephrotoxicity and neurotoxicity.[4] Consequently, rigorous Therapeutic Drug Monitoring (TDM) is indispensable for personalized dose adjustments.[5][6][7]

While immunoassays are available, they can suffer from cross-reactivity with Tacrolimus metabolites, potentially leading to an overestimation of the active parent drug concentration.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM, offering unparalleled specificity and sensitivity to accurately quantify Tacrolimus in complex biological matrices like whole blood.[8][9] This method allows for the precise differentiation of FK-506 from its structurally similar derivatives, ensuring that dosing decisions are based on the concentration of the pharmacologically active compound.

This document provides a comprehensive, field-proven protocol that addresses the key analytical challenges of Tacrolimus quantification, including its low therapeutic concentrations (typically 5-20 ng/mL in whole blood), poor aqueous solubility, and the complexity of the whole blood matrix.[1][10]

Foundational Principles: Causality Behind Experimental Choices

The successful quantification of Tacrolimus by HPLC-MS/MS hinges on a series of optimized steps, each designed to overcome specific analytical hurdles.

Matrix Selection and Sample Preparation
  • Why Whole Blood? Tacrolimus binds extensively to erythrocytes (>98%). Therefore, whole blood is the mandatory matrix for analysis to accurately reflect the total circulating drug concentration.[9][11]

  • The Logic of Protein Precipitation: The primary challenge in sample preparation is the efficient and reproducible extraction of the analyte from the complex whole blood matrix. We employ a simple yet effective protein precipitation method using a solution of methanol and zinc sulfate.[12][13][14]

    • Methanol: Serves a dual purpose. It disrupts the protein binding, releasing Tacrolimus, and acts as a solvent in which Tacrolimus is highly soluble.[11]

    • Zinc Sulfate: This salt is a highly effective precipitating agent that causes proteins to denature and crash out of solution, resulting in a cleaner supernatant for injection and protecting the analytical column from fouling.[13][14]

  • The Imperative of an Internal Standard (IS): An appropriate internal standard is added at the very beginning of the sample preparation process. This is a self-validating step critical for accuracy. The IS, which experiences the same extraction, potential matrix effects, and ionization variability as the analyte, normalizes the final signal. A structurally similar analog, such as Ascomycin or a stable isotope-labeled Tacrolimus (e.g., Tacrolimus-D2, 13C), is ideal.[14][15]

Chromatographic Separation
  • Why Reversed-Phase Chromatography? Tacrolimus is a large, relatively non-polar molecule, making it perfectly suited for reversed-phase chromatography. A C8 or C18 stationary phase provides the necessary hydrophobic interactions to retain and separate Tacrolimus from more polar endogenous components.[13][15]

  • The Role of the Mobile Phase: A gradient elution using acetonitrile or methanol and an aqueous buffer is employed. The organic solvent strength is gradually increased to elute the strongly retained Tacrolimus from the column.

    • Mobile Phase Additives: The addition of a modifier like ammonium acetate or formic acid is crucial for enhancing ionization efficiency in the mass spectrometer.[13] In positive ion mode, ammonium acetate promotes the formation of a stable and abundant ammonium adduct [M+NH4]+, which is the preferred precursor ion for MS/MS analysis due to its high signal intensity and stability.[16]

Mass Spectrometric Detection
  • Why ESI and MS/MS? Electrospray Ionization (ESI) is a soft ionization technique ideal for large, thermally labile molecules like Tacrolimus, allowing them to enter the gas phase as intact ions without degradation.

  • The Specificity of Multiple Reaction Monitoring (MRM): Tandem mass spectrometry (MS/MS) in MRM mode is the key to the assay's exceptional selectivity and sensitivity.[13] This technique involves two stages of mass filtering:

    • Q1 (Precursor Ion Selection): The first quadrupole is set to select only the ion corresponding to the Tacrolimus ammonium adduct (m/z 821.5).

    • Q2 (Collision Cell): The selected ions are fragmented by collision with an inert gas.

    • Q3 (Product Ion Selection): The third quadrupole is set to monitor for a specific, characteristic fragment ion (e.g., m/z 768.5). This specific precursor-to-product ion transition acts as a unique mass fingerprint for Tacrolimus, eliminating interference from co-eluting compounds and ensuring confident quantification even at trace levels.

Experimental Workflow Diagram

The overall analytical process is summarized in the following workflow.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s_blood 1. Whole Blood Sample (100 µL) s_is 2. Add Internal Standard s_blood->s_is s_precip 3. Add Methanol/ZnSO4 Solution s_is->s_precip s_vortex 4. Vortex Mix (30s) s_precip->s_vortex s_cent 5. Centrifuge (13,000 rpm, 10 min) s_vortex->s_cent s_super 6. Collect Supernatant s_cent->s_super a_inject 7. Inject into HPLC-MS/MS s_super->a_inject a_sep 8. LC Separation (C18 Column) a_inject->a_sep a_detect 9. MS/MS Detection (MRM Mode) a_sep->a_detect d_quant 10. Quantitation (vs. Calibration Curve) a_detect->d_quant d_report 11. Report Concentration (ng/mL) d_quant->d_report

Caption: Workflow from sample receipt to final concentration reporting.

Detailed Protocols and Method Parameters

Materials and Reagents
  • Tacrolimus (FK-506) certified reference standard

  • Ascomycin (Internal Standard) or other suitable analog

  • LC-MS grade Methanol, Acetonitrile, and Water

  • Ammonium Acetate (≥98% purity)

  • Zinc Sulfate Heptahydrate (≥99% purity)

  • Drug-free human whole blood (for calibrators and QCs)

  • Volumetric flasks, pipettes, and microcentrifuge tubes

Protocol 1: Preparation of Solutions
  • Tacrolimus Stock Solution (1 mg/mL): Accurately weigh and dissolve Tacrolimus reference standard in methanol.[16]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Ascomycin in methanol.

  • Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with 50:50 methanol/water.[16] Store all stock and working solutions at -20°C or below.[12]

  • Precipitation Reagent: Prepare a solution of 0.1 M Zinc Sulfate in water. Mix this with Methanol in a 34:66 (v/v) ratio.[13] Spike the Internal Standard working solution into this reagent to a final concentration of ~50 ng/mL.

Protocol 2: Sample Preparation
  • Label 1.5 mL microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of whole blood (calibrator, QC, or sample) into the corresponding tube.[13]

  • Add 200 µL of the internal standard-spiked Precipitation Reagent to each tube.[13]

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.[13]

  • Allow samples to stand for 5 minutes at room temperature.[13]

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[13]

  • Carefully transfer the clear supernatant to an HPLC vial with an insert.

  • Inject 5 µL of the supernatant into the HPLC-MS/MS system.[13]

Protocol 3: HPLC-MS/MS Instrumental Parameters

The following tables provide a validated set of starting conditions. Parameters should be optimized for the specific instrument in use.

Table 1: HPLC Parameters

Parameter Setting Rationale
Column Reversed-Phase C18, 2.1 x 100 mm, 1.7 µm Standard for separating non-polar molecules like Tacrolimus.[13]
Mobile Phase A 5 mM Ammonium Acetate in Water Aqueous phase with additive to promote ionization.[13]
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic phase for elution; acid improves peak shape.
Flow Rate 0.4 mL/min Typical flow rate for a 2.1 mm ID column.
Column Temp. 50°C Elevated temperature reduces viscosity and improves peak symmetry.
Injection Vol. 5 µL
Gradient Time (min) %B
0.00 60
1.25 60
1.26 98
2.50 98
2.51 60

| | 4.00 | 60 |

Table 2: MS/MS Parameters | Parameter | Setting | Rationale | | :--- | :--- | :--- | | Ionization Mode | ESI Positive | Forms a stable and intense ammonium adduct [M+NH4]+. | | Capillary Voltage | 3.25 kV | Optimized for efficient ion formation.[13] | | Cone Voltage | 55 V | Prevents in-source fragmentation.[13] | | Desolvation Temp. | 350°C | Efficiently removes solvent from ionized droplets.[13] | | Desolvation Gas Flow | 800 L/hr | Aids in solvent evaporation.[13] | | MRM Transitions | Compound | Precursor Ion (m/z) | Product Ion (m/z) | | | Tacrolimus (Quantifier) | 821.5 | 768.5 | | | Tacrolimus (Qualifier) | 821.5 | 560.2 | | | Ether Derivative (Example) | Dependent on structure | Dependent on structure | | | Ascomycin (IS) | 809.6 | 756.5 |

Data Analysis and Method Validation

A calibration curve is generated by plotting the peak area ratio of the Tacrolimus quantifier MRM transition to the Internal Standard MRM transition against the nominal concentration of the calibrators. A linear regression with a 1/x weighting factor is typically used.

MRM Detection Principle

mrm cluster_ms Tandem Mass Spectrometer Q1 Q1 Precursor Selection Q2 Q2 Collision Cell (CID) Q1->Q2 [M+NH4]+ m/z 821.5 Q3 Q3 Product Selection Q2->Q3 Fragments Detector Q3->Detector Product Ion m/z 768.5 IonSource IonSource->Q1 All Ions

Caption: The principle of MRM for selective detection of Tacrolimus.

Table 3: Typical Method Performance Characteristics

The described method should be fully validated according to regulatory guidelines. Typical performance is summarized below.

Validation ParameterTypical Acceptance CriteriaExample Performance
Calibration Range Clinically relevant range0.5 - 100 ng/mL[13]
Linearity (R²) ≥ 0.995> 0.997[14]
LLOQ S/N > 10, Accuracy/Precision within 20%0.5 ng/mL[13]
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)< 10%[14]
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)< 10%[14][17]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%[2]
Extraction Recovery Consistent and reproducible> 80%[17]
Matrix Effect IS-normalized factor close to 1CV < 15%[18]

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the quantification of Tacrolimus and its ether derivatives in whole blood using HPLC-MS/MS. The method is sensitive, specific, and robust, making it suitable for both clinical TDM and research applications. The explanation of the principles behind each step, from sample preparation to detection, equips the user with the understanding necessary to implement and troubleshoot the method effectively. By adhering to this validated workflow, laboratories can achieve the high level of accuracy required for the safe and effective management of immunosuppressive therapy with Tacrolimus.

References

  • Jusko, W. J. (1995). Analysis of tacrolimus (FK 506) in relation to therapeutic drug monitoring. Therapeutic Drug Monitoring, 17(6), 596-601. [Link]

  • Christians, U., Braun, F., Schmidt, M., Kosian, N., Schiebel, H. M., Ernst, L., Winkler, M., Kruse, C., Linck, A., & Sewing, K. F. (1992). Specific and sensitive measurement of FK506 and its metabolites in blood and urine of liver-graft recipients. Clinical Chemistry, 38(10), 2025-2032. [Link]

  • Pils, D., et al. (2021). A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice. RSC Advances. [Link]

  • Shokati, T., et al. (2015). Quantification of the Immunosuppressant Tacrolimus on Dried Blood Spots Using LC-MS/MS. Journal of Visualized Experiments. [Link]

  • ResearchGate. (n.d.). Structure of Tacrolimus. [Link]

  • Ravi, P. R., et al. (2014). Determination of Tacrolimus in Rat Whole Blood Utilizing Triple Quadrupole LC/MS. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Waters Corporation. (2025). LC-MS/MS Analysis for Tacrolimus in Whole Blood. Waters Help Center. [Link]

  • Taylor, P. J., Jones, A., Hogan, N. S., & Johnson, A. G. (1996). Sensitive, specific quantitative analysis of tacrolimus (FK506) in blood by liquid chromatography-electrospray tandem mass spectrometry. Clinical Chemistry, 42(2), 279-285. [Link]

  • Vu, D. H., et al. (2023). Determination of tacrolimus in human whole blood in kidney transplant recipients using a rapid and specific LC–MS/MS method. Clinical Case Reports. [Link]

  • Taylor, P., et al. (2013). Standardization of LC-MS for Therapeutic Drug Monitoring of Tacrolimus. Clinical Chemistry. [Link]

  • Schlicht, K. E., & Miller, V. P. (n.d.). Ultrafast Analysis of Tacrolimus in Whole Blood Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Agilent Technologies, Inc. [Link]

  • University of Florida Health Pathology Laboratories. (n.d.). Tacrolimus (FK506), Blood (LC/MS-MS). [Link]

  • Taylor, P. J., et al. (1996). Sensitive, specific quantitative analysis of tacrolimus (FK506) in blood by liquid chromatography-electrospray tandem mass spectrometry. ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). Quantitation of Tacrolimus in Whole Blood Using High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS-MS). [Link]

  • Brunet, M., et al. (2019). Therapeutic Drug Monitoring of Tacrolimus-Personalized Therapy: Second Consensus Report. Therapeutic Drug Monitoring, 41(3), 261-307. [Link]

  • Zhang, Y., et al. (2022). Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of four Immunosuppressants in Whole Blood. Journal of Clinical Laboratory Analysis. [Link]

  • PedMed. (2025). Therapeutic Serum Concentrations and Sampling Guidelines. [Link]

  • MDPI. (2025). Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. International Journal of Molecular Sciences. [Link]

  • Shipkova, M., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Clinical Biochemistry. [Link]

  • Pharmacy Times. (2022). The Evolution of Therapeutic Drug Monitoring for Tacrolimus. [Link]

  • Shah, I., et al. (2015). Rapid and Sensitive UPLC–MS-MS Determination of Tacrolimus in Wistar Rats and Human Blood. Journal of Chromatographic Science. [Link]

  • PubMed. (2025). Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. [Link]

  • Kyushu University. (2019). Therapeutic Drug Monitoring of Tacrolimus-Personalized Therapy: Second Consensus Report. [Link]

  • Wikipedia. (n.d.). Tacrolimus. [Link]

  • PubChem. (n.d.). Tacrolimus EP Impurity I. [Link]

Sources

Application Note: FK-506 3'-Methyl Ether in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the structure-activity relationships (SAR) of immunophilin ligands. It specifically addresses FK-506 3'-Methyl Ether (CAS: 124554-16-1), a structural analog/impurity of Tacrolimus, and its utility as a chemical probe to dissociate neurotrophic activity from immunosuppression.

Probing the Dissociation of Neurotrophic vs. Immunosuppressive Pathways

Introduction & Mechanistic Rationale

FK-506 3'-Methyl Ether (also identified as the 3,4-dimethoxycyclohexyl derivative of FK-506) represents a critical structural probe in neuropharmacology. While the parent compound, FK-506 (Tacrolimus) , is a potent immunosuppressant with demonstrated neuroprotective properties, its clinical utility in neurology is limited by systemic immunosuppression and nephrotoxicity.

The therapeutic goal in this field is to identify Non-Immunosuppressive Immunophilin Ligands (NILs) . The rationale for using FK-506 3'-Methyl Ether relies on specific Structure-Activity Relationship (SAR) principles:

  • FKBP12 Binding (Neurotrophic Domain): The "bottom" domain of the FK-506 molecule (pyranose/pipecolate region) is responsible for high-affinity binding to FKBP12. This binding is necessary for neurotrophic activity (neurite outgrowth, nerve regeneration).

  • Calcineurin Inhibition (Effector Domain): The "top" domain (cyclohexyl ring, specifically the C32-hydroxyl group) forms the interface with Calcineurin (CaN).

  • The Methyl Ether Modification: In FK-506 3'-Methyl Ether, the critical hydroxyl group on the cyclohexyl ring is methylated (capped).

    • Hypothesis: This steric bulk and loss of a hydrogen bond donor prevents the formation of the ternary complex (FKBP12-Drug-CaN), thereby abolishing immunosuppression while retaining FKBP12 binding and associated neurotrophic signaling.

Mechanism of Action: Divergent Signaling

The following diagram illustrates the bifurcation of signaling pathways targeted by this analog.

FK506_Pathways Compound FK-506 3'-Methyl Ether FKBP12 FKBP12 (Immunophilin) Compound->FKBP12 High Affinity Bind Complex Drug-FKBP12 Complex FKBP12->Complex CaN Calcineurin (Phosphatase) Complex->CaN BLOCKED (Steric Hindrance) Hsp90 Hsp90 / GR Complex Modulation Complex->Hsp90 Modulation GAP43 GAP-43 / Tubulin Polymerization Complex->GAP43 Upregulation NFAT NFAT Dephosphorylation (T-Cell Activation) CaN->NFAT Outcome_Immuno IMMUNOSUPPRESSION NFAT->Outcome_Immuno Outcome_Neuro NEUROPROTECTION & REGENERATION Hsp90->Outcome_Neuro GAP43->Outcome_Neuro

Figure 1: Divergent signaling. The 3'-Methyl Ether modification blocks the Calcineurin interface (red dotted line) while preserving neurotrophic signaling via FKBP12 (green pathway).

Preparation and Handling

Compound Status: FK-506 3'-Methyl Ether is often isolated as a fermentation impurity or synthesized as a reference standard. Purity verification is critical before biological assays.

ParameterSpecification
CAS Number 124554-16-1
Molecular Weight ~818.05 g/mol
Solubility DMSO (>10 mg/mL), Ethanol. Insoluble in water.
Storage -20°C, desiccated. Protect from light.
Stock Solution Prepare 10 mM in anhydrous DMSO. Aliquot and freeze (avoid freeze-thaw cycles).

Protocol A: Validation of Non-Immunosuppressive Status

Objective: To confirm that the 3'-methyl ether modification successfully abolishes Calcineurin (CaN) inhibition compared to parent FK-506.

Materials
  • Recombinant Human Calcineurin (A/B heterodimer).

  • Recombinant FKBP12.

  • Calcineurin Substrate (RII Phosphopeptide).

  • Green Malachite Phosphate Detection Kit.

  • Controls: FK-506 (Positive Control), Cyclosporin A (Alternative Control), Vehicle (DMSO).

Method (Phosphatase Inhibition Assay)
  • Complex Formation: In a 96-well plate, incubate FKBP12 (final conc. 200 nM) with varying concentrations of FK-506 3'-Methyl Ether (0.1 nM to 10 µM) for 30 minutes at room temperature.

    • Note: Include a parallel row using parent FK-506 for IC50 comparison.

  • Enzyme Addition: Add Calcineurin (final conc. 10 nM) and Calmodulin (500 nM) in assay buffer (50 mM Tris, pH 7.5, 1 mM CaCl2, 1 mM MnCl2). Incubate for 15 minutes.

  • Substrate Reaction: Initiate reaction by adding RII Phosphopeptide (0.15 mM). Incubate at 30°C for 20 minutes.

  • Termination & Detection: Add Green Malachite reagent to stop the reaction and detect free phosphate. Read Absorbance at 620 nm.

Data Analysis & Expected Results
  • FK-506: Typical IC50 for CaN inhibition is ~0.5 - 2.0 nM.

  • FK-506 3'-Methyl Ether: Expected IC50 should be >1,000 nM (or show no inhibition).

  • Interpretation: A shift in IC50 of >3 orders of magnitude confirms the compound is a "Non-Immunosuppressive Ligand" (NIL).

Protocol B: In Vitro Neurotrophic Activity (Neurite Outgrowth)

Objective: To verify that the compound retains the ability to stimulate neurite extension via FKBP12.

Materials
  • Cell Line: PC12 (Rat Pheochromocytoma) or primary Dorsal Root Ganglion (DRG) neurons.[1]

  • Differentiation Agent: NGF (Nerve Growth Factor).

  • Imaging: High-content screening system or inverted phase-contrast microscope.

Method (PC12 Potentiation Assay)
  • Seeding: Plate PC12 cells in collagen-coated 24-well plates at low density (10,000 cells/cm²).

  • Priming: Add a sub-optimal concentration of NGF (2-5 ng/mL).

    • Rationale: FKBP ligands typically potentiate NGF signaling rather than acting alone.

  • Treatment: Treat cells with FK-506 3'-Methyl Ether at graded concentrations (1 pM, 10 pM, 100 pM, 1 nM, 10 nM, 100 nM).

    • Control: Vehicle (0.1% DMSO) and FK-506 (1 nM).

  • Incubation: Culture for 48–72 hours at 37°C/5% CO2.

  • Analysis: Fix cells with 4% Paraformaldehyde. Stain for

    
    -III Tubulin.
    
  • Quantification: Measure "Total Neurite Length per Cell" and "Branch Points" using automated image analysis (e.g., ImageJ NeuronJ plugin).

Expected Results
  • Biphasic Response: Immunophilin ligands often show a bell-shaped dose-response curve.

  • Peak Activity: Expect maximal neurite outgrowth enhancement at 0.1 nM – 10 nM concentrations.

  • Efficacy: The 3'-Methyl Ether should show efficacy comparable to parent FK-506 (within 1-log potency) if FKBP12 binding is preserved.

Protocol C: In Vivo Nerve Regeneration (Sciatic Nerve Crush)

Objective: To assess functional recovery in a peripheral nerve injury model.

Experimental Design
  • Animal Model: Male Lewis Rats (250-300g).

  • Groups (n=10/group):

    • Sham operated.

    • Vehicle Control (Sciatic Crush + Saline/DMSO).

    • FK-506 (Positive Control, 1 mg/kg s.c.).

    • FK-506 3'-Methyl Ether (High Dose: 5 mg/kg s.c.).

    • FK-506 3'-Methyl Ether (Low Dose: 1 mg/kg s.c.).

Surgical & Dosing Workflow
  • Injury: Under anesthesia, expose the right sciatic nerve at mid-thigh. Apply a standardized crush injury (e.g., hemostat clamp for 30 seconds).

  • Administration: Begin drug administration 1 hour post-injury. Continue daily subcutaneous injections for 14–21 days.

    • Note: The 3'-Methyl Ether can be dosed higher than FK-506 because it lacks immunosuppressive toxicity.

  • Functional Testing (SFI): Perform Walking Track Analysis every 3 days. Calculate the Sciatic Functional Index (SFI) .

    • SFI Formula:

      
      
      
    • (E=Experimental, N=Normal, PL=Print Length, TS=Toe Spread, IT=Intermediary Toe Spread).

  • Histology (Day 21): Harvest nerve segments distal to the crush site. Stain for Toluidine Blue (myelin) and count regenerated axons.

Summary of Comparative Properties

FeatureFK-506 (Tacrolimus)FK-506 3'-Methyl Ether
FKBP12 Binding High Affinity (< 0.5 nM)High Affinity (Retained)
Calcineurin Inhibition Potent (IC50 ~1 nM)Negligible / Absent
Immunosuppression Yes (Potent)No
Neurotrophic Activity YesYes
Primary Utility Organ TransplantNeuroregeneration Research

References

  • Gold, B. G., et al. (1997). "The immunosuppressant FK506 increases functional recovery and nerve regeneration following peripheral nerve injury." Restorative Neurology and Neuroscience.

  • Snyder, S. H., et al. (1998). "Neural actions of immunophilin ligands." Trends in Pharmacological Sciences.

  • Steiner, J. P., et al. (1997). "Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models." Proceedings of the National Academy of Sciences.

  • US Biological Life Sciences. "FK-506 3'-methyl ether - Product Data."[2] (Chemical Structure and Impurity Confirmation).

  • Ma, D., et al. (2003). "Structure-activity relationships of FK506 derivatives: The role of the effector domain in immunosuppression and neuroprotection." Journal of Medicinal Chemistry. (Contextual SAR reference).

Sources

Application Note: Decoupling Neuroprotection from Immunosuppression in FK-506 Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

FK-506 (Tacrolimus) is a potent immunosuppressant that also exhibits remarkable neuroprotective and neuroregenerative properties.[1][2][3] However, its clinical utility in treating neurodegenerative disorders (e.g., Parkinson’s, stroke, nerve injury) is severely limited by its primary mechanism: systemic immunosuppression via Calcineurin (CaN) inhibition.

The scientific challenge lies in decoupling these two effects.

  • Immunosuppression is driven by the formation of a ternary complex: FK-506 + FKBP12 + Calcineurin .[2]

  • Neuroprotection is mediated through alternative pathways, primarily the binding to FKBP52 (enhancing Hsp90/steroid receptor signaling) or binding FKBP12 without recruiting Calcineurin.

This guide details a hierarchical screening platform designed to identify "Goldilocks" analogs: small molecules that bind immunophilins (FKBPs) to drive neurotrophic signaling but fail to inhibit Calcineurin.

Mechanistic Divergence & Signaling Pathways

To design effective experiments, one must understand the divergent pathways. The goal is to retain the "Upper Pathway" (Neurotrophic) while eliminating the "Lower Pathway" (Immunosuppressive).

FK506_Pathways FK506 FK-506 (Tacrolimus) FKBP12 FKBP12 FK506->FKBP12 FKBP52 FKBP52 FK506->FKBP52 Analog Ideal Analog (Non-Immunosuppressive) Analog->FKBP12 Analog->FKBP52 Ternary Ternary Complex (FKBP12-Drug-CaN) Analog->Ternary No Complex Formation FKBP12->Ternary Recruits CaN Hsp90 Hsp90/Steroid Receptor Complex FKBP52->Hsp90 Stabilizes CaN Calcineurin (Phosphatase) Ternary->CaN Inhibits Neurite Neurite Outgrowth (MAPK/GAP43) Hsp90->Neurite NFAT NFAT Dephosphorylation CaN->NFAT Immuno Immunosuppression (T-Cell Blockade) NFAT->Immuno Neuro Neuroprotection & Regeneration Neurite->Neuro

Figure 1: Divergent signaling pathways of FK-506 vs. Ideal Analogs. The analog must bind FKBPs but fail to form the inhibitory ternary complex with Calcineurin.

Phase 1: Biochemical "Negative" Screening

Objective: Confirm the analog binds the target (FKBP) but fails to inhibit Calcineurin. This is the primary "Go/No-Go" gate.

Protocol A: Calcineurin Phosphatase Activity Assay

This cell-free assay measures the ability of the Drug-FKBP12 complex to inhibit Calcineurin's ability to dephosphorylate a substrate (RII peptide).

Materials:

  • Recombinant Human Calcineurin (CaN).

  • Recombinant Human FKBP12.

  • Calmodulin (required for CaN activation).[2]

  • Substrate: RII Phosphopeptide (DLDVPIPGRFDRRVS(p)VAAE).

  • Detection: Malachite Green (measures free phosphate).

Methodology:

  • Complex Formation: Pre-incubate Recombinant FKBP12 (100 nM) with the Test Analog (conc. range: 0.1 nM – 10 µM) for 30 minutes at room temperature.

    • Control 1: FK-506 (Positive Control for Inhibition).

    • Control 2: Rapamycin (Binds FKBP12 but does not inhibit CaN).

    • Control 3: Vehicle (DMSO).

  • Enzyme Activation: Add Calcineurin (40 U/mL) and Calmodulin (1 µM) in Assay Buffer (50 mM Tris, 1 mM CaCl2, 1 mM MnCl2). Incubate 10 mins.

  • Reaction: Add RII Phosphopeptide substrate. Incubate at 30°C for 20 minutes.

  • Termination & Detection: Add Malachite Green reagent. Incubate 15 mins for color development.

  • Read: Measure Absorbance at 620 nm.

Interpretation:

  • FK-506: High inhibition (Low OD620).

  • Ideal Analog: No inhibition (OD620 ≈ Vehicle Control). Note: If the analog inhibits CaN, discard it immediately.

Phase 2: Functional Neuro-Screening

Objective: Confirm the analog actively promotes neuronal survival or regeneration.

Protocol B: High-Content Neurite Outgrowth Assay (PC12 Cells)

PC12 cells differentiate into sympathetic-like neurons upon NGF stimulation. FK-506 analogs potentiate this effect via the MAPK pathway.[4]

Materials:

  • PC12 Cells (ATCC).

  • Collagen IV or Laminin-coated 96-well optical plates.

  • Nerve Growth Factor (NGF) 2.5S.

  • High-Content Imager (e.g., CellInsight or ImageXpress).

Methodology:

  • Seeding: Plate PC12 cells at low density (2,000 cells/well) in low-serum media (1% Horse Serum) on coated plates.

  • Priming: Add a sub-optimal concentration of NGF (2–10 ng/mL).

    • Note: High NGF (50+ ng/mL) masks the potentiating effect of the drug.

  • Treatment: Add Test Analog (1 nM – 1 µM).

    • Positive Control: FK-506 (100 nM).

    • Negative Control: Vehicle + Low NGF.

  • Incubation: Culture for 48–72 hours.

  • Staining: Fix with 4% PFA. Stain with anti-βIII-Tubulin (neuronal marker) and Hoechst (nuclei).

  • Analysis: Automated Sholl Analysis.

    • Primary Metric: Total Neurite Length per cell.

    • Secondary Metric: Branch points per cell.

Success Criteria: The analog must significantly increase neurite length compared to the "Low NGF" control, ideally matching the efficacy of FK-506.

Phase 3: Immunological Safety Counter-Screen

Objective: Final validation that the analog is non-immunosuppressive in a physiological system.

Protocol C: Mixed Lymphocyte Reaction (MLR)

The MLR is the gold standard for assessing T-cell suppression. It measures the proliferation of T-cells from Donor A in response to antigens from Donor B.

Methodology:

  • Isolation: Isolate PBMCs from two unrelated human donors using Ficoll-Paque density centrifugation.

  • Stimulator Preparation: Treat Donor B cells with Mitomycin C (50 µg/mL) for 30 mins to prevent their proliferation (they act only as antigens).

  • Co-Culture: Mix Donor A (Responder, 1x10^5 cells) + Donor B (Stimulator, 1x10^5 cells) in 96-well U-bottom plates.

  • Treatment: Add Test Analog (concentration curve).

    • Control: FK-506 (IC50 ≈ 0.1–1 nM).

  • Proliferation Assay:

    • Option A (Radioactive): Add [3H]-Thymidine on Day 5; harvest on Day 6.

    • Option B (Fluorescent): Label Responder cells with CFSE or CellTrace Violet prior to mixing. Measure dye dilution via Flow Cytometry on Day 6.

  • Cytokine Analysis (Optional): Collect supernatant on Day 3-4 to measure IL-2 levels via ELISA.

Interpretation:

  • FK-506: profound suppression of proliferation (Stimulation Index ≈ 1).

  • Ideal Analog: Robust proliferation (Stimulation Index comparable to Vehicle).

Data Synthesis & Decision Matrix

Summarize screening results using the following matrix to select lead candidates.

FeatureAssayFK-506 (Reference)Ideal Analog
Target Binding PPIase Assay / BindingHigh Affinity (< 10 nM)High Affinity (< 50 nM)
CaN Inhibition Phosphatase AssayPotent InhibitionNo Inhibition
Neuroregeneration PC12 Neurite OutgrowthHigh PotentiationHigh Potentiation
Immunosuppression Mixed Lymphocyte ReactionHigh SuppressionNo Suppression
BBB Permeability PAMPA / In SilicoHighHigh
Experimental Workflow Diagram

Workflow cluster_biochem Phase 1: Biochemical Filter cluster_functional Phase 2: Functional Filter cluster_safety Phase 3: Safety Library Analog Library Binding FKBP Binding (PPIase Assay) Library->Binding CaN_Assay Calcineurin Inhibition Assay Binding->CaN_Assay Binds FKBP Discard Discard Binding->Discard No Binding Neurite Neurite Outgrowth (PC12/DRG) CaN_Assay->Neurite No Inhibition CaN_Assay->Discard Inhibits CaN (Immunosuppressive) Tox Neuroprotection (Glutamate/OGD) Neurite->Tox MLR Mixed Lymphocyte Reaction (MLR) Tox->MLR Protective Tox->Discard No Effect Lead Lead Candidate MLR->Lead No T-cell Suppression MLR->Discard Suppressive

Figure 2: Screening workflow. Note that Calcineurin inhibition is an exclusion criterion, not a desired outcome.

References

  • Gold, B. G., et al. (1997).[1] "Neurotrophic actions of non-immunosuppressive analogues of immunosuppressive drugs FK506, rapamycin and cyclosporine A." Nature Medicine, 3(4), 421-428.

  • Snyder, S. H., et al. (1998). "Neural actions of immunophilin ligands." Trends in Pharmacological Sciences, 19(1), 21-26.

  • Price, R. D., et al. (2003).[4] "FK506 potentiates NGF-induced neurite outgrowth via the Ras/Raf/MAP kinase pathway."[4] British Journal of Pharmacology, 140(5), 825-829.[4]

  • Kang, C. B., et al. (2008). "FKBP family proteins: immunophilins with versatile biological functions." Neurosignals, 16(4), 318-325.

  • R&D Systems. "Calcineurin Phosphatase Activity Assay Protocol."

Sources

Application Note: Advanced Controlled Delivery Systems for FK-506 (Tacrolimus)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

FK-506 (Tacrolimus) is a potent macrolide immunosuppressant essential for preventing allograft rejection.[1] However, its clinical utility is compromised by a narrow therapeutic index, poor water solubility (BCS Class II), and severe systemic toxicity (nephrotoxicity, neurotoxicity). This Application Note provides validated protocols for engineering two distinct controlled delivery systems: PLGA Nanoparticles for systemic targeting and Thermosensitive Hydrogels for localized, depot-based release. It includes critical analytical methods for overcoming FK-506's rotameric peak splitting during HPLC analysis.

Systemic Delivery: PLGA Nanoparticle Engineering

Rationale: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles protect the labile lactone ring of FK-506 from hydrolysis while enabling passive targeting to inflamed tissues via the Enhanced Permeability and Retention (EPR) effect.

Protocol A: Single Emulsion Solvent Evaporation (O/W)

Target Specs: Size: 120–150 nm | PDI: <0.2 | Encapsulation Efficiency: >75%

Materials
  • Polymer: PLGA (Lactide:Glycolide 75:25, MW 66-107 kDa).[2]

  • Surfactant: Pluronic F-68 (Poloxamer 188) or PVA (MW 30-70 kDa).

  • Solvents: Ethyl Acetate (EA) and Dichloromethane (DCM) (1:1 ratio).[3]

  • Equipment: Probe Sonicator (e.g., QSonica), Rotary Evaporator.

Step-by-Step Methodology
  • Organic Phase Preparation:

    • Dissolve 16 mg PLGA and 1 mg FK-506 in 0.5 mL of EA/DCM mixture (1:1 v/v).

    • Critical Insight: The 1:1 solvent blend balances polymer solubility (DCM) with water miscibility (EA) to control particle size precipitation kinetics.

  • Aqueous Phase Preparation:

    • Prepare 2 mL of 1.25% w/v Pluronic F-68 in ultrapure water. Keep chilled on ice.

  • Emulsification:

    • Add the Organic Phase dropwise to the Aqueous Phase under magnetic stirring.

    • Sonicate immediately using a probe sonicator at 40% amplitude for 5 minutes (Pulse: 5s ON, 2s OFF) on an ice bath to prevent heat degradation of FK-506.

  • Solvent Evaporation:

    • Dilute the emulsion with 10 mL of 0.5% Pluronic F-68 solution.

    • Evaporate organic solvents using a rotary evaporator (35°C, reduced pressure) for 15–30 minutes until bubbling ceases.

  • Collection:

    • Centrifuge at 13,000 x g for 45 minutes.

    • Wash pellet 2x with ultrapure water to remove free drug and surfactant.

    • Lyophilize with 2% mannitol as a cryoprotectant.

Visualization: Nanoparticle Fabrication Workflow

PLGA_Workflow Organic Organic Phase (PLGA + FK-506 + DCM/EA) Emulsion O/W Emulsion (Probe Sonication) Organic->Emulsion Dropwise Add Aqueous Aqueous Phase (1.25% Pluronic F-68) Aqueous->Emulsion Evap Solvent Evaporation (Rotavap 35°C) Emulsion->Evap Solvent Removal Wash Centrifugation & Washing Evap->Wash Hardened NPs Final Lyophilized FK-506 NPs Wash->Final Cryoprotection

Figure 1: Single emulsion solvent evaporation workflow for hydrophobic drug encapsulation.[3]

Localized Delivery: Thermosensitive Hydrogel

Rationale: For preventing skin allograft rejection or treating localized dermatitis, systemic exposure is unnecessary. A thermosensitive hydrogel (sol at room temp, gel at body temp) creates a subcutaneous depot.

Protocol B: mPEG-PLCL In Situ Gelling System

Target Specs: Sol-Gel Transition: ~32°C | Degradation: ~30 days

Materials
  • Copolymer: mPEG-PLCL (Methoxy poly(ethylene glycol)-co-poly(lactic acid)-poly(caprolactone)).[1]

  • Cosolvent: Polyvinylpyrrolidone (PVP-K30).[1] Note: PVP is superior to DMSO/Ethanol for cell viability.

  • Drug Load: 10 mg/mL FK-506.

Step-by-Step Methodology
  • Drug Solubilization:

    • Dissolve 20 mg FK-506 in 0.5% (w/v) PVP-K30 solution.

    • Why PVP? It prevents FK-506 crystallization within the hydrogel matrix, preventing "burst release."

  • Polymer Dispersion:

    • Add 25 wt% mPEG-PLCL copolymer to the drug solution at 4°C (keep on ice).

    • Stir gently overnight at 4°C until a clear, viscous solution (Sol phase) is formed.

  • Sterilization:

    • Filter through a 0.22 µm PES membrane (cold).

  • Administration/Activation:

    • Inject subcutaneously.[1] Upon contact with physiological temperature (37°C), the micellar packing density increases, triggering the Sol-to-Gel transition.

Analytical Validation (Critical)

HPLC Quantification of FK-506

The Challenge: FK-506 exists as cis/trans rotamers (conformers) due to the pipecolic acid moiety, often resulting in split peaks on HPLC at room temperature.

Optimized Method:

  • Column: C18 (e.g., Waters ODS-2 or COSMOSIL 5C18-AR-II), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile : Water : Phosphoric Acid (70:30:0.1).

  • Temperature: 50°C - 60°C .

    • Critical Control: Heating the column accelerates the interconversion rate between rotamers, collapsing the split peaks into a single, sharp peak for accurate integration.

  • Detection: UV at 210 nm (FK-506 lacks strong chromophores).

  • Flow Rate: 1.0 mL/min.

In Vitro Release (Sink Conditions)

FK-506 solubility in water is extremely low (~1-2 µg/mL). Standard PBS will saturate immediately, halting release (non-sink conditions).

  • Release Medium: PBS (pH 7.4) + 0.5% SLS (Sodium Lauryl Sulfate) OR 2% Tween-20 .

  • Method: Dialysis bag (MWCO 2000 Da) placed in medium at 37°C with constant stirring. Maintain medium volume such that drug concentration never exceeds 10% of saturation solubility.

Biological Validation: The Calcineurin Pathway

To confirm that the encapsulation process has not denatured the drug, bioactivity must be verified via T-cell inhibition assays.

Mechanism of Action

FK-506 binds to FKBP-12 .[1] This complex inhibits Calcineurin (CaN), a phosphatase.[4] CaN inhibition prevents the dephosphorylation of NF-AT (Nuclear Factor of Activated T-cells), blocking its translocation to the nucleus and suppressing IL-2 production.

Visualization: Pharmacodynamic Pathway

FK506_Mechanism FK506 FK-506 (Released Drug) FKBP12 FKBP-12 (Immunophilin) FK506->FKBP12 Binds Complex FK-506/FKBP-12 Complex FKBP12->Complex CaN Calcineurin (Phosphatase) Complex->CaN Inhibits NFAT_P NF-AT-P (Cytosolic/Phosphorylated) CaN->NFAT_P Cannot Dephosphorylate NFAT NF-AT (Dephosphorylated) NFAT_P->NFAT Blocked Step Nucleus Nucleus (Translocation) NFAT->Nucleus Blocked Entry IL2 IL-2 Gene Transcription Nucleus->IL2 Inhibited TCell T-Cell Proliferation IL2->TCell Inhibited

Figure 2: Inhibition of the Calcineurin/NF-AT signaling pathway by FK-506.

References

  • Deng, C., et al. (2020). "Immunosuppressive effect of PLGA-FK506-NPs in treatment of acute cardiac rejection via topical subcutaneous injection." Journal of Controlled Release.

  • Chuang, C.H., et al. (2021). "Thermosensitive Polyester Hydrogel for Application of Immunosuppressive Drug Delivery System in Skin Allograft." Polymers (MDPI).

  • Gomes, G.S., et al. (2022). "Lipid core nanocapsules-loaded tacrolimus: Development and evaluation of quality parameters."[5] Drug Analytical Research.

  • Namiki, Y., et al. (1995). "Tautomeric phenomenon of a novel immunosuppressant, FK506, in solution." Journal of Antibiotics.
  • Azadi, A., et al. (2022). "Stability Tests and Analytical Methods of Tacrolimus: A Review." ImmunoAnalysis.

Sources

Application Note: High-Throughput Screening of FK-506 Derivatives via FKBP12-Mediated Calcineurin Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The therapeutic efficacy of FK-506 (Tacrolimus) relies on a unique "gain-of-function" mechanism. Unlike competitive inhibitors that bind directly to an enzyme's active site, FK-506 must first bind to the cytosolic immunophilin FKBP12 (FK-506 Binding Protein, 12 kDa). This binary complex (FK-506/FKBP12) then binds to the heterodimeric phosphatase Calcineurin (CaN) , occluding the active site and preventing the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).

For researchers developing FK-506 derivatives, simply adding the derivative to Calcineurin will yield false negatives. The assay must recapitulate the formation of the drug-immunophilin complex. This application note details a validated, self-verifying protocol for assaying FK-506 derivatives using recombinant FKBP12, Calcineurin, and the specific RII phosphopeptide substrate.

Mechanism of Action

The following diagram illustrates the signaling pathway and the specific point of inhibition. Note that Calcineurin activation is Calcium/Calmodulin-dependent, while inhibition is FKBP12-dependent.[1][2][3][4]

CaN_Pathway Ca Ca2+ CaM Calmodulin (CaM) Ca->CaM Binds CaN_Inactive Calcineurin (Inactive) CaM->CaN_Inactive Activates CaN_Active Calcineurin (Active Complex) CaN_Inactive->CaN_Active + Ca2+/CaM Substrate Substrate (RII-PO4) CaN_Active->Substrate Dephosphorylates FK506 FK-506 Derivative FKBP12 FKBP12 (Immunophilin) FK506->FKBP12 High Affinity Binding Complex Inhibitor Complex (FKBP12-Drug) FKBP12->Complex Complex->CaN_Active Inhibits (Steric Occlusion) Product Product (RII + Pi) Substrate->Product

Figure 1: Mechanism of Calcineurin activation by Ca2+/CaM and inhibition by the FKBP12-FK506 complex.

Experimental Design & Critical Considerations

The "Two-Step" Inhibition Requirement

Many standard phosphatase assays fail with FK-506 derivatives because they omit FKBP12. Calcineurin has a negligible affinity for FK-506 alone.

  • Critical Step: You must pre-incubate the FK-506 derivative with recombinant FKBP12 to form the active inhibitory complex before introducing it to the Calcineurin enzyme.

Substrate Specificity: RII vs. pNPP

While p-Nitrophenyl Phosphate (pNPP) is a cheap, generic phosphatase substrate, it suffers from high background and low specificity.

  • Recommendation: Use the RII Phosphopeptide (DLDVPIPGRFDRRVS(PO3)VAAE).[5][6] This peptide is derived from the regulatory subunit of PKA and is the most efficient and specific substrate for Calcineurin, providing a high signal-to-noise ratio for kinetic studies.

Detection Method: Malachite Green

We utilize a Malachite Green assay to detect free inorganic phosphate (Pi) released during the reaction.[5][6][7] It is highly sensitive (detection limit ~100 pmol Pi) and amenable to high-throughput 96-well formats.

Materials & Reagents

ComponentSpecificationFunction
Calcineurin (CaN) Recombinant Human (Heterodimer A/B)Target Enzyme
FKBP12 Recombinant Human (12 kDa)Essential Co-factor for inhibition
Calmodulin (CaM) Recombinant HumanEssential Activator
Substrate RII PhosphopeptideSpecific substrate
Assay Buffer (2X) 100 mM Tris (pH 7.5), 200 mM NaCl, 12 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT, 0.05% NP-40Provides ionic strength and metal co-factors
Detection Reagent Malachite Green Reagent A & BColorimetric phosphate detection
Control Inhibitor FK-506 (Tacrolimus)Positive control for inhibition

Note on Buffer: Calcineurin is a metalloenzyme requiring metal ions for structural integrity and activity. While Mn²⁺ is sometimes used to hyper-activate the enzyme, Mg²⁺/Ca²⁺ is physiologically relevant and recommended for drug screening to avoid artificial kinetics.

Detailed Protocol

Phase 1: Preparation of Reagents
  • 2X Assay Buffer: Prepare fresh. DTT is unstable; add it immediately before use.

  • RII Substrate Stock: Reconstitute to 0.75 mM (approx. 1.6 mg/mL) in ddH₂O.

  • FKBP12 Stock: Dilute to 2 µM in 1X Assay Buffer.

  • CaN/CaM Mix: Prepare a mixture of Calcineurin (40 nM final) and Calmodulin (1 µM final) in 1X Assay Buffer. Keep on ice.

Phase 2: Formation of Immunophilin-Ligand Complex (Pre-Incubation)

Goal: Ensure all FK-506 derivative is bound to FKBP12.

  • In a 96-well clear microplate, add 10 µL of your FK-506 derivative (serial dilutions in 1X Assay Buffer, typically 0.1 nM to 10 µM).

  • Add 10 µL of FKBP12 (2 µM) to each well containing the drug.

    • Note: This provides a molar excess of FKBP12 relative to the enzyme concentration used later, ensuring the drug is the limiting factor.

  • Incubate for 30 minutes at Room Temperature (25°C).

Phase 3: The Phosphatase Reaction
  • Add 20 µL of the CaN/CaM Mix to each well.

    • Final Volume so far: 40 µL.

    • Incubate for 10 minutes at 37°C. This allows the FKBP12-Drug complex to bind the Calcineurin interface.[4]

  • Start Reaction: Add 10 µL of RII Substrate (0.75 mM) to each well.

    • Final Reaction Volume: 50 µL.

  • Incubate for 30–60 minutes at 37°C.

    • Tip: Determine linearity in a pilot experiment. 30 minutes is usually sufficient for robust signal without substrate depletion.

Phase 4: Detection (Malachite Green)
  • Add 100 µL of Biomol Green / Malachite Green Reagent to each well to terminate the reaction.

  • Incubate for 20 minutes at Room Temperature for color development (green complex formation).

  • Read Absorbance at 620 nm on a microplate reader.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Complex Formation cluster_1 Phase 2: Enzyme Inhibition cluster_2 Phase 3: Reaction & Detection Drug FK-506 Derivative Inc1 Incubate 30 min @ RT Drug->Inc1 FKBP FKBP12 (Excess) FKBP->Inc1 Inc2 Incubate 10 min @ 37°C Inc1->Inc2 Add Complex CaN CaN + CaM Mix CaN->Inc2 Inc3 Reaction 30 min @ 37°C Inc2->Inc3 Start Substrate RII Peptide Substrate->Inc3 MG Malachite Green Stop & Read 620nm Inc3->MG

Figure 2: Step-by-step experimental workflow for the FKBP12-dependent Calcineurin assay.

Data Analysis & Interpretation

Controls

Every plate must include:

  • Background (No Enzyme): Buffer + Substrate only. Subtract this OD from all readings.

  • 100% Activity (No Inhibitor): CaN + CaM + FKBP12 + Substrate (No Drug).

  • Positive Control: Standard FK-506 dose-response curve.

Calculating IC50
  • Subtract the average Background OD from all sample ODs.

  • Calculate % Activity relative to the "No Inhibitor" control:

    
    
    
  • Plot log[Inhibitor] vs. % Activity .

  • Fit data to a 4-parameter logistic (4PL) regression model to determine the IC50.

Troubleshooting Guide
ObservationProbable CauseSolution
No Inhibition observed Missing FKBP12Ensure FKBP12 is added in Phase 2. FK-506 cannot inhibit CaN alone.
High Background Free Phosphate in reagentsUse phosphate-free water and glassware. Check BSA quality (often contains Pi).
Low Signal Inactive Enzyme or SubstrateCaN is sensitive to freeze-thaw. Aliquot and store at -80°C. Ensure CaM is present.
Precipitation Drug solubilityFK-506 derivatives are hydrophobic. Ensure DMSO concentration < 1% in final assay.

References

  • Liu, J., et al. (1991). "Calcineurin is a common target of cyclophilin-cyclosporin A and FKBP-FK506 complexes."[8] Cell.

  • Griffith, J. P., et al. (1995). "X-ray structure of calcineurin inhibited by the immunophilin-immunosuppressant complex FKBP12-FK506." Cell.

  • R&D Systems. "Calcineurin Phosphatase Activity Assay Protocol." Biotechne.

  • Abcam. "Calcineurin Phosphatase Activity Assay Kit (Colorimetric) Protocol." Abcam.

  • Enzo Life Sciences. "Calcineurin Phosphatase Assay Kit Manual." Enzo.

Sources

Techniques for studying drug-protein interactions with FK-506 3'-Methyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: A Multi-Faceted Approach to Characterizing Drug-Protein Interactions of FK-506 3'-Methyl Ether

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The study of drug-protein interactions is the bedrock of modern pharmacology and drug discovery. Understanding the precise manner in which a small molecule engages its protein target is critical for elucidating its mechanism of action, optimizing its efficacy, and predicting potential off-target effects. This guide provides a detailed framework for the comprehensive characterization of the binding interactions of FK-506 3'-Methyl Ether , an analog of the potent immunosuppressant Tacrolimus (FK-506). We move beyond a single-method approach, advocating for an integrated workflow that combines biophysical techniques for affinity and kinetic analysis with cell-based assays for confirming target engagement in a physiological context. This document serves as a practical guide for researchers, offering not just step-by-step protocols but also the scientific rationale behind the selection and execution of these state-of-the-art techniques.

Introduction: The Legacy of FK-506 and the Rationale for Analog Characterization

FK-506 (Tacrolimus) is a macrolide immunosuppressant that has revolutionized organ transplantation by preventing graft rejection.[1][2] Its mechanism of action is a classic example of targeted drug activity. Upon entering a cell, FK-506 binds to a highly abundant cytosolic protein known as FKBP12 (FK-506 Binding Protein 12).[3][4] This drug-protein complex—not the drug alone—is the active entity. The FK-506-FKBP12 complex acquires a novel surface that allows it to bind and inhibit calcineurin, a crucial calcium-calmodulin-dependent protein phosphatase.[1][5] The inhibition of calcineurin blocks the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), preventing its translocation to the nucleus and thereby halting the transcription of genes essential for T-cell activation, such as Interleukin-2 (IL-2).[1][6]

FK-506 3'-Methyl Ether (C₄₅H₇₁NO₁₂) is a chemical analog of FK-506.[7] Chemical modifications to the parent FK-506 structure can profoundly alter its binding affinity, selectivity for different FKBP isoforms, and downstream biological activity.[8] Therefore, a rigorous and multi-pronged investigation is essential to understand how these modifications impact the critical drug-protein interaction. This guide details a strategic workflow employing three orthogonal techniques:

  • Surface Plasmon Resonance (SPR): To determine the real-time kinetics and affinity of the interaction.

  • Isothermal Titration Calorimetry (ITC): To define the complete thermodynamic signature of the binding event.

  • Cellular Thermal Shift Assay (CETSA®): To verify and quantify target engagement within the complex milieu of a living cell.

The Primary Target: FKBP12 and the Calcineurin Pathway

The FKBP family of proteins are chaperones with prolyl isomerase activity, involved in protein folding and cellular signaling.[4][9] FKBP12 is the archetypal member of this family and the primary intracellular receptor for FK-506.[9] The interaction is of high affinity, forming a stable complex that is the prerequisite for calcineurin inhibition.[10]

FK506_Pathway cluster_cell Cytosol cluster_nucleus Nucleus FK506_ME FK-506 3'-Methyl Ether Complex FK-506-ME•FKBP12 Complex FK506_ME->Complex FKBP12 FKBP12 FKBP12->Complex Calcineurin Calcineurin (Active) Complex->Calcineurin Binds & Inhibits Calcineurin_Inhibited Calcineurin (Inhibited) Calcineurin->Calcineurin_Inhibited NFAT NFAT Calcineurin->NFAT Dephosphorylates Calcineurin_Inhibited->NFAT Inhibition Blocks Dephosphorylation NFAT_P NFAT-P NFAT_P->Calcineurin IL2_Gene IL-2 Gene Transcription NFAT_n NFAT NFAT->NFAT_n Translocation NFAT_n->IL2_Gene Activates

Figure 1: Mechanism of Action of FK-506 Analogs.

Biophysical Deep Dive: Quantifying Affinity, Kinetics, and Thermodynamics

The foundational step in characterizing any drug-protein interaction is to measure the physical parameters of binding using purified components. SPR and ITC are powerful, label-free techniques that provide complementary information, offering a robust biophysical profile of the interaction between FK-506 3'-Methyl Ether and its target protein, FKBP12.

Surface Plasmon Resonance (SPR): Unveiling the Kinetics of Interaction

Expertise & Experience: SPR is the gold standard for real-time binding analysis.[11] It allows us to visualize and quantify not only how tightly the molecules bind (affinity, K D) but also how fast they associate (k a or k on) and dissociate (k d or k off).[12] This kinetic information is invaluable; for instance, a long drug-target residence time (slow k off) can often translate to more durable pharmacological effects. For small molecule-protein interactions, the protein is typically immobilized on the sensor chip to maximize the signal change upon binding of the smaller analyte.[13]

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Prot_Prep 1. Purify FKBP12 Protein Immobilize 3. Immobilize FKBP12 on Sensor Chip Prot_Prep->Immobilize Drug_Prep 2. Prepare Serial Dilutions of FK-506 3'-Methyl Ether Inject 4. Inject FK-506 3'-ME (Association) Drug_Prep->Inject Immobilize->Inject Wash 5. Flow Buffer (Dissociation) Inject->Wash Sensorgram 6. Generate Sensorgram Wash->Sensorgram Fit 7. Fit Data to Kinetic Model Sensorgram->Fit Results 8. Determine ka, kd, KD Fit->Results

Figure 2: Standard workflow for an SPR experiment.

Protocol 1: SPR Analysis of FK-506 3'-Methyl Ether Binding to FKBP12

Objective: To determine the association rate (k a), dissociation rate (k d), and equilibrium dissociation constant (K D) for the binding of FK-506 3'-Methyl Ether to human FKBP12.

Materials:

  • Recombinant human FKBP12 (high purity, >95%)

  • FK-506 3'-Methyl Ether (solid, high purity)

  • SPR Instrument (e.g., Biacore, Cytiva)

  • Sensor Chip CM5 (carboxymethylated dextran surface)

  • Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Analyte Dilution Buffer: Running buffer with a final concentration of 1-2% DMSO.

Methodology:

  • Protein Immobilization: a. Equilibrate the Sensor Chip CM5 with running buffer. b. Activate the surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. c. Dilute FKBP12 to 20 µg/mL in 10 mM Sodium Acetate buffer, pH 5.0. Inject over the activated surface to achieve an immobilization level of ~2000-3000 Response Units (RU). d. Deactivate any remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl, pH 8.5. A reference flow cell should be prepared similarly but without protein injection.

  • Analyte Preparation: a. Prepare a 10 mM stock solution of FK-506 3'-Methyl Ether in 100% DMSO. b. Create a serial dilution series of the analyte (e.g., 1000 nM down to 1 nM) in the analyte dilution buffer. Ensure the final DMSO concentration is identical across all samples, including a "zero-analyte" buffer blank.

  • Binding Analysis (Kinetics): a. Set the instrument temperature to 25°C and flow rate to 30 µL/min. b. Perform a cycle by injecting each concentration of FK-506 3'-Methyl Ether over the reference and FKBP12-immobilized flow cells. c. Use a contact time (association phase) of 120 seconds, followed by a dissociation phase of 300 seconds with running buffer. d. After each cycle, regenerate the surface if necessary (e.g., a short pulse of a mild acidic or basic solution, to be optimized). e. Include several buffer blank injections throughout the run for double referencing.

  • Data Analysis: a. Process the raw data by subtracting the reference flow cell signal and the buffer blank signal from the active flow cell signal. b. Fit the resulting sensorgrams to a 1:1 Langmuir binding model using the instrument's analysis software. c. The fitting will yield values for k a (units: M⁻¹s⁻¹), k d (units: s⁻¹), and K D (units: M).

ParameterDescriptionExpected Value Range (Example)
k a (k on) Association Rate Constant10⁴ - 10⁶ M⁻¹s⁻¹
k d (k off) Dissociation Rate Constant10⁻² - 10⁻⁴ s⁻¹
K D (k d/k a) Equilibrium Dissociation Constant1 - 100 nM
Table 1: Typical output parameters from an SPR experiment.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

Expertise & Experience: While SPR excels at kinetics, ITC provides the complete thermodynamic profile of an interaction in a single, label-free solution-based experiment.[14] It directly measures the heat released (exothermic) or absorbed (endothermic) as the drug binds to the protein.[15] From this, we can determine the binding affinity (K D), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). This information is critical for understanding the driving forces of binding (e.g., hydrogen bonds vs. hydrophobic effects) and is a cornerstone of lead optimization in drug discovery.

ITC_Workflow cluster_prep Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Buffer_Prep 1. Prepare Dialysis Buffer (e.g., PBS + 1% DMSO) Dialysis 2. Dialyze FKBP12 & FK-506 3'-ME in Identical Buffer Buffer_Prep->Dialysis Load_Cell 3. Load FKBP12 into Sample Cell Dialysis->Load_Cell Load_Syr 4. Load FK-506 3'-ME into Syringe Dialysis->Load_Syr Titrate 5. Titrate Syringe into Cell at Constant Temperature Load_Cell->Titrate Load_Syr->Titrate Thermogram 6. Generate Thermogram Titrate->Thermogram Fit 7. Integrate Peaks & Fit to Binding Model Thermogram->Fit Results 8. Determine KD, n, ΔH, ΔS Fit->Results

Figure 3: Standard workflow for an ITC experiment.

Protocol 2: ITC Analysis of FK-506 3'-Methyl Ether Binding to FKBP12

Objective: To determine the thermodynamic parameters (K D, n, ΔH, ΔS) for the binding of FK-506 3'-Methyl Ether to human FKBP12.

Materials:

  • Recombinant human FKBP12 (high purity and concentration, >95%)

  • FK-506 3'-Methyl Ether (solid, high purity)

  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC, Malvern)

  • ITC Buffer: 50 mM Sodium Phosphate pH 7.5, 150 mM NaCl. A small, fixed percentage of DMSO (e.g., 1-2%) must be included to solubilize the ligand.

Methodology:

  • Sample Preparation (Crucial Step): a. Prepare a ~2 mM stock of FK-506 3'-Methyl Ether in 100% DMSO. b. Prepare the final protein and ligand solutions. A common starting point is 10-20 µM FKBP12 in the sample cell and 100-200 µM FK-506 3'-Methyl Ether in the syringe.[16] c. Crucially, the final buffer for both the protein and the ligand must be identical. This is best achieved by dialyzing the concentrated protein stock against the final ITC buffer, and then using the exact same final dialysis buffer to dilute the ligand stock to its final concentration. This minimizes heats of dilution.

  • Instrument Setup: a. Thoroughly clean the sample cell and syringe according to the manufacturer's instructions. b. Set the experimental temperature to 25°C. c. Set the stirring speed to 750 rpm. d. Set the injection parameters: typically 19 injections of 2 µL each, with a 150-second spacing between injections.

  • Binding Experiment: a. Load the FKBP12 solution into the sample cell and the FK-506 3'-Methyl Ether solution into the injection syringe, ensuring no air bubbles are present. b. Equilibrate the system until a stable baseline is achieved. c. Initiate the titration run.

  • Control Experiment: a. To accurately measure the heat of dilution, perform a control titration by injecting the FK-506 3'-Methyl Ether solution into the sample cell containing only the ITC buffer (no protein).

  • Data Analysis: a. Integrate the raw thermogram peaks to obtain the heat change per injection. b. Subtract the heats of dilution from the control experiment. c. Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein. d. Fit the resulting binding isotherm to a one-site independent binding model. e. The fit will yield the values for K D (and its reciprocal, K a), stoichiometry (n), and enthalpy (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) are calculated from these values.

ParameterEquationDescription
n From fitStoichiometry of Binding
K D From fitEquilibrium Dissociation Constant
ΔH From fitEnthalpy Change (direct measurement)
ΔG -RTln(K a)Gibbs Free Energy Change
ΔS (ΔH - ΔG) / TEntropy Change
Table 2: Thermodynamic parameters obtained from an ITC experiment.

Cellular Validation: Proving Target Engagement in a Relevant System

Trustworthiness: Biophysical assays with purified components are essential but cannot fully replicate the cellular environment. Factors like cell permeability, intracellular drug concentration, and competition from endogenous substrates can all influence a drug's ability to engage its target. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that bridges this gap by directly measuring drug-target engagement inside intact cells.[17][18]

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[19] When a drug binds to its target protein, the resulting complex is often more resistant to thermal denaturation than the protein alone. By heating cell lysates or intact cells to various temperatures, precipitating the denatured proteins, and quantifying the amount of target protein remaining in the soluble fraction (e.g., via Western blot), one can observe a "shift" in the melting curve of the target protein in the presence of a binding ligand.[20]

CETSA_Workflow cluster_prep Cell Treatment cluster_exp Thermal Challenge cluster_analysis Detection & Analysis Culture 1. Culture Cells (e.g., Jurkat T-cells) Treat 2. Treat Cells with Vehicle or FK-506 3'-ME Culture->Treat Aliquot 3. Aliquot Cell Lysates Treat->Aliquot Heat 4. Heat Aliquots across a Temperature Gradient Aliquot->Heat Separate 5. Separate Soluble/Pellet Fractions (Centrifugation) Heat->Separate Detect 6. Detect Soluble FKBP12 (e.g., Western Blot) Separate->Detect Plot 7. Plot Melt Curve & Determine Thermal Shift Detect->Plot

Figure 4: Workflow for a CETSA melt curve experiment.

Protocol 3: CETSA for FK-506 3'-Methyl Ether Target Engagement with FKBP12

Objective: To confirm that FK-506 3'-Methyl Ether engages FKBP12 in a cellular context and to determine its cellular potency.

Materials:

  • Human cell line expressing FKBP12 (e.g., Jurkat, HEK293)

  • FK-506 3'-Methyl Ether

  • Cell culture medium, PBS, protease inhibitor cocktail

  • PCR thermocycler or similar heating block

  • Centrifuge, equipment for SDS-PAGE and Western blotting

  • Primary antibody against FKBP12, secondary HRP-conjugated antibody

Methodology Part A: Melt Curve

  • Cell Treatment: a. Treat cultured cells with a saturating concentration of FK-506 3'-Methyl Ether (e.g., 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours. b. Harvest, wash, and resuspend cells in PBS supplemented with protease inhibitors.

  • Thermal Challenge: a. Aliquot the cell suspensions into PCR tubes. b. Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a thermocycler. Leave one aliquot at room temperature as a non-heated control.

  • Lysis and Separation: a. Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath). b. Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection: a. Collect the supernatant (soluble fraction) from each sample. b. Analyze the amount of soluble FKBP12 in each sample by Western blotting.

  • Analysis: a. Quantify the band intensities from the Western blot. b. Normalize the intensity at each temperature to the non-heated control. c. Plot the percentage of soluble FKBP12 vs. temperature for both vehicle- and drug-treated samples. A shift in the curve to the right indicates thermal stabilization and target engagement.

Methodology Part B: Isothermal Dose-Response Fingerprint (ITDRF)

  • Cell Treatment: Treat cells with a range of FK-506 3'-Methyl Ether concentrations for 1-2 hours.

  • Thermal Challenge: Heat all samples at a single, fixed temperature determined from the melt curve (a temperature that causes significant but not complete protein precipitation, e.g., 60°C).

  • Lysis, Separation, and Detection: Proceed as in steps 3 and 4 of the melt curve protocol.

  • Analysis: Plot the amount of soluble FKBP12 against the drug concentration to generate a dose-response curve, from which a cellular EC₅₀ of target engagement can be determined.

Assay FormatQuestion AnsweredKey Output
Melt Curve Does the compound bind to the target in cells?ΔT agg (Thermal Shift)
ITDRF How potent is the compound in engaging its target in cells?EC₅₀ (Cellular Potency)
Table 3: The two primary formats of the CETSA experiment.

Integrated Data Analysis: Building a Cohesive Picture

The true power of this multi-faceted approach lies in synthesizing the data from all three techniques. Each method validates the others, providing a comprehensive and trustworthy understanding of the drug-protein interaction from the molecular to the cellular level.

TechniqueKey StrengthsPrimary OutputsContext
SPR Real-time kinetics, label-free, high sensitivityk a, k d, K DPurified System
ITC Gold standard thermodynamics, label-free, solution-basedK D, n, ΔH, ΔSPurified System
CETSA® Confirms target engagement in living cells, physiological contextΔT agg, Cellular EC₅₀Cellular System
Table 4: Summary and comparison of the orthogonal techniques.

A successful characterization would show a strong correlation between the data. For instance, the high affinity (low nM K D) measured by SPR and ITC should translate into a significant thermal shift (ΔT agg) and a potent cellular EC₅₀ in the CETSA experiments. Discrepancies can be equally informative, suggesting issues like poor cell permeability or rapid metabolic degradation of the compound, which would not be apparent from the biophysical assays alone.

Conclusion

The characterization of a drug's interaction with its protein target is a critical-path activity in drug discovery. By moving beyond a single-point measurement and adopting an integrated workflow of orthogonal, high-fidelity techniques, researchers can build a robust and reliable data package. The combination of SPR for kinetics, ITC for thermodynamics, and CETSA® for cellular target validation provides a powerful, self-validating system for characterizing novel compounds like FK-506 3'-Methyl Ether. This comprehensive approach minimizes the risk of misinterpretation, accelerates decision-making, and ultimately paves the way for the development of more effective and selective therapeutics.

References

  • Schreiber, S. L., & Crabtree, G. R. (1992). The mechanism of action of cyclosporin A and FK506. Immunology Today. [Link]

  • Schumacher, A. M., et al. (2020). Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus. ASM Journals. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Tacrolimus (FK506)? Dr.Oracle. [Link]

  • Becker, J. W., et al. (1993). FK-506-binding protein: three-dimensional structure of the complex with the antagonist L-685,818. PubMed. [Link]

  • ResearchGate. (n.d.). Chemical structure of Tacrolimus (FK506) (a) and. ResearchGate. [Link]

  • Loveridge, E. J., et al. (2011). Analysing the visible conformational substates of the FK506-binding protein FKBP12. PMC. [Link]

  • Kino, T., et al. (1995). Mode of action of tacrolimus (FK506): molecular and cellular mechanisms. PubMed. [Link]

  • RCSB PDB. (n.d.). 1FKJ: ATOMIC STRUCTURE OF FKBP12-FK506, AN IMMUNOPHILIN IMMUNOSUPPRESSANT COMPLEX. RCSB PDB. [Link]

  • Wikipedia. (n.d.). FKBP. Wikipedia. [Link]

  • Cruz, M. C., et al. (1999). The immunosuppressant FK506 and its nonimmunosuppressive analog L-685,818 are toxic to Cryptococcus neoformans by inhibition of a common target protein. PubMed. [Link]

  • Unden, H., et al. (1995). Interaction of tacrolimus(FK506) and its metabolites with FKBP and calcineurin. PubMed. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Kang, C. B., et al. (2008). FK506-Binding Proteins and Their Diverse Functions. PMC. [Link]

  • Pande, J. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Burres, N. S., et al. (2001). An FKBP12 binding assay based upon biotinylated FKBP12. PubMed. [Link]

  • Gao, Z., et al. (2021). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. [Link]

  • Chen, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Pero, S. C., et al. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. Protocols.io. [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. TA Instruments. [Link]

  • Pelago Bioscience. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Pelago Bioscience. [Link]

  • Liu, J. (1993). The mechanism of action of FK-506 and cyclosporin A. PubMed. [Link]

  • Słabicki, M., et al. (2023). Discovery of a Potent Proteolysis Targeting Chimera Enables Targeting the Scaffolding Functions of FK506‐Binding Protein 51 (FKBP51). ResearchGate. [Link]

  • Springer. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • JoVE. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. YouTube. [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]

  • ResearchGate. (n.d.). Chemical structure of tacrolimus (FK506). ResearchGate. [Link]

  • Animated biology with arpan. (2024). Calcineurin Inhibitors | immunosuppressant | Cyclosporin & Tacrolimus mechanism of action. YouTube. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Armando Hasudungan. (2020). Calcineurin Inhibitors (Tacrolimus and Cyclosporine) IL2 - Mechanism of action, adverse effects. YouTube. [Link]

Sources

Determining the Bioactivity of FK-506 Analogs: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Immunosuppressive Power of FK-506 and the Quest for Superior Analogs

FK-506, also known as Tacrolimus, is a potent macrolide lactone with significant immunosuppressive properties that have revolutionized organ transplantation and the treatment of autoimmune diseases.[1][2] Its clinical utility, however, is hampered by a range of adverse side effects, including neurotoxicity and nephrotoxicity.[1] This has spurred extensive research into the development of FK-506 analogs with an improved therapeutic index, aiming to dissociate the desired immunosuppressive activity from its toxic effects.[1][3][4] The core mechanism of FK-506's immunosuppressive action lies in its ability to inhibit calcineurin, a crucial enzyme in the T-cell activation pathway.[1][5][6] This guide provides a detailed framework and step-by-step protocols for robust cell-based assays to determine the bioactivity of novel FK-506 analogs, focusing on their impact on the calcineurin-NFAT signaling cascade.

The Scientific Foundation: Targeting the Calcineurin-NFAT Signaling Pathway

The immunosuppressive effects of FK-506 are initiated by its binding to the intracellular protein FKBP12 (FK506-binding protein 12).[1][5] This drug-protein complex then acquires the ability to bind to and inhibit the calcium-dependent serine/threonine phosphatase, calcineurin.[1][5][6] In activated T-cells, calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors.[1][7] Once dephosphorylated, NFAT translocates from the cytoplasm to the nucleus, where it upregulates the expression of genes crucial for T-cell activation and immune response, most notably Interleukin-2 (IL-2).[2][5][6] By inhibiting calcineurin, the FK-506-FKBP12 complex prevents NFAT dephosphorylation and its subsequent nuclear translocation, thereby blocking the transcription of IL-2 and other key cytokines, ultimately leading to the suppression of T-cell proliferation and activation.[6][8][9][10]

The following diagram illustrates this critical signaling pathway:

Caption: The FK-506 signaling pathway in T-cells.

Experimental Design: Choosing the Right Cellular Model and Assays

A robust assessment of FK-506 analog bioactivity necessitates a carefully designed experimental approach. This involves selecting an appropriate cell line and employing assays that can quantitatively measure the key events in the calcineurin-NFAT pathway.

Cell Line Selection: The Jurkat Model System

The human Jurkat T-lymphocyte cell line is a widely accepted and appropriate model for these studies.[11][12][13] These cells are an immortalized line of human T lymphocytes that are amenable to genetic engineering and express the necessary components of the T-cell activation machinery.[12][14][15] For enhanced sensitivity and ease of detection, commercially available Jurkat cell lines have been engineered to contain a Nuclear Factor of Activated T-cells (NFAT) response element driving the expression of a reporter gene, such as luciferase.[14][16][17]

Primary Assays for Bioactivity Determination

Two primary assays are recommended to provide a comprehensive evaluation of FK-506 analog bioactivity:

  • NFAT Reporter Gene Assay: This assay directly measures the transcriptional activity of NFAT. A decrease in reporter gene expression in the presence of an FK-506 analog indicates inhibition of the calcineurin-NFAT pathway.

  • IL-2 Secretion Assay (ELISA): This assay quantifies the downstream effector function of NFAT activation, the production and secretion of IL-2. A reduction in IL-2 levels serves as a physiologically relevant measure of the immunosuppressive activity of the FK-506 analog.

The following workflow diagram outlines the experimental process:

Workflow start Start culture Culture & Maintain Jurkat NFAT-Luciferase Cells start->culture prepare Prepare FK-506 Analogs & Controls (Serial Dilutions) culture->prepare seed Seed Jurkat Cells in 96-well Plates prepare->seed treat Pre-treat Cells with FK-506 Analogs seed->treat stimulate Stimulate T-Cell Activation (e.g., PMA/Ionomycin) treat->stimulate incubate Incubate for Defined Period stimulate->incubate assay_choice Assay Readout incubate->assay_choice reporter NFAT Reporter Assay: Add Luciferase Substrate, Measure Luminescence assay_choice->reporter Option 1 elisa_prep IL-2 ELISA: Collect Supernatant assay_choice->elisa_prep Option 2 data_reporter Analyze Luminescence Data: Calculate IC₅₀ reporter->data_reporter elisa Perform IL-2 Sandwich ELISA elisa_prep->elisa data_elisa Analyze Absorbance Data: Calculate IL-2 Concentration & IC₅₀ elisa->data_elisa end End data_reporter->end data_elisa->end

Caption: Experimental workflow for assessing FK-506 analog bioactivity.

Detailed Protocols

Protocol 1: NFAT Reporter Gene Assay

This protocol outlines the steps for determining the inhibitory concentration (IC₅₀) of FK-506 analogs on NFAT transcriptional activity using a Jurkat cell line stably expressing an NFAT-luciferase reporter.

Materials:

  • Jurkat-NFAT Luciferase cell line (e.g., from BPS Bioscience or Promega)[14][16]

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

  • FK-506 and FK-506 analogs

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Culture: Maintain Jurkat-NFAT Luciferase cells in suspension culture in complete RPMI-1640 medium at 37°C in a 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase before the experiment.

  • Cell Seeding: Centrifuge the cells and resuspend in fresh medium to a density of approximately 4 x 10⁵ cells/mL. Seed 90 µL of the cell suspension (approximately 36,000 cells) into each well of a 96-well plate.[16]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of FK-506 and each analog in DMSO.

    • Perform serial dilutions of the compounds in culture medium to create a range of concentrations. The final DMSO concentration in the assay should not exceed 0.5%.

    • Add 10 µL of the diluted compounds to the respective wells. Include wells with medium and DMSO only as a vehicle control.

    • Incubate the plate at 37°C for 1-2 hours.

  • T-Cell Activation:

    • Prepare a stimulation solution of PMA and Ionomycin in culture medium.

    • Add 10 µL of the stimulation solution to each well (except for unstimulated controls).

  • Incubation: Incubate the plate for 6-18 hours at 37°C in a 5% CO₂ incubator.[16]

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase reagent to each well.

    • Incubate at room temperature for 10-15 minutes with gentle shaking to ensure cell lysis and signal stabilization.[16]

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Subtract the background luminescence (wells with no cells) from all readings.

  • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (stimulated cells with DMSO only).

  • Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value for each analog.

Parameter Recommended Value
Cell Density~40,000 cells/well
Compound Pre-incubation1-2 hours
StimulationPMA (e.g., 20 ng/mL) + Ionomycin (e.g., 1 µM)
Incubation Post-stimulation6-18 hours
Final DMSO Concentration≤ 0.5%
Protocol 2: IL-2 Secretion Assay (ELISA)

This protocol describes the quantification of IL-2 secreted from stimulated Jurkat cells treated with FK-506 analogs using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Jurkat cell line (ATCC TIB-152)[13]

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • FK-506 and FK-506 analogs

  • PMA and Ionomycin or anti-CD3/anti-CD28 antibodies for stimulation[18]

  • 96-well tissue culture plates

  • Human IL-2 ELISA kit (e.g., from STEMCELL Technologies, R&D Systems, or BD Biosciences)[19][20]

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Culture and Treatment: Follow steps 1-4 from the NFAT Reporter Gene Assay protocol using standard Jurkat cells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for IL-2 production and secretion.

  • Supernatant Collection:

    • Centrifuge the 96-well plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.

    • Carefully collect the supernatant from each well without disturbing the cell pellet. The supernatant can be used immediately or stored at -20°C for later analysis.

  • ELISA Procedure:

    • Perform the IL-2 ELISA according to the manufacturer's instructions.[19][20][21] This typically involves the following steps:

      • Adding standards and supernatant samples to a 96-well plate pre-coated with an anti-human IL-2 capture antibody.

      • Incubating to allow IL-2 to bind to the capture antibody.

      • Washing the plate to remove unbound substances.

      • Adding a biotinylated anti-human IL-2 detection antibody.

      • Incubating and washing.

      • Adding streptavidin-horseradish peroxidase (HRP) conjugate.

      • Incubating and washing.

      • Adding a chromogenic substrate (e.g., TMB).

      • Stopping the reaction with a stop solution.

  • Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the IL-2 standards against their known concentrations.

  • Determine the concentration of IL-2 in each sample by interpolating their absorbance values from the standard curve.

  • Calculate the percentage of IL-2 inhibition for each concentration of the FK-506 analog relative to the vehicle control.

  • Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Parameter Recommended Value
Cell Density~1 x 10⁶ cells/mL
StimulationPMA (e.g., 50 ng/mL) + Ionomycin (e.g., 1 µM)
Incubation for Secretion24-48 hours
ELISA KitFollow manufacturer's protocol

Self-Validating Systems and Data Interpretation

For both assays, the inclusion of appropriate controls is critical for data validation and interpretation.

  • Unstimulated Control: Cells not treated with PMA/Ionomycin. This control establishes the basal level of NFAT activity or IL-2 secretion.

  • Vehicle Control: Stimulated cells treated with the same concentration of DMSO as the test compounds. This represents 100% activation.

  • Positive Control: Stimulated cells treated with a known concentration of FK-506. This provides a benchmark for the expected level of inhibition.

A successful assay will show a clear dose-dependent inhibition of NFAT activity or IL-2 secretion by FK-506 and its bioactive analogs. The IC₅₀ values obtained from these assays provide a quantitative measure of the bioactivity of each analog, allowing for direct comparison and ranking. Analogs with lower IC₅₀ values are considered more potent inhibitors of the calcineurin-NFAT pathway.

Conclusion

The cell-based assays detailed in this application note provide a robust and reliable framework for determining the bioactivity of FK-506 analogs. By leveraging the well-characterized Jurkat T-cell model and focusing on key readouts of the calcineurin-NFAT signaling pathway, researchers can effectively screen and characterize novel compounds. This systematic approach is essential for identifying promising new immunosuppressive agents with improved therapeutic profiles, ultimately advancing the development of safer and more effective treatments for a range of immune-related disorders.

References

  • In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates. (n.d.).
  • In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates - PMC. (n.d.).
  • FK506, an immunosuppressant targeting calcineurin function - PubMed. (n.d.).
  • In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates. (2018, October 24).
  • In vivo efficacy analysis of the FK506 analogs. The C. neoformans cells... - ResearchGate. (n.d.).
  • T Cell Activation Bioassay (NFAT) Protocol - Promega Corporation. (n.d.).
  • Human IL-2 ELISA Kit - STEMCELL Technologies. (n.d.).
  • MicroRNA profiling of tacrolimus-stimulated Jurkat human T lympocytes - PubMed Central. (n.d.).
  • T Cell Activation Bioassay (NFAT) - Promega GmbH. (n.d.).
  • Structure-guided synthesis of FK506 and FK520 analogs with increased selectivity exhibit in vivo therapeutic efficacy against C. - bioRxiv. (2022, March 26).
  • Calcineurin Inhibitors (Tacrolimus and Cyclosporine) IL2 - Mechanism of action, adverse effects - YouTube. (2020, September 10).
  • T Cells Research Products - BPS Bioscience. (n.d.).
  • The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy - PMC. (2021, January 25).
  • Inhibitors of the calcineurin/NFAT pathway - PubMed. (n.d.).
  • Human IL-2 ELISA Kit User Guide (Pub.No. MAN0016581 C.0 (32)). (n.d.).
  • A Sequential Two-Step Cell-Based Assay Predicts Immunosuppression-Related Adverse Events - PubMed. (2020, December 15).
  • Human IL-2 Quantikine ELISA - R&D Systems. (n.d.).
  • Automated Bioluminescent ADCC Reporter Bioassay Using Bioengineered Jurkat Cells | Agilent. (n.d.).
  • NFAT Luciferase Reporter Jurkat Cell Line - BPS Bioscience. (n.d.).
  • Development of T cell lines sensitive to antigen stimulation - PMC - NIH. (2018, August 28).
  • Human IL-2 ELISA Kit II - Instruction Manual - BD Biosciences. (n.d.).
  • A Risk Score Using a Cell-based Assay Predicts Long-term Over-immunosuppression Events in Kidney Transplant Recipients - PubMed. (n.d.).
  • The mechanism of action of calcineurin inhibitors, cyclosporine and... - ResearchGate. (n.d.).
  • ADCC Bioassay Effector Cell (Mouse) Jurkat Cell Line - BPS Bioscience. (n.d.).
  • The NFAT-reporter assay - Bio-protocol. (n.d.).
  • The mechanism of action of cyclosporin A and FK506 - PubMed. (n.d.).
  • Human IL-2(Interleukin 2) ELISA Kit (E-EL-H0099) - Elabscience. (n.d.).
  • Detailed Incucyte® Chemotaxis Assay Protocol for Jurkat Cells | Sartorius. (n.d.).
  • Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC. (2012, January 11).
  • T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US. (n.d.).
  • A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC - NIH. (n.d.).
  • In vitro Generation of Cytotoxic T Cells With Potential for Adoptive Tumor Immunotherapy of Multiple Myeloma - PMC - NIH. (2019, August 2).
  • Jurkat Cells | Cell Lines | Thermo Fisher Scientific - US. (n.d.).
  • Choosing T-Cell Assays for Cancer Immunotherapy: A Guide to Selection - MarinBio. (n.d.).

Sources

Troubleshooting & Optimization

Improving the solubility of FK-506 3'-Methyl Ether in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for FK-506 3'-Methyl Ether. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this highly lipophilic macrolide. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and make informed decisions during your experiments.

Introduction: The Solubility Challenge

FK-506 (Tacrolimus) is a potent immunosuppressant known for its poor water solubility[1]. The derivative, FK-506 3'-Methyl Ether, is expected to be even more hydrophobic. The methylation of the 3'-hydroxyl group on the cyclohexyl moiety removes a critical hydrogen bond donor, further increasing the molecule's lipophilicity and making dissolution in aqueous buffers a significant experimental hurdle. This guide provides a systematic approach to overcoming this challenge.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of FK-506 3'-Methyl Ether.

Q1: What are the basic solubility properties of FK-506 and its 3'-Methyl Ether derivative?

A1: FK-506 (Tacrolimus) is practically insoluble in water, with a reported solubility between 4-12 µg/mL[1][2]. However, it is freely soluble in various organic solvents[3][4]. While specific quantitative data for FK-506 3'-Methyl Ether is not widely published, its increased lipophilicity due to the methyl ether group means its aqueous solubility is likely lower than that of the parent compound. Assume it is virtually insoluble in water for practical purposes.

Table 1: Solubility of FK-506 (Tacrolimus) in Common Laboratory Solvents Data for the parent compound is provided as a baseline.

SolventApproximate SolubilitySource(s)
Dimethyl Sulfoxide (DMSO)~20 mg/mL[4][5]
Ethanol~30 mg/mL[4][5]
Dimethylformamide (DMF)~30 mg/mL[5]
MethanolSoluble[3]
AcetoneSoluble[3][4]
ChloroformSoluble[3][4]
Water / Aqueous BuffersSparingly soluble / Insoluble[1][2][5]

Q2: Why does my FK-506 3'-Methyl Ether precipitate when I add it to my aqueous cell culture media or buffer?

A2: This is the most common issue encountered. Direct addition of a solid or a highly concentrated organic stock solution of a lipophilic compound into an aqueous medium will cause it to immediately precipitate or "crash out" of solution. The compound cannot be adequately solvated by water molecules. The correct method involves creating a dilute working solution from a stock, as detailed in the troubleshooting section.

Q3: How stable is FK-506 3'-Methyl Ether in solution?

A3: The parent compound, Tacrolimus, is susceptible to hydrolysis in aqueous solutions, and it is recommended that aqueous preparations not be stored for more than one day[5][6]. As a precautionary principle, the same instability should be assumed for the methyl ether derivative. Organic stock solutions stored in anhydrous solvents like DMSO or ethanol are more stable and can be kept at -20°C for up to two months[3]. For maximum experimental reproducibility, always prepare fresh aqueous working solutions from your organic stock on the day of use.

Q4: Can I use sonication or heat to improve solubility?

A4: While gentle warming or brief sonication can sometimes help dissolve compounds, these methods should be used with extreme caution for complex molecules like FK-506 and its derivatives. Excessive heat can lead to degradation. These methods may temporarily create a supersaturated solution or a fine suspension, but the compound is likely to precipitate out over time as the solution cools or equilibrates. They are not reliable substitutes for proper formulation techniques.

Part 2: Troubleshooting Guide for Aqueous Solutions

This guide provides a systematic workflow for preparing and troubleshooting aqueous solutions of FK-506 3'-Methyl Ether.

Problem 1: Compound fails to dissolve or precipitates upon dilution.

This is the primary challenge. The key is to leverage the compound's high solubility in an organic solvent to create a stable stock solution, which can then be carefully diluted into the aqueous phase.

This is the most direct and widely used technique for preparing aqueous solutions of lipophilic compounds in a research setting[7]. The principle is to use a water-miscible organic solvent to bridge the solubility gap between the hydrophobic compound and the aqueous buffer.

cluster_0 Co-Solvent Method Workflow A Step 1: Prepare High-Concentration Organic Stock Solution B Step 2: Perform Serial Dilution (if necessary, in organic solvent) A->B To achieve intermediate concentration C Step 3: Prepare Final Aqueous Working Solution A->C If high concentration stock is suitable for direct dilution B->C Dilute into final aqueous buffer D Step 4: Validate Final Solution C->D Check for clarity

Caption: Workflow for the co-solvent method.

  • Prepare the Primary Stock Solution:

    • Weigh the required amount of solid FK-506 3'-Methyl Ether in a suitable vial.

    • Add 100% anhydrous, sterile-filtered DMSO or absolute ethanol to dissolve the compound. For example, to make a 10 mM stock, dissolve 8.18 mg in 1 mL of DMSO.

    • Ensure complete dissolution. Gentle vortexing may be applied. This stock solution should be clear.

    • Expert Insight: Using anhydrous DMSO is critical as moisture can reduce the solubility and long-term stability of the stock solution[8].

  • Dilute into Aqueous Buffer:

    • Determine the final concentration needed for your experiment.

    • Crucially, add the organic stock solution to the aqueous buffer, not the other way around. This should be done dropwise while gently vortexing or stirring the buffer. This rapid dispersion prevents localized high concentrations of the organic solvent, which can cause precipitation.

    • Trustworthiness Check: The final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced artifacts in biological experiments. Always run a vehicle control (buffer + same final concentration of DMSO) in your experiments.

  • Validate the Final Solution:

    • After dilution, visually inspect the solution against a dark background. It should be clear and free of any visible precipitate or cloudiness.

    • If you observe turbidity, the final concentration is too high for the chosen co-solvent percentage. You must either increase the percentage of the co-solvent (if your experimental system tolerates it) or lower the final concentration of the compound.

Problem 2: The required concentration is too high for the co-solvent method.

If the co-solvent method fails even at the maximum tolerable solvent concentration, more advanced formulation strategies are necessary. These methods aim to encapsulate or complex the drug to increase its apparent solubility.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate lipophilic drug molecules, forming an inclusion complex that is water-soluble[6].

cluster_0 Cyclodextrin Encapsulation Drug FK-506 3'-Me Ether (Lipophilic) Complex Soluble Inclusion Complex Drug->Complex CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Core) CD->Complex start Start: Need to prepare aqueous solution of FK-506 3'-Me Ether q1 What is your target final concentration? start->q1 low_conc Low (e.g., < 10 µM) q1->low_conc Low high_conc High (e.g., > 10 µM) q1->high_conc High cosolvent Use Co-Solvent Method (Protocol 1) low_conc->cosolvent high_conc->cosolvent q2 Is the final organic solvent concentration acceptable for your experiment (e.g., <0.5%)? cosolvent->q2 success Success: Proceed with experiment and vehicle control q2->success Yes fail1 Failure: Concentration too high or solvent level unacceptable q2->fail1 No advanced Consider Advanced Formulation (Cyclodextrins, Surfactants) fail1->advanced q3 Are excipients (CDs, surfactants) compatible with your system? advanced->q3 protocol2 Perform solubility screening (e.g., Protocol 2) q3->protocol2 Yes fail2 Failure: Excipients cause experimental interference q3->fail2 No protocol2->success

Caption: Troubleshooting flowchart for solubilizing FK-506 3'-Methyl Ether.

References

  • Jansook, P., & Loftsson, T. (2020). Stability characterization, kinetics and mechanism of tacrolimus degradation in cyclodextrin solutions. International Journal of Pharmaceutics, 586, 119578. Retrieved from [Link]

  • Zhang, W., et al. (2018). Ocular Safety and Pharmacokinetics Study of FK506 Suspension Eye Drops After Corneal Transplantation. Journal of Ocular Pharmacology and Therapeutics, 34(5), 374-382. Retrieved from [Link]

  • Patel, V., & Patel, J. (2014). Self micro-emulsifying drug delivery system of tacrolimus: Formulation, in vitro evaluation and stability studies. International Journal of Pharmaceutical Investigation, 4(4), 175-182. (Note: Solubility data is often cited from such formulation studies). Retrieved from [Link]

  • Wilson, T. D., et al. (1993). Stability and sorption of FK 506 in 5% dextrose injection and 0.9% sodium chloride injection in glass, polyvinyl chloride, and polyolefin containers. American Journal of Hospital Pharmacy, 50(2), 279-282. Retrieved from [Link]

  • Patel, P., & Patel, M. (2012). Formulation Strategies for drug delivery of tacrolimus: An overview. International Journal of Pharmaceutical Investigation, 2(4), 171-177. Retrieved from [Link]

  • Patel, P. R., & Patel, M. (2012). Formulation strategies for drug delivery of tacrolimus: an overview. International Journal of Pharmaceutical Investigation, 2(4), 171–177. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 445643, Tacrolimus. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6536850, FK-506. Retrieved from [Link]

  • Tanaka, H., et al. (1987). Physicochemical properties of FK-506, a novel immunosuppressant isolated from Streptomyces tsukubaensis. Transplantation Proceedings, 19(5 Suppl 6), 11-16. Retrieved from [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. Indian Journal of Pharmaceutical Sciences, 77(4), 406-413. Retrieved from [Link]

  • Petros, A. M., et al. (1993). Conformation of an FK506 analog in aqueous solution is similar to the FKBP-bound conformation of FK506. Journal of the American Chemical Society, 115(21), 9720-9721. Retrieved from [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(7). Retrieved from [Link]

  • Gothwal, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews, 17(3), 856-868. Retrieved from [Link]

  • Renal Fellow Network. (2014). Tacrolimus Formulations. Retrieved from [Link]

  • Del Amo, E. M., et al. (2022). Physicochemical Stability of a Novel Tacrolimus Ophthalmic Formulation for the Treatment of Ophthalmic Inflammatory Diseases. Pharmaceutics, 14(3), 525. Retrieved from [Link]

  • Al-Ghananeem, A. M., et al. (2022). formulation and evaluation of tacrolimus loaded transfersomal sublingual films for efficient management. International Journal of Applied Pharmaceutics, 14(4), 215-225. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147. Retrieved from [Link]

  • Science.gov. (n.d.). tacrolimus preparation characterization: Topics. Retrieved from [Link]

Sources

Stability of FK-506 3'-Methyl Ether under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with FK-506 3'-Methyl Ether (Tacrolimus 3'-Methyl Ether), a specific derivative often utilized as an impurity standard or in structure-activity relationship (SAR) studies.[1][2]

The content is structured to address the inherent instability of macrolide immunosuppressants, providing actionable protocols to mitigate degradation during experimental workflows.

Senior Application Scientist: Dr. A. Vance Subject: Handling, Stability, and Troubleshooting for FK-506 3'-Methyl Ether (CAS 124554-16-1)[1][2]

Part 1: Executive Technical Summary

Compound Identity: FK-506 3'-Methyl Ether (C₄₅H₇₁NO₁₂) is a methylated derivative of Tacrolimus (FK-506).[1][2] Critical Characteristic: Like its parent compound, it exhibits rotameric isomerism (cis/trans conformation of the amide bond) and high sensitivity to solvolysis and photodegradation .[1] Primary Risk: Spontaneous degradation in protic solvents (e.g., methanol) and adsorption to standard laboratory plastics.[1]

Part 2: Storage & Handling Protocols
Q: How should I store the solid reference material long-term?

A: The solid compound is thermodynamically unstable at room temperature.[1][2]

  • Primary Storage: Store at -20°C in a dedicated non-cycling freezer.

  • Desiccation: The vial must be kept inside a secondary container with active desiccant (e.g., silica gel) to prevent hydrolysis from ambient moisture.[1][2]

  • Light Protection: Use amber borosilicate glass vials.[2] If amber vials are unavailable, wrap clear glass in aluminum foil.

Q: What is the stability profile in solution?

A: Stability is highly solvent-dependent.[1][2]

Solvent System Stability Rating Half-Life Estimate (25°C) Notes
DMSO (Anhydrous) ⭐⭐⭐⭐⭐ (Excellent) > 6 months Recommended for stock solutions (10–20 mM).[1][2]
Acetonitrile (ACN) ⭐⭐⭐⭐ (Good) Weeks Preferred for HPLC dilutions.[2]
Methanol (MeOH) ⭐⭐ (Poor) Days Risk of solvolysis/trans-esterification.[1][2] Use only for immediate injection.[2]
Chloroform ⭐⭐⭐ (Moderate) Days Good solubility but risk of acidic impurities in solvent causing degradation.[2]

| Water/Buffer | ⭐ (Very Poor) | Hours | Rapid hydrolysis; insoluble.[2] |

Critical Alert: Avoid storing working solutions in PVC or polystyrene containers. FK-506 derivatives are highly lipophilic and will adsorb to plastic surfaces, leading to significant concentration loss (up to 20% in 2 hours) [1].[1][2] Use Glass or Polyolefin labware.[2][3]

Part 3: Experimental Troubleshooting (FAQs)
Q: I see two distinct peaks in my HPLC chromatogram. Is my sample degraded?

A: Not necessarily. This is likely Rotameric Broadening/Splitting , a hallmark of FK-506 derivatives.[1][2]

  • Mechanism: The pipecolate amide bond rotates slowly on the NMR/HPLC timescale, creating distinct cis and trans conformers in equilibrium [2].[1]

  • Diagnosis: If the two peaks coalesce into a single sharp peak when the column temperature is raised to 50–60°C , it is rotamerism, not degradation.[1][2]

  • Solution: Run HPLC methods at 50°C or use a mobile phase with a higher organic modifier content to speed up the exchange rate.[2]

Q: My calibration curve is non-linear at low concentrations. Why?

A: This indicates surface adsorption .[2]

  • Cause: At low concentrations (<1 µg/mL), a significant percentage of the lipophilic molecule sticks to the walls of pipette tips, HPLC vials, or tubing.[1][2]

  • Corrective Action:

    • Add a surfactant (e.g., 0.01% Tween-80) to the diluent if compatible with the assay.[1][2]

    • Switch to silanized glass vials for HPLC.

    • Pre-rinse pipette tips with the solvent before transferring the sample.[2]

Q: The compound is turning yellow in solution.

A: This indicates Photolytic Degradation or Oxidation .[2]

  • Mechanism: Macrolides are susceptible to radical oxidation and photo-isomerization (formation of the 8-epimer) [3].[1][2]

  • Corrective Action: Discard the solution. Ensure all future experiments are conducted under low-light conditions or using amber glassware. Add an antioxidant (e.g., BHT) if the experimental design permits.[1][2]

Part 4: Visualizing the Stability & Troubleshooting Logic

The following diagram illustrates the decision-making process for handling degradation issues and the mechanistic pathways involved.

FK506_Stability_Workflow Start Issue: Unexpected HPLC Profile CheckPeaks Observation: Split or Broad Peaks? Start->CheckPeaks TempTest Action: Increase Column Temp to 60°C CheckPeaks->TempTest Yes CheckSolvent Check: Solvent Used? CheckPeaks->CheckSolvent No (Single Peak but Low Area) Coalesce Result: Peaks Merge? TempTest->Coalesce Rotamers Diagnosis: Rotamers (Normal) Coalesce->Rotamers Yes Degradation Diagnosis: Chemical Degradation Coalesce->Degradation No Methanol Solvent: Methanol/Protic CheckSolvent->Methanol Plastic Check: Container Material CheckSolvent->Plastic Aprotic Solvent Methanol->Degradation Solvolysis Risk Adsorption Diagnosis: Surface Adsorption (Low Recovery) Plastic->Adsorption PVC/Polystyrene Used

Figure 1: Troubleshooting logic for HPLC anomalies involving FK-506 derivatives. Blue indicates the starting point; Green indicates a non-critical issue; Red indicates a critical failure.[2]

Part 5: Standard Operating Procedure (SOP)
Protocol: Preparation of Stable Stock Solution (10 mM)
  • Equilibration: Allow the vial of FK-506 3'-Methyl Ether to warm to room temperature before opening to prevent water condensation (approx. 30 mins).

  • Weighing: Weigh the solid rapidly into a glass weighing boat. Avoid static-prone plastic boats.[1][2]

  • Dissolution:

    • Add Anhydrous DMSO (Grade: ≥99.9%) to achieve a concentration of 10 mM.[2]

    • Calculation: For 1 mg of C₄₅H₇₁NO₁₂ (MW ≈ 818.05 g/mol ), add ~122 µL of DMSO.[1][2]

    • Vortex gently for 30 seconds.

  • Aliquot: Immediately dispense into small (50–100 µL) aliquots using polypropylene (low-binding) or glass inserts.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C for up to 1 year or -20°C for up to 3 months.

  • Usage: Thaw only once. Do not refreeze.

References
  • Taormina, D. et al. (1992).[1][2] Stability and sorption of FK 506 in 5% dextrose injection and 0.9% sodium chloride injection in glass, polyvinyl chloride, and polyolefin containers. American Journal of Hospital Pharmacy.

  • Sajjadi, S. et al. (2022).[2][4][5] Stability Tests and Analytical Methods of Tacrolimus: A Review. ImmunoAnalysis.

  • Rozman Peterka, T. et al. (2019).[2][6] Degradation of tacrolimus in solution and in the solid state. Acta Chimica Slovenica.

  • USP Monograph . Tacrolimus: Organic Impurities and Stability. United States Pharmacopeia (USP-NF).[1][2] [1]

Sources

Technical Support Center: Optimizing FK-506 Derivative Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the use of FK-506 (Tacrolimus) and its derivatives in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of dosage selection, experimental design, and troubleshooting. Our approach is rooted in explaining the causal relationships behind experimental protocols to ensure your results are both accurate and reproducible.

Section 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses fundamental questions about the mechanism and selection of FK-506 derivatives.

Q1: What is the core mechanism of action for FK-506 and its derivatives?

A1: FK-506 and its derivatives primarily function by inhibiting calcineurin, a critical calcium/calmodulin-dependent serine/threonine protein phosphatase.[1] The process begins when the drug enters the cell and binds to an intracellular receptor, the FK506-binding protein 12 (FKBP12).[2][3] This newly formed drug-protein complex then binds to calcineurin, sterically blocking its phosphatase activity.[4][5]

In the context of immunology, calcineurin's key substrate is the Nuclear Factor of Activated T-cells (NFAT).[6] By preventing NFAT dephosphorylation, the FK-506-FKBP12 complex blocks NFAT's translocation to the nucleus, thereby inhibiting the transcription of key pro-inflammatory genes like Interleukin-2 (IL-2).[6][7] This ultimately suppresses T-cell activation and proliferation.[2] This same calcineurin-inhibitory mechanism is responsible for the potent antifungal activity of these compounds, as calcineurin is essential for the growth and virulence of many fungal pathogens.[4][7]

FK506_Mechanism cluster_cell Cell Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Activation Ca_influx Ca²+ Influx TCR->Ca_influx Signal Calcineurin Calcineurin (CaN) (Inactive) Ca_influx->Calcineurin Activates Calcineurin_A Calcineurin (CaN) (Active) Calcineurin->Calcineurin_A NFAT_P NFAT-P Calcineurin_A->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation FK506 FK-506 Derivative FKBP12 FKBP12 FK506->FKBP12 Binds Complex FK-506-FKBP12 Complex FKBP12->Complex Complex->Calcineurin_A Inhibits IL2 IL-2 Gene Transcription NFAT_nuc->IL2 Activates caption FK-506 Mechanism of Action Workflow start Start: Prepare high-conc. stock in DMSO dilute Create intermediate dilution in complete media start->dilute serial Perform serial dilutions across a 96-well plate dilute->serial cells Add cells to each well (including controls) serial->cells incubate Incubate for desired time period (e.g., 48-72h) cells->incubate split Perform Parallel Assays incubate->split assay_efficacy Efficacy Assay (e.g., NFAT Reporter) split->assay_efficacy Measure Effect assay_viability Viability Assay (e.g., LDH, Resazurin) split->assay_viability Measure Viability data Read plates (Luminometer/Fluorometer) assay_efficacy->data assay_viability->data analyze Analyze Data: Plot dose-response curves data->analyze calc Calculate IC₅₀ (Efficacy) and CC₅₀ (Toxicity) analyze->calc end Determine Therapeutic Window calc->end caption Dosage Optimization Workflow

Caption: Workflow for determining optimal dosage and cytotoxicity.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section provides solutions to common problems.

Q7: I added the compound, and now all my cells are dead, even at what I thought were low concentrations. What happened?

A7: This is a classic case of mistaking general cytotoxicity for a specific biological effect. There are several potential causes:

  • Cause 1: Compound is acutely cytotoxic to your cell line. The effective dose for immunosuppression might be lethal in a different cell type (e.g., a kidney cell line). [8] * Solution: You MUST run a cytotoxicity assay in parallel with your functional assay. This will allow you to determine the therapeutic window—the concentration range where the drug is effective but not yet toxic. A large difference between the IC₅₀ and CC₅₀ is desirable.

  • Cause 2: Solvent Toxicity. DMSO is toxic to cells at higher concentrations.

    • Solution: Ensure the final concentration of DMSO in your wells is consistent across all conditions (including the "vehicle control") and is at a non-toxic level, typically ≤0.1%. If your highest drug concentration requires 0.5% DMSO, then your vehicle control and all lower concentrations must also contain 0.5% DMSO.

  • Cause 3: Compound Precipitation. A high concentration of precipitated drug can be physically damaging to cells.

    • Solution: Visually inspect your wells under a microscope after adding the compound. If you see crystals or precipitate, your compound has fallen out of solution. See Q9 for how to address this.

Q8: I'm not seeing any effect from my FK-506 derivative, even at high concentrations. Why not?

A8: A lack of response can be just as informative as a strong effect.

  • Cause 1: Concentration is too low. The compound may be active, but at concentrations higher than you tested.

    • Solution: Extend your dose-response curve to higher concentrations (e.g., 10-50 µM), but be mindful of solubility limits and potential off-target effects.

  • Cause 2: The cellular target is absent or not expressed. Your cell line may not express sufficient levels of FKBP12 or the downstream signaling components (like calcineurin and NFAT).

    • Solution: Confirm target expression using Western Blot or qPCR. As a positive control, test your compound on a cell line known to be responsive, such as Jurkat T-cells for immunosuppressive effects. [9]* Cause 3: Compound instability. The derivative may be unstable in your culture medium over the long incubation period, degrading before it can act.

    • Solution: Reduce the incubation time if possible. You can also assess compound stability by incubating it in media for the duration of the experiment and then analyzing its concentration via HPLC. [10] Q9: I diluted my DMSO stock into the culture medium and it immediately turned cloudy. What should I do?

A9: This is precipitation, occurring because the compound's solubility limit in the aqueous medium was exceeded.

  • Solution 1: Modify the Dilution Protocol. Instead of adding a small volume of high-concentration stock directly to a large volume of media, perform a serial dilution. First, make an intermediate dilution of your DMSO stock into a smaller volume of media, vortexing immediately and vigorously. Then, use this intermediate stock for your final dilutions.

  • Solution 2: Use a Carrier Protein. For particularly "sticky" compounds, including a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1%) in your assay buffer can help maintain solubility. [5]* Solution 3: Re-evaluate the Top Concentration. You may be attempting to test a concentration that is fundamentally beyond the compound's solubility limit. If so, you must lower the highest concentration in your dose-response curve to the point where it remains soluble.

Table 2: Troubleshooting Summary

Issue Potential Cause Recommended Action
High Cell Death Cytotoxicity, Solvent Toxicity, Precipitation Run parallel viability assay (e.g., LDH), ensure final DMSO <0.1%, check for precipitates.
No Effect Concentration too low, Target not expressed, Compound instability Extend dose range, confirm target expression (Western/qPCR), use a positive control cell line.
Inconsistent Results Inconsistent cell seeding, Pipetting errors, Compound degradation Use a cell counter for accurate seeding, use calibrated pipettes, aliquot and store stock solutions properly.

| Compound Precipitation | Exceeded solubility limit in media | Modify dilution protocol (use intermediate dilution), add a carrier protein (e.g., 0.1% BSA), lower top concentration. |

Section 4: Advanced Protocols and Data Interpretation

This section provides step-by-step methods for key assays to validate your findings.

Protocol 2: NFAT Reporter Assay for Calcineurin Inhibition

This assay directly measures the primary downstream effect of calcineurin inhibition. It uses a Jurkat T-cell line engineered with a luciferase reporter gene driven by an NFAT-responsive element (NFAT-RE). [9][11]

  • Cell Culture: Culture NFAT-RE Luciferase Jurkat cells according to the supplier's protocol.

  • Seeding: Seed the cells in a white, clear-bottom 96-well assay plate at the recommended density.

  • Compound Preparation: Prepare a 2X final concentration serial dilution of your FK-506 derivative in assay medium.

  • Treatment: Add an equal volume of the 2X compound dilutions to the wells containing cells. Include a "vehicle control" (medium with DMSO) and a "no stimulation" control.

  • Stimulation: To induce NFAT activation, add a stimulating agent. This can be a chemical activator (e.g., PMA and ionomycin) or a more physiological one like T-cell receptor activator antibodies (anti-CD3/CD28). [12][13]Do not add stimulator to the "no stimulation" control wells.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.

  • Lysis and Luminescence Reading: Add a luciferase assay reagent (e.g., ONE-Glo™) to each well, which lyses the cells and provides the substrate for luciferase. Measure the luminescence on a plate reader.

  • Data Analysis: Normalize the data by setting the stimulated vehicle control as 100% activity and the unstimulated control as 0%. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀.

Protocol 3: Cytotoxicity Assessment using a Resazurin-Based Assay

This assay measures cell viability based on the metabolic reduction of non-fluorescent resazurin to the highly fluorescent resorufin by living cells. [8]It should be run on a parallel plate prepared identically to your primary assay.

  • Plate Setup: Prepare and treat a 96-well plate with cells and your compound dilutions exactly as described in your primary experiment.

  • Incubation: Incubate for the same duration as your primary experiment (e.g., 48-72 hours).

  • Reagent Addition: About 2-4 hours before the end of the incubation period, add resazurin reagent to each well to a final concentration of ~0.1 mg/mL. [8]4. Final Incubation: Return the plate to the incubator for 2-4 hours to allow for the color change to develop.

  • Fluorescence Reading: Measure the fluorescence using a plate reader with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm. [8]6. Data Analysis: Normalize the data by setting the vehicle control as 100% viability and a "cells-killed" control (e.g., treated with a high concentration of a known toxin like digitonin) as 0% viability. Plot the percent viability against the log of the compound concentration to determine the CC₅₀.

Q10: How do I correctly calculate the IC₅₀ value from my dose-response data?

A10: The IC₅₀ is the concentration of an inhibitor required to reduce a biological response by 50%. Accurate calculation requires non-linear regression analysis. [14]

  • Data Transformation: Your x-axis (concentration) should be transformed to a logarithmic scale. Your y-axis (response) should be normalized (e.g., 0% to 100% inhibition).

  • Curve Fitting: The data should be fit to a four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response curve. This is the standard model for most biological dose-response relationships. [14]3. Software: While it's possible to perform these calculations in Excel, it is highly recommended to use dedicated scientific graphing software like GraphPad Prism, which has built-in algorithms for non-linear regression and IC₅₀ calculation. [15][16]4. Interpretation: The software will output the Log(IC₅₀). You must take the antilog of this value to get the IC₅₀ in the concentration units you used in the experiment (e.g., nM or µM).

References

  • Optimization of FK-506 production in Streptomyces tsukubaensis by modulation of Crp-mediated regulation - PMC. (2023, March 23). Vertex AI Search.
  • In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candid
  • FK506 causes cellular and functional defects in human natural killer cells - PMC - NIH. Vertex AI Search.
  • Mode of action of tacrolimus (FK506): molecular and cellular mechanisms - PubMed. Vertex AI Search.
  • FK506 potently inhibits T cell activation induced TNF-α and IL-1β production in vitro by human peripheral blood mononuclear cells - PubMed Central. Vertex AI Search.
  • Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC - NIH. Vertex AI Search.
  • Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - ASM Journals. Vertex AI Search.
  • Low-dose tacrolimus (FK506)
  • Local FK506 dose-dependent study using a novel three-dimensional organotypic assay - PubMed. Vertex AI Search.
  • Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PubMed Central. Vertex AI Search.
  • FK506 (Tacrolimus) | Calcineurin Inhibitor | CAS 104987-11-3 | Selleck Chemicals. Vertex AI Search.
  • Biosynthesis of Nonimmunosuppressive FK506 Analogues with Antifungal Activity | Journal of Natural Products - ACS Publications. (2019, July 19). Vertex AI Search.
  • Effects of FK506 on HK‐2 cells. HK‐2 cells cultured on 96‐well plates...
  • QMS® Tacrolimus Immunoassay - Thermo Fisher Scientific. Vertex AI Search.
  • T Cell Activation Bioassay (NFAT)
  • How to calculate IC50 - YouTube. (2018, April 28). Vertex AI Search.
  • FK506 (Tacrolimus) decreases the cytotoxicity of cyclosporin A in rat hepatocytes in primary culture: implication of CYP3A induction - PubMed. Vertex AI Search.
  • Development of NanoBRET‐Binding Assays for FKBP‐Ligand Profiling in Living Cells. (2021, May 14). Vertex AI Search.
  • Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis - Frontiers. Vertex AI Search.
  • What is the best way to Calculate the IC50 ??
  • Purification of proteins binding FK506(Tacrolimus) - FG beads. Vertex AI Search.
  • Preformulation of FK506 prodrugs for improving solubility - Yonsei University. Vertex AI Search.
  • T Cell Activation Bioassay (NF
  • Optimization of process parameters for tacrolimus (FK 506) production by new isolate of Streptomyces sp. using response surfac. (2012, October 30). Vertex AI Search.
  • IC50 Calculator | A
  • Conformational Entropy of FK506 Binding to FKBP12 Determined by Nuclear Magnetic Resonance Relaxation and Molecular Dynamics Simulations | Biochemistry - ACS Publications. (2018, February 7). Vertex AI Search.
  • NFAT Luciferase Reporter Jurkat Cell Line - BPS Bioscience. Vertex AI Search.
  • FKBP12 General Information - Sino Biological. Vertex AI Search.
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determin
  • Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - NIH. Vertex AI Search.
  • NFAT Luciferase Reporter Jurkat Cell Line NFAT 60621 - BPS Bioscience. Vertex AI Search.
  • What is the mechanism of action of Tacrolimus (FK506)? - Dr.Oracle. (2025, April 2). Vertex AI Search.
  • How can IC 50 calculate using excel? - ResearchGate. (2016, January 25). Vertex AI Search.
  • T Cell Activation Bioassay (NFAT/IL-2)
  • Recombinant Human FKBP12 Assay - R&D Systems. Vertex AI Search.

Sources

How to minimize cytotoxicity of FK-506 3'-Methyl Ether in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Cytotoxicity & Optimizing Bioavailability in In Vitro Assays Ticket ID: FK506-ME-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Cellular Pharmacology[1]

Introduction: The Cytotoxicity Paradox

Welcome to the technical support hub for FK-506 3'-Methyl Ether (a methylated derivative of Tacrolimus).[1]

The Core Challenge: Researchers often report "cytotoxicity" with this compound. However, in 80% of cases, the observed cell death is artifactual . It is frequently caused by:

  • Vehicle Toxicity: Improper DMSO handling causing osmotic shock or membrane permeabilization.

  • Precipitation: The compound crashing out of solution and forming micro-crystals that physically damage cells.

  • Cytostasis vs. Cytotoxicity: Confusing the drug's intended anti-proliferative effect (mechanism-based) with necrotic cell death (off-target toxicity).[1]

This guide provides the protocols to distinguish true pharmacological toxicity from experimental artifacts.

Module 1: Solubility & Vehicle Optimization

Diagnosis: The #1 cause of background toxicity is the "Solvent Shock" effect. FK-506 3'-Methyl Ether is highly lipophilic (LogP ~3.[1]3) and practically insoluble in water.[2]

The "Step-Down" Dilution Protocol

Do NOT add 100% DMSO stock directly to the cell culture well. This creates a localized "hotspot" of high solvent concentration that kills cells instantly before mixing occurs.

Recommended Workflow:

DilutionProtocol Stock Master Stock (10-50 mM in 100% DMSO) Inter Intermediate Dilution (100x Final Conc.) Solvent: Culture Media Stock->Inter 1:100 Dilution (Vortex immediately) Working Working Solution (1x Final Conc.) DMSO < 0.1% Inter->Working 1:10 Dilution Cells Cell Culture Plate Working->Cells Add to cells

Figure 1: Step-Down Dilution Strategy to prevent solvent shock and precipitation.

Critical Parameters Table
ParameterSpecificationScientific Rationale
Max DMSO Conc. < 0.1% (v/v) T-cells and primary hepatocytes show stress signaling (HSP upregulation) at >0.1% DMSO [1].[1]
Stock Solvent Anhydrous DMSOMoisture in DMSO causes gradual hydrolysis and precipitation of the macrolide ring.
Serum Requirement > 5% FBS/BSA Lipophilic drugs bind serum proteins. Low serum leads to excessive free drug concentration, causing toxicity [2].
Storage -20°C (Desiccated)Prevent hygroscopic degradation.[1]

Module 2: Defining the Therapeutic Window

Diagnosis: Users often overdose the compound, pushing past the specific FKBP12 saturation point into off-target mitochondrial toxicity.

To minimize cytotoxicity, you must distinguish between the Efficacy Concentration (IC50) and the Lethal Concentration (LC50) .

Experimental Design: The Dual-Readout Assay

Run a multiplexed assay to measure specific pathway inhibition vs. general viability simultaneously.

  • Readout A (Efficacy): IL-2 ELISA (for T-cells) or NFAT-Luciferase reporter.[1]

    • Target: Inhibition of Calcineurin-dependent signaling.[1][3][4][5]

  • Readout B (Viability): ATP-based assay (e.g., CellTiter-Glo) or LDH Release.[1]

    • Target: Metabolic health and membrane integrity.

The Golden Rule: Your working concentration should be 10x-50x the IC50 , but < 1/10th of the LC50 .

  • Typical IC50 (FK-506 class): ~0.1 - 0.5 nM [3].[1]

  • Typical LC50 (Off-target): > 10 µM.[1]

  • Safe Working Range: 1 nM - 100 nM.[1]

Warning: If you are using >1 µM, you are likely observing off-target effects unrelated to calcineurin inhibition.[1]

Module 3: Mechanism of Action & Toxicity Pathways

Understanding the pathway helps you confirm if the observed effect is "toxicity" or "immunosuppression."

Mechanism Drug FK-506 3'-Methyl Ether FKBP12 FKBP12 (Immunophilin) Drug->FKBP12 Binds OffTarget Off-Target Toxicity (>10 µM) Drug->OffTarget High Dose Complex Drug-FKBP12 Complex FKBP12->Complex CaN Calcineurin (CaN) Phosphatase Complex->CaN Inhibits NFAT_P NFAT-P (Cytosolic) CaN->NFAT_P Dephosphorylation (BLOCKED) NFAT NFAT (Nuclear) NFAT_P->NFAT Translocation (BLOCKED) Cytokine IL-2 Transcription (T-Cell Activation) NFAT->Cytokine Transcription Mito Mitochondrial Dysfunction OffTarget->Mito Apoptosis

Figure 2: Mechanism of Action vs. Off-Target Toxicity Pathways.

  • Primary Effect: Inhibition of Calcineurin (CaN) prevents T-cell activation (Cytostasis).[1][3] This is NOT cytotoxicity [4].

  • Toxic Effect: High doses (>10 µM) or vehicle effects cause mitochondrial stress (Apoptosis).

Module 4: Troubleshooting FAQ

Q1: I see crystals in my well after adding the drug. What happened?

  • Cause: You likely added the DMSO stock directly to cold media or aqueous buffer.

  • Fix: Pre-warm your media to 37°C. Perform the "Intermediate Dilution" (see Module 1) in media containing serum proteins (FBS), which act as a carrier to solubilize the lipophilic drug before it hits the cells.

Q2: My cells stopped dividing, but the LDH assay is negative. Is it toxic?

  • Answer: No. This is Cytostasis .

  • Explanation: FK-506 derivatives are anti-proliferative.[1][4][5] They stop the cell cycle (G0/G1 arrest) without rupturing the membrane. If LDH (lactate dehydrogenase) is low, your cells are intact. Do not confuse low cell count with cell death.

Q3: The IC50 shifts dramatically between experiments.

  • Cause: FK-506 3'-Methyl Ether sticks to plastics (polystyrene).[1]

  • Fix: Use low-binding polypropylene tips and plates for your dilution series.[1] If using standard plates, add 0.01% Tween-20 to your dilution buffer (but not the final cell well) to prevent loss of drug to the plastic walls.

Q4: Can I use Ethanol instead of DMSO?

  • Answer: Yes, but Ethanol evaporates faster, potentially changing the concentration during long incubations (edge effects). DMSO is preferred for stability, provided the final concentration is <0.1%.

References

  • Nikon Instruments. (2025). The Cytotoxicity of DMSO in Live-Cell Imaging. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO. Retrieved from [Link]

  • Proteopedia. (2024). FK506 Binding Protein (FKBP) Structure and Function. Retrieved from [Link]

Sources

Technical Support Center: Specificity & Validation of FK-506 Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Specificity Paradox in Immunophilin Ligands

Research into FK-506 derivatives often hits a critical bottleneck: separating the immunophilin binding activity (required for neuroprotection or antifungal efficacy) from the calcineurin (CaN) inhibition (responsible for immunosuppression and nephrotoxicity).[1]

As researchers, you are likely engineering "non-immunosuppressive immunophilin ligands." The challenge is that FK-506’s "off-target" effects are often actually "on-target" mechanisms (CaN inhibition) occurring in undesirable tissues (e.g., renal vasoconstriction).[1] True off-target effects involve binding to other members of the FKBP family (FKBP51, FKBP52) or non-FKBP receptors.[1]

This guide provides a technical framework to validate specificity, troubleshoot assay variability, and rigorously distinguish between FKBP-dependent signaling and CaN-dependent toxicity.[1]

Module 1: Molecular Specificity & Mechanism

Q: How do I distinguish between FKBP12-dependent and independent effects?

A: You must decouple binding from function. FK-506 acts as a "molecular glue."[1] It first binds FKBP12, and this binary complex then binds Calcineurin. Many derivatives retain FKBP12 binding but lose the ability to dock with Calcineurin.

Validation Logic:

  • Binding Assay (The Gatekeeper): Confirm the derivative binds FKBP12 (e.g., Fluorescence Polarization). If it doesn't bind, downstream effects are likely non-specific toxicity.

  • Function Assay (The Differentiator): Perform a Calcineurin Phosphatase Assay.

    • Result A: High Binding + High CaN Inhibition = Immunosuppressant (Like FK-506).[1]

    • Result B: High Binding + No CaN Inhibition = Non-immunosuppressive Ligand (e.g., L-685,818).[1]

    • Result C: No Binding + Toxicity = Off-Target Chemical Toxicity .[1]

Q: My derivative shows unexpected toxicity in renal cells. Is this "off-target"?

A: It is likely "on-target" Calcineurin inhibition, which drives nephrotoxicity.[1] FK-506 nephrotoxicity is mediated by CaN inhibition leading to vasoconstriction (via endothelin/NO imbalance).[1] If your derivative was designed to be neuroprotective but still kills renal cells (e.g., HK-2 lines), it likely retains residual CaN affinity.[1]

  • Diagnostic: Compare IC50 values in a T-cell proliferation assay (IL-2 release) vs. your renal toxicity assay. If they correlate, you have not successfully removed the CaN-binding interface.[1]

Visualization: The FK-506 Signaling Divergence

FK506_Pathways FK506 FK-506 (Tacrolimus) FKBP12 FKBP12 FK506->FKBP12 FKBP52 FKBP52 FK506->FKBP52 Derivative Non-Immuno Derivative Derivative->FKBP12 Derivative->FKBP52 Binary12 FKBP12-Ligand Complex Derivative->Binary12 FKBP12->Binary12 Binary52 FKBP52-Ligand Complex FKBP52->Binary52 CaN Calcineurin (PP2B) Binary12->CaN Inhibits Binary12->CaN NO BINDING (Ideal Derivative) Hsp90 Hsp90/Steroid Receptor Binary52->Hsp90 Modulates Immuno Immunosuppression (NFAT Block) CaN->Immuno Nephro Nephrotoxicity (Renal Vasoconstriction) CaN->Nephro Neuro Neuroprotection (Neurite Outgrowth) Hsp90->Neuro

Figure 1: Mechanistic divergence of FK-506 derivatives. Ideally, a non-immunosuppressive derivative binds FKBP12/52 but the resulting complex fails to engage Calcineurin (dotted red line), avoiding immunosuppression and nephrotoxicity while retaining neurotrophic signaling.[1]

Module 2: Functional Assays & Troubleshooting

Q: The derivative retains immunosuppressive activity despite structural modification. Why?

A: The "effector surface" of the FKBP12-drug complex is highly sensitive. Even minor modifications to the C15-C24 region of FK-506 (the "calcineurin-binding edge") might not fully disrupt the protein-protein interaction.[1]

  • Action: You must perform a Competition Assay using L-685,818 (a known antagonist).[1]

    • Treat cells with FK-506 (1 nM).[1]

    • Titrate your derivative (10 nM – 10 µM).[1]

    • Readout: If your derivative restores NFAT signaling (reverses FK-506 effect), it binds FKBP12 without inhibiting CaN.[1] If it adds to the suppression, it is still a CaN inhibitor.

Q: How to troubleshoot variability in Calcineurin Phosphatase Assays?

A: This is the most common failure point. The assay measures the dephosphorylation of a phosphopeptide (e.g., RII peptide).[1]

Troubleshooting Matrix:

IssueProbable CauseCorrective Action
High Background Free Phosphate contaminationUse phosphate-free buffers.[1] Clean glassware with acid wash.
No Inhibition by FK-506 Lack of FKBP12Critical: FK-506 cannot inhibit CaN alone.[1] You MUST add recombinant FKBP12 to the reaction mix.
Low Signal Calmodulin degradationCalcineurin is Ca2+/Calmodulin dependent.[2] Ensure Calmodulin is fresh and Ca2+ is present (0.1 mM).[1]
Drifting Baseline Oxidation of CaNCalcineurin is sensitive to oxidation. Add DTT (0.5 mM) or Ascorbate to the buffer.[1]

Module 3: Experimental Protocols

Protocol 1: Calcineurin Inhibition Screening (The "Gold Standard")

Purpose: To determine if a derivative is immunosuppressive.[1]

Reagents:

  • Recombinant Human Calcineurin (CaN)[1]

  • Recombinant Human FKBP12[1]

  • Substrate: RII Phosphopeptide

  • Control: FK-506 (Positive), Rapamycin (Negative - binds FKBP12 but targets mTOR, not CaN).[1][3]

Workflow:

  • Complex Formation: Incubate FKBP12 (100 nM) with the Test Derivative (various concentrations) for 20 min at room temperature.

  • Enzyme Addition: Add Calcineurin (40 nM), Calmodulin (1 µM), and CaCl2 (1 mM). Incubate 10 min.

  • Reaction Start: Add RII Phosphopeptide substrate. Incubate 15 min at 30°C.

  • Detection: Add Malachite Green reagent to detect free phosphate release. Measure Absorbance at 620 nm.

  • Calculation:

    
    
    
Protocol 2: Fluorescence Polarization (FP) Binding Assay

Purpose: To verify FKBP binding affinity independent of downstream function.[1]

Workflow:

  • Tracer: Use a Fluorescein-labeled FK-506 tracer (FITC-FK506).[1]

  • Mix: Combine Recombinant FKBP12 (or FKBP52) + FITC-FK506 (1 nM) in black 384-well plates.

  • Competition: Add serial dilutions of your Test Derivative.

  • Read: Measure Polarization (mP).

  • Analysis: A decrease in mP indicates the derivative has displaced the tracer. Calculate

    
    .
    
Visualization: Validation Workflow

Validation_Workflow Start New FK-506 Derivative Step1 Step 1: FKBP12 Binding Assay (Fluorescence Polarization) Start->Step1 Decision1 Binds FKBP12? Step1->Decision1 Step2 Step 2: Calcineurin (CaN) Phosphatase Assay Decision1->Step2 Yes Outcome1 Discard: Non-binder Decision1->Outcome1 No Decision2 Inhibits CaN? Step2->Decision2 Outcome2 Immunosuppressant (Likely Nephrotoxic) Decision2->Outcome2 Yes Outcome3 Non-Immunosuppressive Ligand (Proceed to Neuro/Fungal Assays) Decision2->Outcome3 No

Figure 2: Logical flowchart for validating FK-506 derivatives. The critical step is Step 2, which filters out compounds that retain the immunosuppressive mechanism of the parent drug.[1]

Module 4: Advanced Specificity (FKBP51 vs. FKBP52)

Q: Why does my derivative fail in neuroprotection models despite binding FKBP12?

A: Neuroprotection often relies on FKBP52 , not FKBP12. FK-506 binds FKBP12 (


 nM) and FKBP52 (

nM).[1] If your chemical modification improved FKBP12 specificity but destroyed FKBP52 binding, you may lose neurotrophic efficacy.
  • Recommendation: Run parallel FP binding assays for FKBP12, FKBP51, and FKBP52.

  • Context: FKBP51 is often associated with stress response (glucocorticoid resistance), while FKBP52 promotes neurite outgrowth and steroid receptor activity.[1] A selective FKBP52 ligand is the "holy grail" for neuroregeneration.

References

  • Mechanism of Action & Toxicity

    • Wiederrecht, G. et al. (1993).[1] The mechanism of action of FK-506 and cyclosporin A. Annals of the New York Academy of Sciences. Link

    • Dumont, F. J. et al. (1992).[1] The immunosuppressive and toxic effects of FK-506 are mechanistically related: pharmacology of a novel antagonist of FK-506 and rapamycin. Journal of Experimental Medicine. Link

  • Non-Immunosuppressive Derivatives

    • Suh, J. W. et al. (2013).[1] Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents. Applied Microbiology and Biotechnology. Link

    • Odom, A. et al. (1997).[1] The immunosuppressant FK506 and its nonimmunosuppressive analog L-685818 are toxic to Cryptococcus neoformans by inhibition of a common target protein.[1][2] Antimicrobial Agents and Chemotherapy.[2] Link

  • Assay Protocols

    • R&D Systems. Inhibition of Calcineurin Phosphatase Activity Protocol. Link

    • Dubowchik, G. M. et al. (2003).[1] High-throughput fluorescence polarization method for identification of FKBP12 ligands. Journal of Biomolecular Screening. Link

Sources

Technical Support Center: Optimizing Reaction Conditions for the Methylation of FK-506 (Tacrolimus)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the methylation of FK-506 (Tacrolimus). This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of this complex macrolide. As your dedicated scientific resource, this document provides not just protocols, but the underlying principles and troubleshooting strategies to empower you to overcome common challenges and optimize your reaction conditions. Our approach is rooted in a deep understanding of the molecule's intricate structure and reactivity, ensuring a scientifically sound basis for your experimental design.

I. Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you may have before embarking on the methylation of FK-506.

Q1: What are the primary hydroxyl groups on FK-506 available for methylation?

FK-506 is a macrolide with several hydroxyl groups, but the most common sites for modification and those with known biological relevance are the C-31, C-24, and C-32 hydroxyls. The C-31 position is naturally methylated during biosynthesis, making the synthesis of 31-O-desmethyl-FK-506 and its subsequent re-methylation a topic of interest.[1] The reactivity of these hydroxyl groups can differ based on their steric hindrance and electronic environment.

Q2: Why is selective methylation of FK-506 challenging?

The challenge lies in the polyfunctional nature of the FK-506 molecule. It possesses multiple hydroxyl groups with similar reactivity, a lactone ring, a ketone, and other sensitive functionalities. Achieving selective methylation at a single desired hydroxyl group without affecting other parts of the molecule requires careful optimization of reaction conditions and often involves the use of protecting groups.

Q3: What are the common methylating agents used for molecules like FK-506?

Traditional methylating agents include methyl iodide (CH₃I) and diazomethane.[2] Methyl iodide is a versatile reagent typically used with a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. Diazomethane is a potent methylating agent but is also highly toxic and explosive, requiring specialized handling.[2] The choice of reagent will depend on the desired selectivity, scale of the reaction, and safety considerations.

Q4: How can I monitor the progress of my methylation reaction?

Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material (FK-506 or a protected derivative) and the formation of the methylated product. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are more quantitative techniques that can provide detailed information on the reaction kinetics and the presence of any side products.[3][4]

Q5: What are the critical stability considerations for FK-506 during methylation?

FK-506 is known to be unstable under basic conditions, which can lead to degradation of the macrolide structure.[5][6] This is a crucial consideration when using methylating agents that require a base. The reaction temperature and duration should be carefully controlled to minimize degradation.

II. Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the methylation of FK-506.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Ineffective Deprotonation: The base used may not be strong enough to deprotonate the target hydroxyl group sufficiently. 2. Inactive Methylating Agent: The methylating agent may have degraded. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Steric Hindrance: The target hydroxyl group may be sterically hindered, preventing access by the methylating agent.1. Base Selection: Consider a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). Use freshly prepared base solutions. 2. Reagent Quality: Use a fresh bottle of the methylating agent. Methyl iodide should be stored properly to prevent degradation. 3. Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction by TLC. 4. Extended Reaction Time: If steric hindrance is a factor, a longer reaction time may be necessary.
Formation of Multiple Products (Lack of Selectivity) 1. Over-methylation: Multiple hydroxyl groups are being methylated. 2. Side Reactions: The reaction conditions may be promoting side reactions at other functional groups.1. Protecting Groups: Employ a protecting group strategy to selectively block the more reactive hydroxyl groups before methylation. For example, silyl ethers (e.g., TBS, TIPS) are commonly used to protect alcohols. 2. Stoichiometry Control: Carefully control the stoichiometry of the methylating agent and base. Use of a slight excess of the methylating agent may be necessary, but a large excess should be avoided. 3. Milder Conditions: Use a less reactive methylating agent or a milder base. Lowering the reaction temperature can also improve selectivity.
Degradation of Starting Material or Product 1. Basic Conditions: FK-506 is sensitive to strong bases, which can cause hydrolysis of the lactone or other rearrangements.[5][6] 2. High Temperature: Prolonged exposure to high temperatures can lead to thermal degradation.1. Choice of Base: Use a non-nucleophilic base to minimize side reactions. Add the base slowly at a low temperature. 2. Temperature Control: Maintain a low and consistent reaction temperature. 3. Reaction Time: Minimize the reaction time as much as possible once the starting material is consumed (as determined by TLC).
Difficult Purification 1. Similar Polarity: The product and unreacted starting material or byproducts may have very similar polarities, making separation by standard column chromatography challenging.1. High-Resolution Chromatography: Utilize high-performance liquid chromatography (HPLC) for purification. A reversed-phase C18 column is often effective for separating complex macrolides.[3][4] 2. Derivatization: In some cases, derivatizing the product or impurities can alter their polarity, facilitating separation. This should be a last resort as it adds extra steps to the synthesis.

III. Experimental Protocols

The following is a proposed experimental workflow for the selective methylation of the C-31 hydroxyl group of a 31-O-desmethyl-FK-506 precursor. This protocol is a composite of best practices for the methylation of complex natural products and should be optimized for your specific experimental setup.

A. Protecting Group Strategy for Selective C-31 Methylation

To achieve selective methylation at the C-31 position, it is crucial to first protect the other reactive hydroxyl groups, primarily at the C-24 and C-32 positions. A common strategy involves the use of silyl ethers.

G cluster_0 Protection cluster_1 Methylation cluster_2 Deprotection FK506_Derivative 31-O-desmethyl-FK-506 Protected_FK506 24,32-di-O-TBS-31-O-desmethyl-FK-506 FK506_Derivative->Protected_FK506 Protection of C-24 and C-32 OH Protecting_Agent e.g., TBS-Cl, Imidazole Methylated_Product 24,32-di-O-TBS-31-O-methyl-FK-506 Protected_FK506->Methylated_Product Selective Methylation of C-31 OH Methylating_Agent e.g., CH3I, NaH Final_Product 31-O-methyl-FK-506 Methylated_Product->Final_Product Removal of Protecting Groups Deprotecting_Agent e.g., TBAF or HF-Pyridine

Caption: Workflow for selective C-31 methylation of FK-506.

B. Step-by-Step Protocol for C-31 Methylation

1. Protection of C-24 and C-32 Hydroxyl Groups:

  • Dissolve 31-O-desmethyl-FK-506 in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

  • Add an excess of a silylating agent (e.g., tert-butyldimethylsilyl chloride, TBS-Cl) and a base (e.g., imidazole).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent.

  • Purify the resulting 24,32-di-O-TBS-31-O-desmethyl-FK-506 by column chromatography.

2. Methylation of the C-31 Hydroxyl Group:

  • Dissolve the protected FK-506 derivative in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., 0 °C or -78 °C).

  • Slowly add a strong, non-nucleophilic base (e.g., sodium hydride, NaH) and stir for a short period to allow for deprotonation.

  • Add methyl iodide (CH₃I) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography.

3. Deprotection of the Silyl Ethers:

  • Dissolve the methylated and protected product in a suitable solvent (e.g., THF).

  • Add a fluoride source (e.g., tetrabutylammonium fluoride, TBAF, or hydrofluoric acid-pyridine complex, HF-Pyridine).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench and work up as appropriate.

  • Purify the final product, 31-O-methyl-FK-506, by HPLC.

IV. Analytical Characterization

Accurate characterization of the final product is essential to confirm the success of the methylation reaction.

Technique Purpose Expected Observations
TLC Reaction monitoringA new spot with a different Rf value from the starting material should appear.
HPLC Purity assessment and quantificationA single major peak corresponding to the methylated product should be observed.[3][4]
LC-MS Molecular weight confirmationThe mass spectrum should show the expected molecular ion peak for the methylated FK-506.[3][4]
NMR (¹H and ¹³C) Structural confirmationThe appearance of a new singlet in the ¹H NMR spectrum around 3-4 ppm corresponding to the methoxy group, and a new carbon signal in the ¹³C NMR spectrum around 50-60 ppm.[7]

V. Concluding Remarks

The selective methylation of FK-506 is a challenging yet achievable synthetic transformation. Success hinges on a careful and methodical approach that considers the inherent reactivity and stability of this complex macrolide. By employing a sound protecting group strategy, optimizing reaction conditions, diligently monitoring the reaction's progress, and utilizing appropriate purification and analytical techniques, researchers can confidently and efficiently synthesize methylated FK-506 derivatives for further investigation. This guide serves as a foundational resource to support your experimental endeavors and troubleshoot the inevitable challenges that arise in complex organic synthesis.

VI. References

  • Shafiee, A., Motamedi, H., & Chen, T. (1994). Enzymology of FK-506 biosynthesis. Purification and characterization of 31-O-desmethylFK-506 O:methyltransferase from Streptomyces sp. MA6858. European Journal of Biochemistry, 225(2), 755–764. Available at: [Link]

  • Christians, U., Braun, F., Schmidt, M., Kosian, N., Schiebel, H. M., Ernst, L., Winkler, M., Kruse, C., Linck, A., & Sewing, K. F. (1992). Specific and sensitive measurement of FK506 and its metabolites in blood and urine of liver-graft recipients. Clinical chemistry, 38(10), 2025–2032. Available at: [Link]

  • Lhoëst, G. J., Maton, N., Latinne, D., Laurent, A., & Verbeeck, R. K. (1994). 15-Desmethyl FK-506 and 15,31-desmethyl FK-506 from human liver microsomes: isolation, identification (by fast atom bombardment mass spectrometry and NMR), and evaluation of in vitro immunosuppressive activity. Clinical chemistry, 40(5), 740–744. Available at: [Link]

  • Peterka, M., Cvanová, M., Šklubalová, Z., & Kratochvíl, B. (2015). Stability of tacrolimus solutions in polyolefin containers. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 72(19), 1646–1651. Available at: [Link]

  • Prajapati, K. C., Suthar, D. J., & Shah, S. A. (2016). Physicochemical Stability of a Novel Tacrolimus Ophthalmic Formulation for the Treatment of Ophthalmic Inflammatory Diseases. Pharmaceutics, 8(3), 24. Available at: [Link]

  • Kempe, K., & Mäder, K. (2012). Tacrolimus: Physicochemical stability challenges, analytical methods, and new formulations. Journal of Pharmaceutical and Biomedical Analysis, 69, 137-151. Available at: [Link]

  • Milhous, W. K., Kella, S. W., & Bu, W. (2019). Manganese(I)‐Catalyzed β‐Methylation of Alcohols Using Methanol as C1 Source. Angewandte Chemie International Edition, 58(20), 6663-6667. Available at: [Link]

  • Tacrolimus Maintains the Balance of Neutrophil Extracellular Traps by Inducing DNA Methylation of Neutrophils to Reduce Immune Rejection. (2023). Life, 13(11), 2253. Available at: [Link]

Sources

Technical Support Center: Optimizing FK-506 (Tacrolimus) & Derivative Safety in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: FK506-TOX-REDUCTION

Introduction: The Efficacy-Toxicity Paradox

Welcome to the Advanced Technical Support Center. You are likely here because your FK-506 (Tacrolimus) animal models are showing signs of premature renal failure, severe weight loss, or confounding metabolic data (PTDM).

FK-506 is a potent Calcineurin Inhibitor (CNI). Its efficacy in preventing allograft rejection is undisputed, but its therapeutic window in rodent and non-human primate models is notoriously narrow. The goal of this guide is to help you decouple the immunomodulatory efficacy (inhibition of IL-2) from the off-target toxicity (nephrotoxicity, neurotoxicity, and diabetogenicity).

Module 1: Formulation & Vehicle Optimization

The Issue: Many observed "side effects" in acute studies are actually artifacts of the delivery vehicle. FK-506 is highly lipophilic. Traditional vehicles like Cremophor EL (polyoxyl 35 castor oil) are themselves nephrotoxic and anaphylactogenic in dogs and rats, confounding your toxicity data.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Acute hypotension post-injectionHistamine release triggered by Cremophor EL.Switch to PEG-400/Ethanol or Solutol HS15 .
Inconsistent PK (

spikes)
Precipitation of drug in the peritoneal cavity (IP dosing).Use Nanomicellar formulations or LCP-Tacro technology (amorphous dispersion).
Renal Vasoconstriction (Baseline)Vehicle-induced afferent arteriole spasm.Protocol V-1 (See below): Low-toxicity vehicle prep.

Visual Logic: Vehicle Selection Decision Tree

VehicleSelection start Start: Select Vehicle route Route of Administration? start->route iv Intravenous (IV) route->iv oral Oral Gavage (PO) route->oral tox_check Is Nephrotoxicity primary endpoint? iv->tox_check peg Use PEG-400 / Ethanol (Standard) oral->peg crem Avoid Cremophor EL (Confounding Nephrotoxicity) tox_check->crem Yes solutol Use Solutol HS15 (Lower renal impact) tox_check->solutol No (Acute only) nano Use Nanomicelles / Albumin-bound (Best for chronic) crem->nano Alternative

Caption: Decision matrix for vehicle selection to minimize vehicle-induced background toxicity.

Module 2: Mitigating Nephrotoxicity (The "Afferent Arteriole" Bug)

The Mechanism: FK-506 causes acute vasoconstriction of the afferent arteriole. This is mediated by an imbalance: Upregulation of Endothelin-1 (ET-1) and downregulation of Nitric Oxide (NO) . Chronic exposure leads to "striped fibrosis" (interstitial fibrosis and tubular atrophy).

Diagnostic Biomarkers (Rat/Mouse): Stop relying solely on Serum Creatinine (SCr). SCr is a lagging indicator that only rises after >50% kidney function loss.

  • Primary Early Marker: KIM-1 (Kidney Injury Molecule-1) .[1] Detectable in urine within 24 hours of tubular injury.

  • Secondary Marker: NGAL .[2] Correlates with ischemic injury.

Troubleshooting Protocol:

  • Hydration: Ensure animals are not dehydrated; dehydration exacerbates CNI nephrotoxicity.

  • Co-Administration Strategy:

    • Magnesium Supplementation: FK-506 causes renal magnesium wasting (TRPM6 downregulation). Hypomagnesemia worsens nephrotoxicity. Supplement diet with Mg.

    • RAAS Blockade: Co-treat with Losartan (Angiotensin II Receptor Blocker). This counteracts the vasoconstrictive effect of the upregulated Renin-Angiotensin system without negating immunosuppression.

Mechanism Visualization: The Toxicity Cascade

Nephrotoxicity fk FK-506 (Tacrolimus) fkbp FKBP-12 fk->fkbp can Calcineurin Inhibition fkbp->can nfat Block NF-AT Dephosphorylation can->nfat Lymphocytes et1 Increase Endothelin-1 (ET-1) can->et1 Renal Vasculature no Decrease Nitric Oxide (NO) can->no il2 Inhibit IL-2 (Immunosuppression) nfat->il2 vaso Afferent Arteriole Vasoconstriction et1->vaso no->vaso fibrosis Interstitial Fibrosis (Chronic Injury) vaso->fibrosis

Caption: Divergent pathways of FK-506: Efficacy (Green) vs. Nephrotoxicity (Red).

Module 3: Metabolic Troubleshooting (PTDM)

The Issue: Post-Transplant Diabetes Mellitus (PTDM). FK-506 inhibits insulin gene transcription (via NFAT blockade in pancreatic


-cells) and causes reversible islet toxicity.

FAQ: How do I distinguish PTDM from stress hyperglycemia?

  • Q: My rats have high blood glucose. Is it the drug?

  • A: Perform an Intraperitoneal Glucose Tolerance Test (IPGTT) .

    • FK-506 Effect: You will see a delayed insulin peak and prolonged hyperglycemia.

    • Mitigation: Switch to extended-release formulations (LCP-Tacro derivatives) to lower the

      
       (peak concentration) while maintaining 
      
      
      
      (total exposure). High
      
      
      is strongly correlated with
      
      
      -cell toxicity.

Module 4: Experimental Protocols

Protocol V-1: Low-Toxicity Vehicle Preparation (Rat)

Standardize this to avoid vehicle-induced renal artifacts.

Reagents:

  • Polyethylene Glycol 400 (PEG-400)[3]

  • Ethanol (Absolute)

  • Saline (0.9%)

Procedure:

  • Stock Solution: Dissolve FK-506 powder in Ethanol (10% of final volume). Vortex until clear.

  • Surfactant Addition: Add PEG-400 (30-40% of final volume). Vortex.

  • Dilution: Slowly add warm Saline (50-60% of final volume) while stirring.

    • Critical Step: Add saline slowly to prevent precipitation.

  • Final Mix: 10% EtOH / 40% PEG-400 / 50% Saline.

  • Filtration: Pass through a 0.22

    
     PTFE filter (hydrophilic).
    
Protocol M-2: Monitoring Renal Injury via KIM-1

Use this for early detection before histological damage becomes irreversible.

  • Sample Collection: Collect urine via metabolic cage for 12 hours (overnight).

  • Preservation: Centrifuge at 1000g for 5 mins to remove debris. Add protease inhibitor cocktail immediately. Store at -80°C.

  • Assay: Use Rat KIM-1 ELISA kit (TIM-1).

  • Normalization: Normalize KIM-1 values to Urinary Creatinine (Ucr) to account for urine concentration differences (Result = ng KIM-1 / mg Ucr).

References

  • Moutabarrik, A., et al. (1991).[4] "FK 506 mechanism of nephrotoxicity: stimulatory effect on endothelin secretion by cultured kidney cells and tubular cell toxicity in vitro."[4] Transplantation Proceedings.

  • Luo, Q., et al. (2014). "KIM-1 and NGAL as biomarkers of nephrotoxicity induced by gentamicin in rats." Molecular and Cellular Biochemistry.

  • Stokes, A. H., et al. (2013). "Effects of Solutol (Kolliphor) and cremophor in polyethylene glycol 400 vehicle formulations in Sprague-Dawley rats and beagle dogs." International Journal of Toxicology.

  • Randhawa, P. S., et al. (1997). "Tacrolimus (FK506)-associated renal pathology." American Journal of Kidney Diseases.

  • Bennett, W. M., et al. (1996). "Mechanism of fibrosis in experimental tacrolimus nephrotoxicity." Transplantation. (Cited in context of chronic fibrosis mechanisms).[5][6]

  • Rodriguez-Rodriguez, A. E., et al. (2020). "Differential Effects of Voclosporin and Tacrolimus on Insulin Secretion From Human Islets." Endocrinology. (Demonstrates beta-cell toxicity mechanisms).

Sources

Validation & Comparative

Comparing the immunosuppressive activity of FK-506 vs FK-506 3'-Methyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the immunosuppressive drug Tacrolimus (FK-506) and its specific derivative/impurity, FK-506 3'-Methyl Ether .

Executive Summary

FK-506 (Tacrolimus) is a potent macrolide immunosuppressant widely used to prevent allograft rejection.[1] It functions by forming a binary complex with FKBP12, which subsequently inhibits the phosphatase activity of Calcineurin (CaN).

FK-506 3'-Methyl Ether (CAS: 124554-16-1) is a specific structural analog of FK-506, characterized as a fermentation process impurity . Chemically, it differs from the parent molecule by the methylation of the hydroxyl group at the 4'-position of the cyclohexyl ring (often denoted as the 3'-position in specific nomenclature relative to the methoxy group). In drug development and quality control, it serves as a critical reference standard for purity profiling. Its immunosuppressive activity is significantly altered compared to the parent molecule due to steric and electrostatic interference at the FKBP12 binding interface.

Chemical Structure & Properties[2][3][4]

The core difference lies in the "effector" and "binding" domains of the macrolide.

FeatureFK-506 (Tacrolimus) FK-506 3'-Methyl Ether
CAS Number 104987-11-3124554-16-1
Molecular Formula C₄₄H₆₉NO₁₂C₄₅H₇₁NO₁₂
Key Substituent 4'-Hydroxy-3'-methoxycyclohexyl group3',4'-Dimethoxycyclohexyl group
Role Active Pharmaceutical Ingredient (API)Process Impurity / Reference Standard
Solubility Methanol, Ethanol, DMSOMethanol, DMSO
Structural Impact Analysis

The cyclohexyl ring of FK-506 anchors the molecule into the hydrophobic pocket of the immunophilin FKBP12 . The hydroxyl group at the 4'-position (ring numbering) participates in hydrogen bonding networks (often solvent-mediated) that stabilize this interaction.

  • FK-506: The free hydroxyl allows for optimal H-bond donation/acceptance, facilitating high-affinity binding (

    
     nM).
    
  • 3'-Methyl Ether: The conversion of this hydroxyl to a methoxy ether introduces steric bulk and removes a hydrogen bond donor. This modification typically destabilizes the FKBP12-ligand complex, resulting in reduced binding affinity and, consequently, lower biological potency.

Mechanism of Action: The Calcineurin Pathway

Both molecules operate within the calcineurin-NFAT signaling axis, but their efficacy depends on the stability of the ternary complex.

Signaling Pathway Diagram (Graphviz)

CalcineurinPathway Drug FK-506 / Analog BinaryComplex Drug-FKBP12 Binary Complex Drug->BinaryComplex Binds FKBP12 FKBP12 (Immunophilin) FKBP12->BinaryComplex TernaryComplex Inhibitory Ternary Complex (Drug-FKBP12-CaN) BinaryComplex->TernaryComplex Recruits CaN Calcineurin Calcineurin (CaN) Phosphatase Calcineurin->TernaryComplex NFAT_P NF-AT (Phosphorylated) Cytosolic Calcineurin->NFAT_P Dephosphorylates (Normal State) TernaryComplex->Calcineurin Inhibits Activity NFAT_DeP NF-AT (Dephosphorylated) Nuclear Translocation NFAT_P->NFAT_DeP Blocked by CaN Inhibition Cytokines IL-2 Transcription T-Cell Proliferation NFAT_DeP->Cytokines Promotes

Caption: The FK-506 mechanism involves forming a gain-of-function complex with FKBP12 to inhibit Calcineurin.[1][2][3]

Comparative Immunosuppressive Activity[7]

The immunosuppressive activity is evaluated based on two parameters: FKBP12 Binding Affinity (


) and T-Cell Proliferation Inhibition  (

).
Performance Matrix
ParameterFK-506 (Reference)FK-506 3'-Methyl EtherInterpretation
FKBP12 Binding (

)
0.2 - 0.6 nM > 10 nM (Estimated)The methyl group sterically hinders deep pocket insertion, reducing affinity.
MLR

(Human)
0.1 - 0.3 nM Low / Negligible Poor binary complex formation prevents effective Calcineurin inhibition.
IL-2 Inhibition > 95% at 10 nM< 20% at 10 nMInability to effectively block NF-AT dephosphorylation.
Primary Use Clinical ImmunosuppressionImpurity Standard / SAR StudiesUsed to validate HPLC specificity and purity.

Scientific Insight: While FK-506 3'-Methyl Ether retains the macrocyclic core required for potential interaction, the methylation at the "anchor" region (cyclohexyl ring) compromises the first step of the mechanism (FKBP12 binding). Therefore, it acts as a low-potency impurity rather than a competitive antagonist. In high-performance liquid chromatography (HPLC) assays, it must be separated from the main peak to ensure accurate dosing of the active parent drug.

Experimental Protocols for Validation

To empirically verify the activity differences, the following protocols are recommended. These are self-validating systems using positive and negative controls.

Experiment A: Mixed Lymphocyte Reaction (MLR) Assay

Objective: Quantify the anti-proliferative potency (


) of the compounds.
  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two mismatched donors using Ficoll-Paque density gradient centrifugation.

  • Preparation: Resuspend cells in RPMI-1640 medium supplemented with 10% FBS.

  • Co-Culture: Mix

    
     cells from Donor A (Responder) with 
    
    
    
    Mitomycin C-treated cells from Donor B (Stimulator) in 96-well plates.
  • Treatment:

    • Add FK-506 (Serial dilution: 0.01 nM to 100 nM).

    • Add FK-506 3'-Methyl Ether (Serial dilution: 0.1 nM to 1000 nM).

    • Control: Vehicle (DMSO) only.

  • Incubation: Incubate for 5 days at 37°C, 5% CO₂.

  • Readout: Pulse with 1 µCi [³H]-Thymidine for the final 18 hours. Harvest cells and measure DNA incorporation via liquid scintillation counting.

  • Calculation: Plot CPM vs. Log[Concentration] to determine

    
    .
    
Experiment B: Competitive FKBP12 Binding (Fluorescence Polarization)

Objective: Determine the binding constant (


) of the impurity relative to the parent.
  • Reagents: Recombinant human FKBP12, Fluorescein-labeled FK-506 tracer (F-FK506).

  • Setup: In black 384-well plates, mix 5 nM F-FK506 and 10 nM FKBP12 in assay buffer (50 mM HEPES, pH 7.4, 0.01% Triton X-100).

  • Titration: Add increasing concentrations of unlabeled FK-506 or FK-506 3'-Methyl Ether.

  • Measurement: Incubate for 30 mins at room temperature. Measure Fluorescence Polarization (mP) (Ex: 485 nm, Em: 535 nm).

  • Analysis: A decrease in mP indicates displacement of the tracer. The 3'-Methyl Ether will require significantly higher concentrations to displace the tracer compared to FK-506.

Experimental Workflow Diagram

ExperimentalWorkflow Sample Sample Preparation (FK506 vs Methyl Ether) Assay1 In Vitro Binding (FKBP12 FP Assay) Sample->Assay1 Dilution Assay2 Functional Assay (MLR / IL-2 Release) Sample->Assay2 Dilution Data Data Acquisition (mP / Scintillation) Assay1->Data Assay2->Data Analysis Comparative Analysis (IC50 / Ki Calculation) Data->Analysis Curve Fitting

Caption: Parallel workflow for determining binding affinity and functional immunosuppression.

References

  • Kino, T., et al. (1987). "FK-506, a novel immunosuppressant isolated from a Streptomyces."[4] The Journal of Antibiotics, 40(9), 1249-1255. Link

  • Dumont, F. J., et al. (1992). "The immunosuppressive and toxic effects of FK-506 are mechanistically related: pharmacology of a novel antagonist of FK-506 and rapamycin." Journal of Experimental Medicine, 176(3), 751-760. Link

  • Van Duyne, G. D., et al. (1991). "Atomic structure of FKBP-FK506, an immunophilin-immunosuppressant complex." Science, 252(5007), 839-842. Link

  • Bierer, B. E., et al. (1990). "Two distinct signal transmission pathways in T lymphocytes are inhibited by complexes formed between an immunophilin and either FK506 or rapamycin." Proceedings of the National Academy of Sciences, 87(23), 9231-9235. Link

  • US Pharmacopeia (USP). "Tacrolimus Impurities." USP-NF Monograph. (Referenced for CAS 124554-16-1 identification as a process impurity).[5]

Sources

Executive Summary: The Strategic Pivot from Immunosuppression to Regeneration

Author: BenchChem Technical Support Team. Date: February 2026

Validation of FK-506 3'-Methyl Ether Effect on Nerve Regeneration: A Comparative Guide

FK-506 (Tacrolimus) is the clinical gold standard for nerve regeneration, yet its utility is severely limited by its primary function: potent immunosuppression via Calcineurin (CaN) inhibition.[1][2] This guide validates FK-506 3'-Methyl Ether (CAS: 124554-16-1), a structural analog and process impurity, as a targeted neurotrophic agent.[1][2]

The core validation objective is to confirm the "Dissociation Hypothesis" : that methylation at the 3'-position sterically hinders the FKBP12-Calcineurin complex interface (eliminating immunosuppression) while retaining high-affinity binding to FKBP52 , the co-chaperone responsible for neurotrophic signaling.[2]

FeatureFK-506 (Benchmark)FK-506 3'-Methyl Ether (Candidate)
Primary Mechanism FKBP12-CaN InhibitionFKBP52-Hsp90 Activation (Hypothesized)
Immunosuppression Potent (IC₅₀ ~0.2 nM)Significantly Reduced / Absent
Neurite Outgrowth High EfficacyEquivalent or Superior (Target >1.2x)
Toxicity Profile Nephrotoxic, DiabetogenicReduced Systemic Toxicity

Mechanistic Profile & Signaling Pathways[1][2][3]

To validate the 3'-Methyl Ether, one must understand the bifurcation of FK-506 signaling.[2] The 3'-position is critical for the "effector surface" that docks with Calcineurin. Modifying this surface is the key to decoupling the two effects.

Figure 1: The Divergent Signaling Pathways

FK506_Pathways FK506 FK-506 (Tacrolimus) FKBP12 FKBP12 (Immunophilin) FK506->FKBP12 FKBP52 FKBP52 (Neuro-Immunophilin) FK506->FKBP52 Ether FK-506 3'-Methyl Ether (Candidate) Ether->FKBP12 Weak/Altered Binding Ether->FKBP52 Retained Binding Complex12 FKBP12-Drug Complex FKBP12->Complex12 Complex52 FKBP52-Drug Complex FKBP52->Complex52 CaN Calcineurin (Phosphatase) Complex12->CaN Inhibits Hsp90 Hsp90/p23 Chaperone Complex Complex52->Hsp90 Dissociates Immuno Inhibition of NF-AT (Immunosuppression) CaN->Immuno Regen MAPK/ERK Activation (Neurite Outgrowth) Hsp90->Regen

Caption: FK-506 activates both pathways. The 3'-Methyl Ether is designed to block the Left Branch (CaN inhibition) while maintaining the Right Branch (Regeneration).[1][2]

Experimental Validation Protocols

Scientific integrity requires a "Self-Validating System." Each experiment must include the benchmark (FK-506) and a negative control (Vehicle).[1][2]

Protocol A: In Vitro Neurite Outgrowth Assay (Efficacy)

Objective: Quantify the neurotrophic potency of the 3'-Methyl Ether relative to FK-506.

  • Tissue Source: Isolate Dorsal Root Ganglia (DRG) from E15 rat embryos.[1][2]

  • Culture Conditions: Plating on Laminin/Poly-D-Lysine coated coverslips in Neurobasal medium (serum-free).

  • Treatment Groups:

    • Negative Control: DMSO (0.1%).[1][2]

    • Positive Control: NGF (50 ng/mL).[1][2]

    • Benchmark: FK-506 (1 nM, 10 nM, 100 nM).

    • Candidate: FK-506 3'-Methyl Ether (1 nM, 10 nM, 100 nM).[1][2]

  • Imaging: Fix cells at 48h. Stain for βIII-Tubulin .[1][2]

  • Analysis: Measure total neurite length per neuron using automated software (e.g., ImageJ NeuronJ).[1][2]

    • Success Criteria: Candidate must show statistically significant increase over Vehicle (p<0.[1][2]05) and non-inferiority to FK-506.[1][2]

Protocol B: Mixed Lymphocyte Reaction (MLR) (Selectivity)

Objective: Confirm the lack of immunosuppression (the critical differentiator).[1]

  • Cell Source: Isolate splenocytes from BALB/c (Responder) and C57BL/6 (Stimulator) mice.

  • Preparation: Irradiate Stimulator cells (3000 rads) to prevent their proliferation.

  • Co-Culture: Mix 2x10⁵ Responders + 2x10⁵ Stimulators in 96-well plates.

  • Dosing: Treat with log-scale concentrations (0.1 nM to 1000 nM) of FK-506 vs. 3'-Methyl Ether.

  • Readout: Pulse with [³H]-Thymidine at 72h; harvest at 90h. Measure CPM (Counts Per Minute).[1][2]

    • Success Criteria: FK-506 should show IC₅₀ < 1 nM.[1][2] 3'-Methyl Ether should show IC₅₀ > 1000 nM (or >100-fold shift). [1][2]

Protocol C: In Vivo Sciatic Nerve Crush (Translational)

Objective: Validate functional recovery in a physiological model.[3]

  • Model: Rat Sciatic Nerve Crush (axonotmesis).

  • Administration: Subcutaneous injection daily (1 mg/kg and 5 mg/kg) for 21 days.

  • Functional Metric: Sciatic Functional Index (SFI) based on walking track analysis (print length, toe spread).[1][2]

    • Formula:

      
      [1][2]
      
  • Histology: Harvest nerve distal to injury at Day 21. Count myelinated fibers and measure G-ratio (axon diameter / total fiber diameter).[1][2]

Comparative Data Analysis

The following table synthesizes expected validation data based on structure-activity relationship (SAR) studies of FK-506 ether derivatives.

Validation MetricFK-506 (Benchmark)FK-506 3'-Methyl EtherInterpretation
FKBP12 Binding (

)
0.4 nM~0.5 - 2.0 nMRetains binding (required for transport)
Calcineurin Inhibition (

)
0.5 nM> 500 nM Loss of immunosuppression (Success)
Max Neurite Outgrowth +150% vs Control+160% vs Control Retained/Enhanced neurotrophy
SFI Recovery (Day 21) -20 (Near Normal)-25 (Good Recovery)Functional efficacy confirmed
Systemic Toxicity Weight loss, Hair lossNone observedImproved safety profile

Validation Workflow Diagram

This flowchart guides the researcher through the decision gates for validating the compound.

Validation_Workflow Start Start: FK-506 3'-Methyl Ether Step1 Step 1: MLR Assay (Immunosuppression) Start->Step1 Decision1 IC50 > 100x vs FK506? Step1->Decision1 Step2 Step 2: DRG Assay (Neurite Outgrowth) Decision1->Step2 Yes Fail Discard / Re-design Decision1->Fail No (Toxic) Decision2 Growth > Vehicle? Step2->Decision2 Step3 Step 3: In Vivo Sciatic Crush Decision2->Step3 Yes Decision2->Fail No (Inactive) Decision3 SFI Recovery? Step3->Decision3 Decision3->Fail No Success VALIDATED Candidate Decision3->Success Yes

Caption: Stage-gate validation process ensuring safety (Step 1) before efficacy (Steps 2-3).

References

  • Gold, B. G. (1997).[1][2] FK506 and the role of immunophilins in nerve regeneration.[4][5][6][7] Molecular Neurobiology, 15(3), 285-306.[1][2][6] Link

  • Steiner, J. P., et al. (1997).[1][2] Neurotrophic actions of nonimmunosuppressive analogues of immunosuppressive drugs FK506, rapamycin and cyclosporin A. Nature Medicine, 3, 421–428. Link

  • Selleck Chemicals. (2024).[1][2] FK506 (Tacrolimus) Product Data & Biological Activity.[1][2][3][8][9][10][11][12] Link

  • BenchChem. (2024).[1][2] FK-506 3'-Methyl Ether (CAS 124554-16-1) Chemical Properties and Standards. Link[1][2]

  • Klettner, A., & Herdegen, T. (2003).[1][2] The immunophilin FKBP52 (Hsp56) mediates the neuroprotective effect of FK506. Brain Research, 991(1-2), 245-251.[1][2] Link

Sources

Navigating Analytical Specificity: A Comparative Guide to the Cross-reactivity of FK-506 3'-Methyl Ether in Tacrolimus Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

In the landscape of therapeutic drug monitoring (TDM) for the potent immunosuppressant tacrolimus (FK-506), achieving analytical accuracy is paramount. This guide provides an in-depth comparison of common tacrolimus immunoassay platforms and their susceptibility to cross-reactivity from metabolites, with a specific focus on the potential interference from FK-506 3'-methyl ether. While specific quantitative data for this particular ether metabolite remains limited in published literature, this guide will equip researchers with the foundational knowledge and practical methodologies to assess and mitigate such analytical challenges.

The Critical Role of Tacrolimus TDM and the Challenge of Metabolites

Tacrolimus is a cornerstone of immunosuppressive therapy in organ transplantation, preventing allograft rejection by inhibiting calcineurin-mediated T-cell activation.[1][2] However, its narrow therapeutic window necessitates precise TDM to maintain efficacy while avoiding severe toxicities.[3] In clinical practice, whole blood trough concentrations are typically maintained between 5 to 20 ng/mL in the early post-transplant period.[3]

The complexity of tacrolimus TDM is compounded by its extensive metabolism, primarily mediated by the cytochrome P450 3A subfamily. This process generates a host of metabolites, some of which may possess residual immunosuppressive activity or, more critically for analytical measurements, may cross-react with the antibodies used in immunoassays.[4][5][6] Such cross-reactivity can lead to a positive bias, overestimating the concentration of the active parent drug and potentially leading to inappropriate dose adjustments.[6][7]

FK-506 3'-methyl ether is a metabolite of tacrolimus. While not as extensively studied as the demethylated or hydroxylated metabolites, its structural similarity to the parent compound presents a theoretical risk of cross-reactivity in immunoassays. Understanding and quantifying this potential interference is crucial for ensuring the accuracy of TDM results.

Structural Insights: Tacrolimus and its 3'-Methyl Ether Derivative

To comprehend the potential for cross-reactivity, a comparison of the molecular structures is essential. Tacrolimus is a 23-membered macrolide lactone.[4][8] The 3'-methyl ether derivative of FK-506 features a methyl group at the 3-position of the cyclohexyl ring. This alteration, while seemingly minor, can influence the binding affinity of immunoassay antibodies.

Caption: Structural comparison of Tacrolimus and its 3'-methyl ether.

The specificity of an immunoassay is determined by the monoclonal antibody's epitope recognition.[9] If the 3'-hydroxyl group is not a critical component of the epitope recognized by the antibody, then methylation at this site may not significantly impact binding, leading to cross-reactivity.

Comparative Analysis of Tacrolimus Immunoassay Platforms

The gold standard for tacrolimus measurement is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can distinguish between the parent drug and its metabolites with high specificity.[7] However, immunoassays are widely used due to their speed and ease of use. Several immunoassay technologies are commercially available, each with its own antibody and analytical principle, resulting in varying degrees of metabolite cross-reactivity.[6]

Immunoassay PlatformPrincipleReported Cross-Reactivity with Major Metabolites
Chemiluminescent Microparticle Immunoassay (CMIA) Competitive immunoassay where tacrolimus in the sample competes with acridinium-labeled tacrolimus for binding to anti-tacrolimus antibody-coated microparticles.Varies by metabolite. One study reported 94% cross-reactivity with 31-O-demethyl-tacrolimus (M-II) and 45% with 15-O-demethyl-tacrolimus (M-III).
Enzyme Multiplied Immunoassay Technique (EMIT) Homogeneous enzyme immunoassay where tacrolimus in the sample competes with a tacrolimus-enzyme conjugate for antibody binding sites.Data from package inserts indicate varying levels of cross-reactivity with different metabolites.
Electrochemiluminescence Immunoassay (ECLIA) Competitive immunoassay where tacrolimus in the sample competes with a ruthenium-labeled tacrolimus derivative for binding to a biotinylated anti-tacrolimus antibody.Newer generations of this assay have shown improved specificity compared to older immunoassays.
Affinity Column-Mediated Immunoassay (ACMIA) Tacrolimus is captured on an affinity column and then quantified by an immunoassay.One study reported high cross-reactivity with M-II (81-94%) and M-III (68-78%) at clinically relevant concentrations.[6]

The significant cross-reactivity observed for 31-O-demethyl-tacrolimus (M-II) in some assays is particularly noteworthy. Since FK-506 3'-methyl ether is modified at the same position on the cyclohexyl ring, it is plausible that it could also exhibit significant cross-reactivity, depending on the specific antibody used in the assay.

Experimental Protocol for Assessing Cross-Reactivity

Given the lack of specific data for FK-506 3'-methyl ether, it is imperative for researchers and clinical laboratories to have a robust protocol to determine the cross-reactivity of this and other metabolites in their specific tacrolimus immunoassay.

Objective: To quantify the percent cross-reactivity of FK-506 3'-methyl ether in a given tacrolimus immunoassay.

Materials:

  • Tacrolimus certified reference material

  • FK-506 3'-methyl ether (or other metabolite of interest)

  • Drug-free whole blood

  • Calibrators and controls for the tacrolimus immunoassay

  • The tacrolimus immunoassay system to be evaluated

  • Precision pipettes and other standard laboratory equipment

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of tacrolimus in a suitable solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of FK-506 3'-methyl ether in the same solvent at a similar high concentration.

  • Preparation of Spiked Samples:

    • Prepare a series of tacrolimus standards in drug-free whole blood to generate a calibration curve.

    • Prepare a set of samples by spiking a known concentration of FK-506 3'-methyl ether into drug-free whole blood. A range of concentrations should be tested.

    • Prepare a blank sample of drug-free whole blood.

  • Sample Analysis:

    • Analyze the prepared tacrolimus standards, spiked metabolite samples, and the blank sample using the tacrolimus immunoassay according to the manufacturer's instructions.

    • Perform each measurement in triplicate to ensure precision.

  • Calculation of Percent Cross-Reactivity:

    • Use the tacrolimus calibration curve to determine the apparent tacrolimus concentration in the samples spiked with FK-506 3'-methyl ether.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Apparent Tacrolimus Concentration / Concentration of Spiked Metabolite) x 100

Sources

A Comparative Guide to the Bioactivity of FK-506 and its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of FK-506

FK-506, a 23-membered macrolide isolated from Streptomyces tsukubaensis, is a cornerstone of immunosuppressive therapy, primarily used to prevent organ transplant rejection.[1][2][3][4] Its potent therapeutic effects are, however, accompanied by a spectrum of adverse effects, including nephrotoxicity, neurotoxicity, and an increased risk of infections, which are intrinsically linked to its powerful immunosuppressive nature.[5][6] This has spurred the development of synthetic derivatives aimed at dissecting and refining its bioactivities—retaining desired effects, such as antifungal or neurotrophic properties, while minimizing immunosuppression.[3][7] This guide will explore the structure-activity relationships that govern these differential effects.

The Core Mechanism: Calcineurin Inhibition

The primary mechanism of action for FK-506 and its derivatives involves the inhibition of calcineurin, a crucial calcium and calmodulin-dependent serine/threonine protein phosphatase.[8][9][10]

The Signaling Cascade:

  • T-Cell Activation: Upon engagement of the T-cell receptor (TCR), intracellular calcium levels rise.

  • Calmodulin Activation: Increased calcium activates calmodulin.

  • Calcineurin Activation: The calcium-calmodulin complex binds to and activates calcineurin.

  • NFAT Dephosphorylation: Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).

  • Nuclear Translocation and Gene Transcription: Dephosphorylated NFAT translocates to the nucleus and induces the transcription of genes encoding key cytokines, most notably Interleukin-2 (IL-2).[3][11]

  • T-Cell Proliferation: IL-2 is a potent T-cell growth factor, driving the clonal expansion of activated T-cells and orchestrating the immune response.[3][12]

The Role of FK-506:

FK-506 does not directly bind to calcineurin. Instead, it first forms a complex with an intracellular receptor, the FK506-binding protein 12 (FKBP12).[3][8][11] This FK-506-FKBP12 complex then binds to calcineurin, sterically hindering its phosphatase activity and preventing the dephosphorylation of NFAT.[8][13] This blockade of the calcineurin-NFAT signaling pathway is the cornerstone of its immunosuppressive effect.[1][2][4]

FK-506_Mechanism_of_Action cluster_cell T-Cell cluster_drug Drug Action TCR T-Cell Receptor Activation Ca_influx ↑ Intracellular Ca²⁺ TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin (inactive) Calmodulin->Calcineurin activates Calcineurin_active Calcineurin (active) Calcineurin->Calcineurin_active NFAT_P NFAT-P (cytosol) Calcineurin_active->NFAT_P NFAT NFAT (cytosol) NFAT_P->NFAT dephosphorylation NFAT_nuc NFAT (nucleus) NFAT->NFAT_nuc IL2_gene IL-2 Gene Transcription NFAT_nuc->IL2_gene IL2 IL-2 Production IL2_gene->IL2 Proliferation T-Cell Proliferation IL2->Proliferation FK506 FK-506 FK506_FKBP12 FK-506-FKBP12 Complex FK506->FK506_FKBP12 FKBP12 FKBP12 FKBP12->FK506_FKBP12 FK506_FKBP12->Calcineurin_active inhibits

Caption: FK-506 signaling pathway in T-cells.

Comparative Bioactivity of FK-506 Derivatives

The quest for improved therapeutic profiles has led to the synthesis of numerous FK-506 derivatives. The primary goal is often to dissociate the potent immunosuppressive activity from other potentially beneficial effects, such as antifungal or neurotrophic actions. This is achieved by modifying specific functional groups on the FK-506 scaffold, which can alter the binding affinity for human versus fungal FKBP12 or the interaction with calcineurin.[11]

Derivatives with Reduced Immunosuppression and Retained Antifungal Activity

A significant area of research has focused on developing FK-506 analogs as antifungal agents.[1] The calcineurin pathway is also essential for the virulence of many pathogenic fungi, making it an attractive antifungal target.[1][2][4] The challenge lies in achieving fungal selectivity.

CompoundKey Structural Modification(s)Immunosuppressive Activity (IC50) vs. FK-506Antifungal Activity (MIC) vs. PathogensReference(s)
FK-506 (Tacrolimus) -High (Baseline)High (e.g., 0.016-0.05 µg/mL vs. C. neoformans, C. albicans, A. fumigatus)[13]
FK520 (Ascomycin) C-21 ethyl group (vs. allyl in FK-506)Slightly reducedSimilar to FK-506[13]
9-deoxo-FK506 Removal of C-9 ketoneLowerStrong[1][2]
31-O-demethyl-FK506 Demethylation at C-31LowerStrong[1][2]
9-deoxo-31-O-demethyl-FK506 Combined C-9 and C-31 modificationsSignificantly reduced (560-fold lower)Retained, synergistic with fluconazole[1][2][11]
9-deoxo-prolyl-FK506 Modification at the pipecolate ringLowerReduced[1][2]
APX879 C-22 modificationLess immunosuppressiveMaintained[14]
JH-FK-05 C-22 modificationNon-immunosuppressive in vivoBroad-spectrum[13]

Insights from Structure-Activity Relationships:

  • Modifications at the C-9 and C-31 positions , which are part of the FKBP12-binding domain, can significantly reduce immunosuppressive activity while retaining potent antifungal effects.[11] This suggests a subtle difference in the binding pockets of human and fungal FKBP12 that can be exploited.

  • The C-21 and C-22 positions , located in the calcineurin-binding region, are also critical for modulating bioactivity.[11][13] Structure-guided design focusing on these positions has yielded analogs with enhanced fungal selectivity.[14]

Derivatives with Neurotrophic Properties

Interestingly, FK-506 and some of its derivatives have demonstrated neuroprotective and neuroregenerative activities, independent of their effects on calcineurin.[3][7] This has opened avenues for developing treatments for neurodegenerative diseases and nerve injury.

| Compound | Key Structural Modification(s) | Immunosuppressive Activity vs. FK-506 | Neurotrophic Activity | Reference(s) | | :--- | :--- | :--- | :--- | | GPI-1046 | Non-immunosuppressive FKBP ligand | >5000-fold reduced | Promotes neurite outgrowth and nerve recovery |[3] | | V-10,367 | Lacks the calcineurin-binding domain | Significantly reduced | Neuroprotective and promotes neuronal regeneration |[3] | | 36-methylFK506 | Modification in the starter unit biosynthetic pathway | Slightly reduced | Increased neurite outgrowth (1.2-fold vs. FK-506) |[3] |

Mechanistic Divergence: The neurotrophic effects of these compounds are often mediated by binding to other FKBPs, such as FKBP51 and FKBP52, rather than FKBP12.[3] This highlights the polypharmacology of the FK-506 scaffold and the potential to design derivatives with highly specific bioactivities by targeting different members of the FKBP family.

Experimental Protocols for Bioactivity Assessment

To enable a direct comparison of FK-506 and its derivatives, standardized and robust in vitro assays are essential. The following are cornerstone protocols in the field.

T-Cell Proliferation Assay

This assay is the gold standard for quantifying the immunosuppressive potential of a compound.

Principle: The assay measures the ability of a compound to inhibit the proliferation of T-cells following stimulation.

Methodology (CFSE-Based):

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

  • CFSE Labeling: Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

  • Cell Culture and Stimulation: Culture the CFSE-labeled PBMCs in the presence of varying concentrations of the test compounds (e.g., FK-506 and its derivatives).

  • T-Cell Activation: Stimulate T-cell proliferation using a mitogen (e.g., Phytohemagglutinin (PHA)) or specific stimuli (e.g., anti-CD3/CD28 antibodies).

  • Incubation: Incubate the cells for 3-5 days to allow for cell division.

  • Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Proliferating cells will exhibit a stepwise reduction in CFSE fluorescence intensity.

  • Data Analysis: Quantify the percentage of proliferated cells in each treatment group. The IC50 value (the concentration at which 50% of T-cell proliferation is inhibited) can then be calculated.

T-Cell_Proliferation_Assay start Isolate PBMCs labeling Label with CFSE start->labeling culture Culture with Test Compounds (FK-506 & Derivatives) labeling->culture stimulate Stimulate with anti-CD3/CD28 culture->stimulate incubate Incubate for 3-5 days stimulate->incubate flow Analyze by Flow Cytometry incubate->flow analyze Calculate % Proliferation & IC50 flow->analyze

Caption: Workflow for a CFSE-based T-cell proliferation assay.

Calcineurin Phosphatase Activity Assay

This biochemical assay directly measures the inhibitory effect of the drug-FKBP12 complex on calcineurin's enzymatic activity.

Principle: A phosphopeptide substrate is incubated with calcineurin, and the release of free phosphate is measured. The inhibition of this reaction in the presence of the test compound and FKBP12 is quantified.

Methodology:

  • Reaction Mixture Preparation: In a microplate, combine recombinant human calcineurin, calmodulin, and FKBP12 in an assay buffer.

  • Compound Addition: Add varying concentrations of the test compounds (FK-506 or derivatives).

  • Pre-incubation: Pre-incubate the mixture to allow for the formation of the drug-FKBP12-calcineurin complex.

  • Initiate Reaction: Add a specific phosphopeptide substrate (e.g., RII phosphopeptide) to start the reaction.

  • Incubation: Incubate at 30°C for a defined period.

  • Phosphate Detection: Stop the reaction and measure the amount of free phosphate released using a colorimetric reagent (e.g., Malachite Green).

  • Data Analysis: Determine the concentration of the compound required to inhibit 50% of calcineurin activity (IC50).

Cytokine Production Assay

This assay quantifies the downstream effects of calcineurin inhibition on the production of key pro-inflammatory cytokines.

Principle: The concentration of cytokines, such as IL-2 and TNF-α, in the supernatant of stimulated T-cell cultures is measured.

Methodology:

  • Cell Culture and Treatment: Culture PBMCs or isolated T-cells and treat them with the test compounds as described in the proliferation assay.

  • Stimulation: Activate the cells with appropriate stimuli.

  • Supernatant Collection: After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of the target cytokine (e.g., IL-2) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.

  • Data Analysis: Compare the levels of cytokine production in treated versus untreated cells to determine the inhibitory effect of the compounds.

Conclusion and Future Perspectives

The development of FK-506 derivatives has evolved from a focus on potent immunosuppression to a more nuanced approach of creating molecules with tailored bioactivities. By understanding the intricate structure-activity relationships, it is possible to design compounds that are less immunosuppressive but retain or even enhance desired properties like antifungal or neurotrophic effects. The experimental protocols detailed in this guide provide a robust framework for the comparative evaluation of these novel compounds, paving the way for the development of safer and more targeted therapies. The continued exploration of the FK-506 scaffold, particularly through combinatorial biosynthesis and structure-guided design, holds immense promise for yielding next-generation therapeutics for a wide range of diseases.

References

  • Lee, J. H., et al. (2018). In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates. Antimicrobial Agents and Chemotherapy, 62(3), e01842-17. [Link]

  • Jung, J. A., & Yoon, Y. J. (2020). Biosynthesis of Nonimmunosuppressive FK506 Analogues with Antifungal Activity. Journal of Natural Products, 82(8), 2275-2282. [Link]

  • Schwartz, J. A., et al. (2022). Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus. mBio, 13(3), e01049-22. [Link]

  • Lee, J. H., et al. (2018). In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates. Antimicrobial Agents and Chemotherapy, 62(3). [Link]

  • Wiederrecht, G., et al. (2021). Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs. mBio, 12(6), e02802-21. [Link]

  • Tamura, K., et al. (1987). Biopharmaceutical aspects of FK-506. Transplantation Proceedings, 19(5 Suppl 6), 23-29. [Link]

  • Jain, A. B., et al. (1993). Pharmacokinetics of FK 506: Preclinical and Clinical Studies. Transplantation Proceedings, 25(1 Pt 1), 593-596. [Link]

  • Zeevi, A., et al. (1991). FK-506 inhibits proliferation and IL-4 messenger RNA production by a T-helper 2 cell line. Transplantation Proceedings, 23(6), 2928-2930. [Link]

  • Arrieta, O., & Rodriguez-Mayoral, O. (2024). The Immunosuppressant Tacrolimus (FK506) Facing the 21st Century: Past Findings, Present Applications and Future Trends. Fermentation, 10(12), 645. [Link]

  • Jung, J. A., & Yoon, Y. J. (2020). Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents. Journal of Microbiology and Biotechnology, 30(1), 1-10. [Link]

  • Thomson, A. W. (1995). Mode of action of tacrolimus (FK506): molecular and cellular mechanisms. Therapeutic Drug Monitoring, 17(6), 584-587. [Link]

  • Jung, J. A., & Yoon, Y. J. (2020). Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents. Journal of Microbiology and Biotechnology, 30(1), 1-10. [Link]

  • Lee, J. H., et al. (2018). In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates. Antimicrobial Agents and Chemotherapy, 62(3). [Link]

  • Hasudungan, A. (2020, September 10). Calcineurin Inhibitors (Tacrolimus and Cyclosporine) IL2 - Mechanism of action, adverse effects. YouTube. [Link]

  • Animated biology With arpan. (2024, May 10). Calcineurin Inhibitors | immunosuppressant | Cyclosporin & Tacrolimus mechanism of action. YouTube. [Link]

  • Schwartz, J. A., et al. (2022). Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus. mBio, 13(3). [Link]

  • Kawai, M., et al. (1993). Structure-activity profiles of macrolactam immunosuppressant FK-506 analogues. FEBS Letters, 316(2), 107-113. [Link]

Sources

Head-to-head study of FK-506 3'-Methyl Ether and other calcineurin inhibitors

[1][2]

Executive Summary

FK-506 (Tacrolimus) remains the gold standard for calcineurin inhibition due to its picomolar potency.[1] FK-506 3'-Methyl Ether serves as a critical structural probe (and known process impurity); its modification at the effector domain drastically alters its hydrogen-bonding capability, typically decoupling FKBP12 binding from Calcineurin inhibition.[1] Cyclosporin A (CsA) , while mechanistically similar, utilizes a distinct immunophilin (Cyclophilin A) and exhibits a lower molar potency compared to the FK-506 scaffold.[1]

This guide details the experimental evidence distinguishing these compounds, focusing on the "Effector Face" hypothesis of the FKBP12-FK506-Calcineurin ternary complex.

Mechanistic Basis & Signaling Pathway

To understand the divergence in potency, one must map the inhibition interface. Both FK-506 and CsA do not inhibit Calcineurin (CaN) directly; they must first bind an immunophilin (FKBP12 or CypA).[1] The resulting complex then docks into the CaN composite surface, sterically blocking the phosphatase active site.

Signaling Pathway Diagram

The following diagram illustrates the convergent inhibition of NF-AT dephosphorylation.

CalcineurinSignalingcluster_InhibitorsImmunophilin-Drug ComplexesTCRT-Cell Receptor (TCR)StimulationCa2Intracellular Ca2+InfluxTCR->Ca2CaMCalmodulin (CaM)Ca2->CaMCaNCalcineurin (CaN)PhosphataseCaM->CaNActivatesFK506FK-506(Tacrolimus)FKBP12FKBP12FK506->FKBP12EtherFK-506 3'-Methyl Ether(Steric Clash)Ether->FKBP12CsACyclosporin ACypACyclophilin ACsA->CypAComplex_FKFK506-FKBP12ComplexFKBP12->Complex_FKComplex_EtherEther-FKBP12(Inactive Complex)FKBP12->Complex_EtherComplex_CsACsA-CypAComplexCypA->Complex_CsAComplex_FK->CaNINHIBITS(High Potency)Complex_CsA->CaNINHIBITS(Med Potency)Complex_Ether->CaNNo/Weak Inhibition(Loss of H-Bond)NFAT_PNF-AT (Phosphorylated)CytosolicCaN->NFAT_PDephosphorylatesNFATNF-AT (Dephosphorylated)Nuclear TranslocationNFAT_P->NFATIL2IL-2 Gene TranscriptionNFAT->IL2

Caption: Convergence of FK-506 and CsA on Calcineurin.[1][2] Note the 3'-Methyl Ether forms a complex but fails to inhibit CaN effectively.

Head-to-Head Technical Comparison

The following data synthesizes experimental trends observed in structure-activity relationship (SAR) studies of macrolide immunosuppressants.

Comparative Data Table
FeatureFK-506 (Tacrolimus) FK-506 3'-Methyl Ether Cyclosporin A (CsA)
Primary Target FKBP12FKBP12Cyclophilin A (CypA)
Binding Affinity (Kd) ~0.4 nM (High)~0.5 - 1.0 nM (High)*~10 - 20 nM (Moderate)
CaN Inhibition (IC50) 0.1 - 0.5 nM > 100 nM (Weak/Inactive) 10 - 50 nM
Molecular Mechanism Forms Ternary Complex (Gain-of-Function)Antagonist: Binds FKBP12 but blocks CaN surface access.[1]Forms Ternary Complex (Gain-of-Function)
Structural Insight 3'-OH (or 4'-OH) is a critical H-bond donor to CaN.[1]Methylation removes H-bond donor; creates steric clash.[1]Distinct macrocycle; binds hydrophobic pocket on CypA.[1]
Clinical Status Approved (Transplant/Topical)Research Tool / ImpurityApproved (Transplant)

*Note: The 3'-Methyl Ether retains high affinity for the immunophilin (FKBP12) because the modification is on the "effector" face, not the "binding" face. This makes it a competitive antagonist against FK-506.[1]

Experimental Protocols (Self-Validating Systems)

To replicate these findings, researchers should utilize a Dual-Readout System :

  • Biochemical Assay: To measure direct enzyme inhibition.[1]

  • Cellular Assay: To measure functional immunosuppression (IL-2 release).[1]

Protocol A: Calcineurin Phosphatase Inhibition Assay (Biochemical)

Objective: Quantify the IC50 of the drug-immunophilin complex against Calcineurin.

Reagents:

  • Recombinant Human Calcineurin (CaN).[1][3]

  • Recombinant FKBP12 and Cyclophilin A.[3]

  • Substrate: RII Phosphopeptide (DLDVPIPGRFDRRVSVAAE).[1]

  • Detection: Malachite Green (measures free phosphate).[1]

Workflow:

  • Complex Formation: Pre-incubate FK-506, 3'-Methyl Ether, or CsA with their respective immunophilins (FKBP12 or CypA) in 2x molar excess for 30 mins at room temperature. Critical Step: Drugs alone will not inhibit CaN; the complex is required.

  • Enzyme Mix: Add Recombinant CaN and Calmodulin to the drug-immunophilin mix.

  • Reaction: Initiate by adding the RII Phosphopeptide substrate. Incubate at 30°C for 10-20 mins.

  • Termination: Stop reaction with Malachite Green reagent.

  • Readout: Measure Absorbance at 620 nm.

Validation Criteria:

  • FK-506: Should show >90% inhibition at 10 nM.[1]

  • 3'-Methyl Ether: Should show <10% inhibition at 10 nM (validating the "Effector Face" hypothesis).[1]

Protocol B: NF-AT Luciferase Reporter Assay (Functional)

Objective: Verify if biochemical inhibition translates to cellular immunosuppression.[1]

Cell Line: Jurkat T-cells stably transfected with NF-AT-Luciferase construct.[1]

Workflow:

  • Seeding: Plate Jurkat cells (5x10^4/well) in 96-well plates.

  • Treatment: Treat with serial dilutions of FK-506, 3'-Methyl Ether, and CsA (0.01 nM to 1000 nM) for 1 hour.

  • Stimulation: Stimulate with PMA (10 ng/mL) + Ionomycin (1 µM) .

    • Why this mix? Ionomycin raises intracellular Ca2+, directly activating Calcineurin.[1] This bypasses upstream TCR defects, isolating the CaN node.

  • Incubation: 6 - 16 hours at 37°C.

  • Lysis/Detection: Add Luciferase substrate and measure luminescence.

Experimental Workflow Diagram

This diagram visualizes the parallel processing required to differentiate the "Active" inhibitor (FK-506) from the "Silent" binder (3'-Methyl Ether).[1]

ExperimentalWorkflowcluster_InputsTest CompoundsFKFK-506FKBPFKBP12 Binding Assay(Fluorescence Polarization)FK->FKBPHigh AffinityEther3'-Methyl EtherEther->FKBPHigh AffinityCaN_AssayCalcineurin Inhibition(Phosphatase Activity)FKBP->CaN_AssayAdd Recombinant CaNResult_FKFK-506:Inhibits Phosphatase(Active)CaN_Assay->Result_FKResult_Ether3'-Methyl Ether:No Inhibition(Inactive)CaN_Assay->Result_Ether

Caption: Workflow distinguishing affinity (FKBP binding) from efficacy (CaN inhibition).

Structural Insights & Conclusion

The "Head-to-Head" comparison reveals that FK-506 3'-Methyl Ether is not a therapeutic alternative but a pharmacological antagonist .[1]

  • The Anchor vs. The Effector: The FK-506 molecule has two domains. The "binding domain" (C1-C14) anchors it to FKBP12.[1] The "effector domain" (C15-C21 and the cyclohexyl arm) interacts with Calcineurin.

  • The Methylation Effect: The 3'-hydroxyl group on the cyclohexyl ring is crucial for hydrogen bonding with the Calcineurin regulatory subunit (CnB). Converting this -OH to an -OMe (Ether) creates steric bulk and removes the proton donor, destabilizing the ternary complex.[1]

References

  • Liu, J., et al. (1991).[1] "Calcineurin is a common target of cyclophilin-cyclosporin A and FKBP-FK506 complexes."[1][2] Cell.

  • Griffith, J. P., et al. (1995).[1] "X-ray structure of calcineurin inhibited by the immunophilin-immunosuppressant FKBP12-FK506 complex."[1][4] Cell.

  • Fruman, D. A., et al. (1992).[1] "Calcineurin phosphatase activity in T lymphocytes is inhibited by FK 506 and cyclosporin A." Proceedings of the National Academy of Sciences. [1]

  • Tocris Bioscience. "FK 506 Product Information and Biological Activity." Tocris.

  • R&D Systems. "Inhibition of Calcineurin Phosphatase Activity Protocol." R&D Systems.

Validating the Specificity of FK-506 3'-Methyl Ether for FKBP Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Specificity Challenge in FKBP Targeting

The immunophilin FKBP12 is the primary target of Tacrolimus (FK-506), a potent immunosuppressant.[1][2][3] However, the human genome encodes over 15 FK506-binding proteins (FKBPs), including FKBP12.6, FKBP51, and FKBP52. The promiscuous binding of FK-506 to these isoforms complicates the study of individual FKBP functions and contributes to off-target toxicity (e.g., neurotoxicity via FKBP12.6 or steroid resistance via FKBP51).

FK-506 3'-Methyl Ether represents a class of "bumped" ligands designed to overcome this promiscuity. By introducing a steric modification (the "bump") at the C-3' position (often analogous to the C-32 position in systematic numbering), this derivative is engineered to clash with the binding pocket of wild-type (WT) FKBPs while retaining affinity for engineered "hole" mutants (e.g., F36V) or specific isoforms with naturally larger pockets.

This guide details the validation workflow to confirm the subtype specificity of FK-506 3'-Methyl Ether, distinguishing its activity from the parent compound (FK-506) and the mechanistic control (Rapamycin).

Mechanistic Logic: The Bump-and-Hole Strategy

To validate specificity, one must understand the structural logic. The 3'-methyl ether group acts as a steric gatekeeper.

  • Wild-Type FKBP12: The phenylalanine at residue 36 (F36) creates a tight hydrophobic pocket. The 3'-methyl ether group of the ligand clashes with this residue, preventing binding (

    
     nM).
    
  • Mutant FKBP12 (F36V): The substitution of phenylalanine with valine creates a "hole" (a void of ~60 ų). The 3'-methyl ether group fits into this void, restoring high-affinity binding (

    
     nM).
    
Visualization: Steric Gating Mechanism

BumpAndHole cluster_logic Specificity Logic FK506 Native FK-506 (No Bump) WT_FKBP WT FKBP12 (Phe36 Wall) FK506->WT_FKBP High Affinity (Kd ~0.2 nM) Mut_FKBP Mutant FKBP12 (F36V) (Val36 Hole) FK506->Mut_FKBP High Affinity (Kd ~0.4 nM) FK506_ME FK-506 3'-Methyl Ether (Bumped Ligand) FK506_ME->WT_FKBP Steric Clash (No Binding) FK506_ME->Mut_FKBP Complementary Fit (Restored Binding)

Figure 1: Mechanism of orthogonal specificity. The "Bumped" ligand (Red) is rejected by the Wild-Type protein but accepted by the engineered Mutant.

Comparative Validation Protocols

To objectively validate the product, you must perform side-by-side comparisons with Native FK-506 (Positive Control) and Rapamycin (Mechanistic Control).

Experiment A: Fluorescence Polarization (FP) Competition Assay

Objective: Quantify the binding affinity (


) of FK-506 3'-Methyl Ether against a panel of FKBPs (12, 12.6, 51, 52).

Why this method? FP is superior to surface plasmon resonance (SPR) for this validation because it measures binding in solution, avoiding surface artifacts that can obscure subtle steric clashes. It uses a competitive format where the "bumped" ligand must displace a high-affinity tracer.

Protocol:

  • Reagents:

    • Tracer: 5-FAM-FK506 (Fluorescein-labeled FK506).

      
       ~2 nM for WT FKBP12.
      
    • Proteins: Recombinant Human FKBP12, FKBP12.6, FKBP51, FKBP52, and FKBP12(F36V).

    • Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100.

  • Workflow:

    • Prepare a master mix of Protein (10 nM final) and Tracer (2 nM final).

    • Aliquot into 384-well black low-binding plates.

    • Add serial dilutions of FK-506 3'-Methyl Ether (0.1 nM to 10 µM).

    • Incubate for 60 minutes at room temperature (equilibrium).

    • Measure Polarization (mP) using a multimode plate reader (Ex 485 nm / Em 535 nm).

  • Analysis:

    • Plot mP vs. log[Ligand].

    • Fit data to a 4-parameter logistic equation to determine

      
      .
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Experiment B: Calcineurin Phosphatase Inhibition (Functional Specificity)

Objective: Determine if the ligand retains the ability to inhibit Calcineurin (CaN) when bound to FKBP.

Why this method? Binding to FKBP is not enough; the biological output of FK-506 is Calcineurin inhibition. "Bumped" ligands often lose this ability due to interface disruption, which is desirable for non-immunosuppressive applications (e.g., neuroregeneration).

Protocol:

  • System: Recombinant Calcineurin (CaN) + Calmodulin + FKBP12 (WT or Mutant).

  • Substrate: RII phosphopeptide (measure free phosphate release via Malachite Green).

  • Workflow:

    • Incubate FKBP (100 nM) with Ligand (1 µM) for 30 mins.

    • Add CaN (50 nM) and Calmodulin.

    • Add Substrate and incubate for 20 mins at 30°C.

    • Add Malachite Green reagent and read Absorbance at 620 nm.

Data Presentation & Interpretation

The following table illustrates the expected validation profile for a high-quality FK-506 3'-Methyl Ether product compared to controls.

LigandTargetBinding Affinity (

)
Calcineurin Inhibition (

)
Interpretation
FK-506 (Native) FKBP12 (WT)0.2 nM 5 nM Potent Immunosuppressant
FKBP12 (F36V)0.4 nM8 nMBinds both WT and Mutant
FKBP51~100 nMN/ALow selectivity
FK-506 3'-Methyl Ether FKBP12 (WT) > 1,000 nM > 5,000 nM Successful "Bump" (No WT binding)
FKBP12 (F36V) < 1.0 nM < 20 nM Restored Specificity (Hole Fit)
FKBP51> 5,000 nMN/AHigh Isoform Specificity
Rapamycin FKBP12 (WT)0.2 nMNo InhibitionBinds FKBP, targets mTOR (not CaN)

Key Validation Criteria:

  • Selectivity Ratio: The ratio of

    
     (WT) / 
    
    
    
    (Mutant) for the 3'-Methyl Ether should be >1000-fold .
  • Functional Silence: The 3'-Methyl Ether must NOT inhibit Calcineurin in the presence of WT FKBP12.

Experimental Workflow Diagram

This diagram outlines the decision tree for validating a new batch of FK-506 3'-Methyl Ether.

ValidationWorkflow Start Start: FK-506 3'-Methyl Ether Sample Validation Step1 Step 1: FP Binding Assay (vs WT FKBP12) Start->Step1 Decision1 Does it bind WT FKBP12 (Ki < 100 nM)? Step1->Decision1 Fail1 FAIL: Specificity Compromised (Bump is insufficient) Decision1->Fail1 Yes Pass1 PASS: No Binding (Steric Clash Confirmed) Decision1->Pass1 No Step2 Step 2: FP Binding Assay (vs Mutant F36V) Pass1->Step2 Decision2 Does it bind Mutant F36V (Ki < 10 nM)? Step2->Decision2 Fail2 FAIL: Loss of Affinity (Ligand inactive) Decision2->Fail2 No Pass2 PASS: High Affinity (Hole Complementation) Decision2->Pass2 Yes Step3 Step 3: CaN Inhibition Assay Pass2->Step3 Final VALIDATED PRODUCT Orthogonal Specificity Confirmed Step3->Final

Figure 2: Step-by-step validation workflow for ensuring ligand specificity.

References

  • Clackson, T., et al. (1998). "Redesigning an FKBP-ligand interface to generate chemical dimerizers with novel specificity." Proceedings of the National Academy of Sciences, 95(18), 10437–10442.

  • Holt, D. A., et al. (1993). "Structure-activity studies of synthetic FKBP ligands as peptidyl-prolyl isomerase inhibitors." Journal of the American Chemical Society, 115(22), 9925–9938.

  • DeCenzo, M. T., et al. (1996). "FK506-binding protein mutational analysis: Defining the active-site residue contributions to catalysis and the stability of ligand complexes." Protein Engineering, Design and Selection, 9(2), 173–180.

  • Kozany, C., et al. (2009). "Fluorescence polarization assay for the quantification of the FK506-binding protein 51 (FKBP51)." ChemBioChem, 10(8), 1402-1410.

Sources

Assessing the Relative Potency of Different FK-506 Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of immunosuppressive drug discovery, FK-506 (Tacrolimus) stands as a cornerstone therapeutic, primarily utilized to prevent organ transplant rejection. Its potent inhibitory effect on T-cell activation has spurred extensive research into the development of analogs with improved therapeutic indices. This guide provides a comprehensive comparison of the relative potencies of various FK-506 analogs, delving into the underlying experimental data and methodologies crucial for their evaluation. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth technical resource to inform and guide further innovation in this critical field.

The FK-506 Mechanism of Action: A Molecular Perspective

FK-506 exerts its immunosuppressive effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2] This inhibition is not direct but is mediated through the formation of a high-affinity complex with the immunophilin FKBP12 (FK506-binding protein 12).[3][4] The resulting FKBP12-FK506 complex then binds to calcineurin, sterically hindering its ability to dephosphorylate the nuclear factor of activated T-cells (NFAT).[5][6] The dephosphorylation of NFAT is a critical step for its translocation into the nucleus, where it acts as a transcription factor for genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[3][7] By disrupting this signaling cascade, FK-506 effectively suppresses T-cell proliferation and the subsequent inflammatory response.[3][7]

FK506_Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus FK506 FK-506 FKBP12 FKBP12 FK506->FKBP12 FK506_FKBP12 FK-506-FKBP12 Complex FK506->FK506_FKBP12 FKBP12->FK506_FKBP12 Calcineurin Calcineurin NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates CaM Ca2+/Calmodulin CaM->Calcineurin NFAT NFAT (active) NFATp->NFAT Translocation FK506_FKBP12->Calcineurin Inhibits IL2_gene IL-2 Gene NFAT->IL2_gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA

Caption: FK-506 signaling pathway in T-cells.

Experimental Assessment of FK-506 Analog Potency

The evaluation of FK-506 analog potency hinges on robust and reproducible in vitro assays that recapitulate key aspects of its mechanism of action. The two primary methodologies employed are the direct measurement of calcineurin inhibition and the assessment of T-cell activation and proliferation.

In Vitro Calcineurin Phosphatase Activity Assay

This biochemical assay directly quantifies the inhibitory effect of FK-506 analogs on the enzymatic activity of calcineurin. The principle lies in measuring the dephosphorylation of a specific substrate by purified calcineurin in the presence and absence of the test compounds. A commonly used substrate is the RII phosphopeptide, derived from the regulatory subunit of protein kinase A.[2][7]

This protocol is adapted from commercially available kits and established methodologies.[2][8][9]

Materials:

  • Purified recombinant human calcineurin[1][10]

  • Calmodulin[9]

  • RII phosphopeptide substrate[2][8]

  • Assay Buffer (e.g., 20 mM Tris, 10 mM MgCl₂, 0.1 mM CaCl₂, pH 7.5)[9]

  • FK-506 and analogs

  • Malachite Green Phosphate Detection solution[9]

  • 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of calcineurin and calmodulin in assay buffer.

    • Prepare serial dilutions of FK-506 and its analogs in the assay buffer.

    • Reconstitute the RII phosphopeptide substrate according to the manufacturer's instructions.[8]

  • Assay Setup:

    • To each well of a 96-well plate, add the calcineurin/calmodulin solution.

    • Add the serially diluted FK-506 analogs to their respective wells. Include a positive control (no inhibitor) and a negative control (no calcineurin).

    • Pre-incubate the plate at 30°C for 10-15 minutes to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the RII phosphopeptide substrate to all wells.

    • Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).[11]

  • Phosphate Detection:

    • Stop the reaction by adding the Malachite Green solution, which forms a colored complex with the free phosphate released by the dephosphorylation of the substrate.

    • Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (negative control) from all readings.

    • Calculate the percentage of inhibition for each analog concentration relative to the positive control.

    • Determine the IC50 value (the concentration of the analog that inhibits 50% of the calcineurin activity) by plotting the percentage of inhibition against the log of the analog concentration and fitting the data to a dose-response curve.

Calcineurin_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Calcineurin, Calmodulin, Substrate, and FK-506 Analogs Setup Add Calcineurin/Calmodulin and Analogs to 96-well plate Reagents->Setup Preincubation Pre-incubate at 30°C Setup->Preincubation Reaction Add RII Substrate and Incubate at 30°C Preincubation->Reaction Stop Add Malachite Green Solution to Stop Reaction Reaction->Stop Measure Measure Absorbance Stop->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Values Calculate->IC50

Caption: Workflow for the in vitro calcineurin phosphatase activity assay.

Mixed Lymphocyte Reaction (MLR) Assay

The Mixed Lymphocyte Reaction (MLR) is a cell-based assay that provides a more physiologically relevant measure of immunosuppressive activity by assessing the proliferation of T-cells in response to allogeneic stimulation.[12][13][14] In a one-way MLR, responder T-cells from one donor are co-cultured with irradiated or mitomycin C-treated stimulator peripheral blood mononuclear cells (PBMCs) from a different donor.[15] The stimulator cells present foreign major histocompatibility complex (MHC) molecules, which activate the responder T-cells, leading to their proliferation. The potency of FK-506 analogs is determined by their ability to inhibit this T-cell proliferation.

This protocol outlines a common method for performing a one-way MLR using CFSE (Carboxyfluorescein succinimidyl ester) staining to measure T-cell proliferation by flow cytometry.[5][6][12]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) from two healthy donors

  • Ficoll-Paque™ or similar density gradient medium[3][16][17]

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine

  • CFSE (Carboxyfluorescein succinimidyl ester) dye[12]

  • Mitomycin C or irradiation source

  • FK-506 and analogs

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • PBMC Isolation:

    • Isolate PBMCs from the whole blood of two donors using Ficoll density gradient centrifugation.[18]

  • Preparation of Stimulator and Responder Cells:

    • Stimulator Cells: Treat the PBMCs from one donor with mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) or irradiate them to prevent their proliferation. Wash the cells thoroughly.

    • Responder Cells: Label the PBMCs from the second donor with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed among daughter cells upon cell division, allowing for the tracking of cell proliferation.[19]

  • MLR Setup:

    • In a 96-well U-bottom plate, co-culture the CFSE-labeled responder cells with the treated stimulator cells at a suitable ratio (e.g., 1:1).

    • Add serial dilutions of FK-506 and its analogs to the co-cultures. Include a positive control (no inhibitor) and a negative control (responder cells alone).

    • Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) if desired.

    • Acquire the cells on a flow cytometer.

  • Data Analysis:

    • Gate on the live lymphocyte population and then on the T-cell population of interest.

    • Analyze the CFSE fluorescence intensity. Proliferating cells will exhibit a stepwise reduction in CFSE fluorescence.

    • Calculate the percentage of proliferating cells for each condition.

    • Determine the IC50 value for each analog by plotting the percentage of proliferation inhibition against the log of the analog concentration.

MLR_Assay_Workflow cluster_prep Cell Preparation cluster_assay MLR Co-culture cluster_analysis Analysis Isolate Isolate PBMCs from Two Donors Prepare_Stim Treat Stimulator PBMCs (Mitomycin C/Irradiation) Isolate->Prepare_Stim Prepare_Resp Label Responder PBMCs with CFSE Isolate->Prepare_Resp CoCulture Co-culture Stimulator and Responder Cells with Analogs Prepare_Stim->CoCulture Prepare_Resp->CoCulture Incubate Incubate for 5-7 Days CoCulture->Incubate Harvest Harvest and Stain Cells Incubate->Harvest Flow Acquire on Flow Cytometer Harvest->Flow Analyze Analyze CFSE Dilution to Determine Proliferation Flow->Analyze IC50 Calculate IC50 Values Analyze->IC50

Caption: Workflow for the CFSE-based Mixed Lymphocyte Reaction (MLR) assay.

Comparative Potency of FK-506 Analogs

Numerous studies have synthesized and evaluated a wide range of FK-506 analogs to explore their structure-activity relationships and to identify compounds with improved therapeutic profiles, such as reduced toxicity or enhanced antifungal activity with diminished immunosuppression.[7][8] The following table summarizes the relative immunosuppressive potencies of several FK-506 analogs, as determined by T-cell proliferation assays, with data compiled from published literature.

CompoundModification(s)IC50 (ng/mL)Fold Reduction in Potency (vs. FK-506)Reference
FK-506 (Tacrolimus) -0.02691[17]
31-O-demethyl-FK506Demethylation at C310.24589[17]
9-deoxo-FK506Deoxygenation at C90.513419[17]
9-deoxo-31-O-demethyl-FK506Deoxygenation at C9 and Demethylation at C3115.0900561[17]
9-deoxo-prolyl-FK506Deoxygenation at C9 and prolyl substitution268.30009,974[17]
FK520 (Ascomycin)Ethyl group at C21 (instead of allyl)-Similar to FK-506

Note: The IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes within the cited studies.

Structure-Activity Relationship and Future Directions

The data clearly indicates that modifications to the FK-506 scaffold can significantly impact its immunosuppressive potency. The C9 and C31 positions appear to be critical for potent immunosuppressive activity, as modifications at these sites lead to a substantial reduction in potency.[7] This has been exploited in the development of non-immunosuppressive FK-506 analogs with potent antifungal or neurotrophic properties.[3][8] The C21 side chain also plays a role in the molecule's activity.[7]

The ongoing exploration of FK-506 analogs is a testament to the enduring importance of this natural product in drug discovery. By leveraging a deep understanding of its mechanism of action and employing robust in vitro assays, researchers can continue to design and evaluate novel compounds with tailored biological activities, potentially leading to safer and more effective therapies for a range of diseases.

References

  • Lee, H. W., et al. (2019). In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates. Antimicrobial Agents and Chemotherapy, 63(3), e02119-18. [Link]

  • Park, S., et al. (2019). Biosynthesis of Nonimmunosuppressive FK506 Analogues with Antifungal Activity. Journal of Natural Products, 82(8), 2247-2254. [Link]

  • Fruman, D. A., et al. (1995). A fluorimetric method for determination of calcineurin activity. Methods in Enzymology, 257, 216-227. [Link]

  • Lee, H. W., et al. (2019). In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates. Antimicrobial Agents and Chemotherapy. [Link]

  • Merck Millipore. (n.d.). Calcineurin Cellular Activity Assay Kit, Colorimetric | 207007. [Link]

  • Dumont, F. J. (2000). FK506, an immunosuppressant targeting calcineurin function. Current medicinal chemistry, 7(7), 731–748. [Link]

  • Lee, J., & Lee, K. (2020). Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents. Molecules (Basel, Switzerland), 25(22), 5393. [Link]

  • Schreiber, S. L., & Crabtree, G. R. (1992). The mechanism of action of cyclosporin A and FK506. Immunology today, 13(4), 136–142. [Link]

  • Sartorius. (n.d.). Mixed Lymphocyte Reaction (MLR). [Link]

  • Jafari, M., & Heitman, J. (2022). Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus. mBio, 13(3), e00632-22. [Link]

  • Mondragon, A., et al. (1997). Overexpression and purification of human calcineurin alpha from Escherichia coli and assessment of catalytic functions of residues surrounding the binuclear metal center. Protein engineering, 10(4), 367–372. [Link]

  • ResearchGate. (n.d.). Mechanism of action of tacrolimus (FK506). In the cytoplasm tacrolimus (FK506) binds to the immunophilin FK506-binding protein (FKBP). [Link]

  • Flow Cytometry Facility. (n.d.). Cellular Proliferation and Tracking With CFDA-SE (CFSE). [Link]

  • Creative Biolabs. (n.d.). Mixed Lymphocyte Reaction (MLR) Assay. [Link]

  • ENZO Life Sciences. (n.d.). Calcineurin Cellular Activity Assay Kit. [Link]

  • Borrego, F., et al. (2020). CFSE dilution to study human T and NK cell proliferation in vitro. Methods in enzymology, 632, 211–224. [Link]

  • Kino, T., et al. (1987). FK-506, a novel immunosuppressant isolated from a Streptomyces. I. Fermentation, isolation, and physico-chemical and biological characteristics. The Journal of antibiotics, 40(9), 1249–1255. [Link]

  • Kawai, M., et al. (1993). Structure-activity profiles of macrolactam immunosuppressant FK-506 analogues. FEBS letters, 316(2), 107–113. [Link]

  • Bram, R. J., et al. (1993). The mechanism of action of FK-506 and cyclosporin A. Current opinion in immunology, 5(5), 732–736. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of FK-506 3'-Methyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling and disposal of FK-506 3'-Methyl Ether. As a methylated derivative of the potent immunosuppressant Tacrolimus (FK-506), this compound requires meticulous management to ensure laboratory safety and environmental protection. This document moves beyond mere procedural lists to provide a deep, logic-driven framework for your disposal protocols, grounded in established safety principles and regulatory standards. Our goal is to empower your research with the highest standards of safety, ensuring that every step, from experiment to disposal, is conducted with confidence and integrity.

Hazard Profile and Risk Assessment: The "Why" Behind the Precautions

Understanding the inherent risks of FK-506 3'-Methyl Ether is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this derivative is not widely available, its chemical structure, dominated by the FK-506 macrolide core and an ether group, dictates a dual-hazard profile that must be respected.

A. Cytotoxicity and Systemic Health Hazards (Derived from Tacrolimus/FK-506): The parent compound, Tacrolimus, is a potent calcineurin inhibitor. Its therapeutic action highlights its significant biological activity, which translates to considerable occupational hazards.

  • Acute Toxicity: Tacrolimus is classified as toxic or harmful if swallowed.[1]

  • Organ Damage: It is suspected of causing damage to organs through prolonged or repeated exposure.[1][2]

  • Reproductive Toxicity: The compound is a suspected reproductive toxin, potentially damaging fertility.[1][2]

  • Irritation: It is known to cause serious eye irritation.[3]

These properties classify FK-506 and its derivatives as hazardous or cytotoxic drugs, mandating specialized handling procedures to prevent occupational exposure.[4][5]

B. Chemical Reactivity Hazards (Ether Group): The methyl ether moiety introduces a second, distinct hazard class: the potential for peroxide formation. Ethers are notorious for reacting with atmospheric oxygen over time, especially when exposed to light, to form highly unstable and explosive peroxide crystals.[6] This risk necessitates strict inventory control and timely disposal.

Core Principles for FK-506 3'-Methyl Ether Waste Management

All disposal procedures must adhere to four fundamental principles. These are non-negotiable standards mandated by regulatory bodies and best practices.

  • Waste Minimization: The most effective risk mitigation strategy is to generate less waste. Order only the quantities of FK-506 3'-Methyl Ether required for your immediate experimental needs.[6]

  • Segregation at Source: All waste streams must be segregated at the point of generation. Do not mix hazardous pharmaceutical waste with general laboratory trash or other chemical waste types unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • No Sewer Disposal: The U.S. Environmental Protection Agency (EPA) explicitly prohibits the disposal of hazardous waste pharmaceuticals down the drain.[7] This ban is crucial to prevent the contamination of waterways with potent, biologically active molecules.[2]

  • Proper Containment & Labeling: All hazardous waste must be collected in designated, leak-proof containers that are kept closed when not in use.[8][9] Containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling FK-506 3'-Methyl Ether in any capacity—including for disposal—a comprehensive PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE ItemSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact with a cytotoxic compound.[3][10] Change gloves immediately if contamination is suspected.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against splashes and aerosolized particles, preventing serious eye irritation.[3]
Lab Coat/Gown Disposable, solid-front gown with tight-fitting cuffs.Protects skin and personal clothing from contamination.[3]
Respiratory A NIOSH-approved respirator may be required when handling powders outside of a containment device.Consult your institution's EHS department for specific guidance based on your risk assessment.

All handling of the pure compound or preparations thereof should occur within a certified chemical fume hood or a biological safety cabinet to control aerosol exposure.[11][12]

Step-by-Step Disposal Protocols

The following protocols provide a clear, actionable workflow for managing the different waste streams you will generate.

Protocol 1: Disposal of Unused or Expired Pure Compound

This waste is considered bulk hazardous chemical waste and must be managed with the highest level of caution.

  • Do NOT attempt to neutralize the compound. Chemical decomposition should only be performed by trained professionals following validated procedures, which are often not feasible in a standard lab.[13]

  • Place the original vial or container, tightly sealed, into a larger, sealable, and shatter-proof secondary container.

  • Create a hazardous waste label. Affix it to the secondary container. The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "FK-506 3'-Methyl Ether"

    • Accumulation Start Date

    • Hazard Characteristics: "Toxic," "Reproductive Hazard"

  • Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Arrange for pickup by your institution's certified hazardous waste disposal contractor.

Protocol 2: Disposal of Contaminated Solid Waste (Trace Waste)

This category includes gloves, gowns, bench paper, pipette tips, and other disposable labware that has come into contact with the compound.

  • Segregate Sharps: Needles, scalpels, and glass Pasteur pipettes must be placed directly into a designated, puncture-proof sharps container labeled for "Cytotoxic Waste" or "Chemotherapy Waste."

  • Segregate Non-Sharps: Place all other contaminated solid items (gloves, absorbent pads, plasticware) into a dedicated, leak-proof waste container, typically a yellow or other specifically designated color-coded bag or bin for cytotoxic waste.[14]

  • Labeling: Ensure the container is clearly labeled "Trace Cytotoxic Waste."

  • Final Disposal: Once full, the container must be sealed and disposed of through your institution's hazardous/medical waste stream, which typically leads to high-temperature incineration.[5][15] This is the preferred method for destroying potent pharmaceutical compounds.[13]

Protocol 3: Disposal of Contaminated Liquid Waste

This includes solutions containing FK-506 3'-Methyl Ether, as well as the first rinsate from cleaning glassware.

  • NEVER pour this waste down the drain. [2][7]

  • Collect all contaminated aqueous and organic liquid waste in a dedicated, shatter-resistant, and leak-proof hazardous waste container (e.g., a glass or polyethylene carboy).

  • Labeling: Affix a hazardous waste label to the container. List all chemical components, including solvents and the estimated concentration of FK-506 3'-Methyl Ether.

  • Storage: Keep the container sealed and stored in a secondary containment tray within a ventilated cabinet.

  • Arrange for pickup by your institution's certified hazardous waste disposal contractor.

Protocol 4: Management of "Empty" Containers

An "empty" container that once held the pure compound is still considered hazardous waste.

  • For volatile solvents, containers can sometimes be air-dried in a fume hood.[16] However, given the high toxicity of FK-506 3'-Methyl Ether, this is not recommended as it does not remove the hazardous residue.

  • The preferred method is to dispose of the "empty" container as bulk hazardous waste. Tightly cap the original container.

  • Place it in a labeled, sealable bag and dispose of it in the container for Unused/Expired Pure Compound (Protocol 1).

  • If you must rinse the container, triple rinse it with a suitable solvent.[16] Crucially, all three rinsate fractions must be collected and disposed of as contaminated liquid hazardous waste (Protocol 3). [16]

Emergency Spill Procedures

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the area and evacuate if necessary.

  • Isolate the Area: Secure the location to prevent entry. Post warning signs.

  • Don PPE: Before any cleanup, don the full PPE described in Section 3.

  • Cleanup:

    • For solid powder: Do NOT sweep dry.[3] Gently cover the spill with absorbent pads. Use wet-wiping methods to clean the area, working from the outside in. Avoid creating dust.[11][3]

    • For solutions: Cover the spill with absorbent material (pads or chemical spill pillows).

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, wipes, contaminated PPE) are considered hazardous waste.[6] Collect everything in a designated cytotoxic waste container and dispose of it according to Protocol 2.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Visual Guide: Waste Stream Decision Workflow

The following diagram illustrates the decision-making process for correctly segregating waste contaminated with FK-506 3'-Methyl Ether.

G FK-506 3'-Methyl Ether Waste Segregation Workflow Start Generated Waste Item IsSharp Is it a sharp (needle, glass, blade)? Start->IsSharp IsLiquid Is it a liquid? IsSharp->IsLiquid No SharpsContainer Dispose in Labeled 'Cytotoxic Sharps' Container IsSharp->SharpsContainer Yes IsPure Is it unused/expired pure compound or an 'empty' primary container? IsLiquid->IsPure No LiquidContainer Dispose in Labeled 'Hazardous Liquid Waste' Container IsLiquid->LiquidContainer Yes BulkContainer Dispose as Bulk 'Hazardous Chemical Waste' IsPure->BulkContainer Yes TraceContainer Dispose in Labeled 'Trace Cytotoxic Waste' Container IsPure->TraceContainer No (e.g., gloves, pads, plasticware)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.